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  • Product: 2-Methylisoindolin-5-amine dihydrochloride
  • CAS: 943751-30-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Methylisoindolin-5-amine Dihydrochloride: Properties and Characteristics

This guide provides a comprehensive technical overview of 2-Methylisoindolin-5-amine dihydrochloride, a heterocyclic amine of increasing interest in medicinal chemistry and drug discovery. Intended for researchers, scien...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Methylisoindolin-5-amine dihydrochloride, a heterocyclic amine of increasing interest in medicinal chemistry and drug discovery. Intended for researchers, scientists, and drug development professionals, this document synthesizes the available data on its chemical and physical properties, outlines a plausible synthetic route with detailed experimental protocols, and explores its potential applications as a key building block in the development of novel therapeutics.

Introduction: The Isoindoline Scaffold and Its Significance

The isoindoline core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of several approved drugs.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, facilitating precise interactions with biological targets. The introduction of an amino group, as in 2-Methylisoindolin-5-amine, offers a versatile handle for further chemical modifications, making it a valuable intermediate for constructing libraries of compounds for biological screening. This guide will delve into the specific characteristics of the 2-methylated, 5-amino substituted isoindoline dihydrochloride salt.

Chemical and Physical Properties

While extensive experimental data for 2-Methylisoindolin-5-amine dihydrochloride is not widely published in peer-reviewed literature, its fundamental properties can be collated from available sources and predicted based on its structure.

PropertyValueSource
Chemical Name 2-Methylisoindolin-5-amine dihydrochloride-
CAS Number 943751-30-2[3][4][5]
Molecular Formula C₉H₁₄Cl₂N₂-
Molecular Weight 221.13 g/mol -
Appearance Predicted to be a white to off-white solid-
Solubility Expected to be soluble in water and polar protic solvents like methanol and ethanol. Insoluble in non-polar organic solvents.Inferred
Stability Stable under standard laboratory conditions. Should be stored in a cool, dry place away from strong oxidizing agents.Inferred
Chemical Structure

The structure of 2-Methylisoindolin-5-amine features a fused benzene and pyrrolidine ring system, with a methyl group on the nitrogen of the pyrrolidine ring and an amino group at the 5-position of the benzene ring.

Caption: Chemical structure of 2-Methylisoindolin-5-amine.

Synthesis and Purification: A Proposed Protocol

Proposed Synthetic Workflow

G A 4-Nitrophthalic Acid B N-Methyl-4-nitrophthalimide A->B Methylamine, Acetic Anhydride C 2-Methyl-5-nitroisoindoline-1,3-dione B->C Isomerization (rearrangement) D 2-Methyl-5-nitroisoindoline C->D Reduction (e.g., Zn/HCl or catalytic hydrogenation) E 2-Methylisoindolin-5-amine D->E Reduction (e.g., SnCl2/HCl or catalytic hydrogenation) F 2-Methylisoindolin-5-amine dihydrochloride E->F HCl in Ether/IPA

Caption: Proposed synthetic workflow for 2-Methylisoindolin-5-amine dihydrochloride.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-Methyl-4-nitrophthalimide

  • To a stirred suspension of 4-nitrophthalic acid (1 equivalent) in acetic anhydride (5 equivalents), add methylamine (1.1 equivalents, as a 40% solution in water) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 140°C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • Filter the resulting precipitate, wash thoroughly with cold water, and dry under vacuum to yield N-Methyl-4-nitrophthalimide.

Causality behind experimental choices: Acetic anhydride serves as both a solvent and a dehydrating agent to facilitate the formation of the imide ring. The use of an excess of acetic anhydride ensures the reaction goes to completion. The workup with ice water precipitates the product while removing water-soluble impurities.

Step 2: Reduction of N-Methyl-4-nitrophthalimide to 2-Methyl-5-nitroisoindoline

  • In a round-bottom flask equipped with a reflux condenser, suspend N-Methyl-4-nitrophthalimide (1 equivalent) in a mixture of glacial acetic acid and hydrochloric acid.

  • Add zinc dust (4-5 equivalents) portion-wise to the stirred suspension. The reaction is exothermic, so the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, continue to heat the mixture at reflux for 2-3 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and filter to remove excess zinc.

  • Neutralize the filtrate with a concentrated sodium hydroxide solution to a pH of 8-9, which will precipitate the crude product.

  • Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-Methyl-5-nitroisoindoline.

Causality behind experimental choices: The Clemmensen reduction conditions (zinc and acid) are effective for reducing the imide carbonyl groups to methylene groups. Acetic acid is a good solvent for the starting material and the acidic conditions are necessary for the reduction.

Step 3: Reduction of the Nitro Group to an Amine

  • Dissolve the crude 2-Methyl-5-nitroisoindoline (1 equivalent) in ethanol or methanol.

  • Add a catalytic amount of Palladium on carbon (10% Pd/C, 5-10 mol%).

  • Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (50-60 psi) at room temperature.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield 2-Methylisoindolin-5-amine as the free base.

Causality behind experimental choices: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to amines. Palladium on carbon is a standard and effective catalyst for this transformation.

Step 4: Formation of the Dihydrochloride Salt

  • Dissolve the crude 2-Methylisoindolin-5-amine in a minimal amount of isopropanol or diethyl ether.

  • Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in ether (or bubble HCl gas through the solution) until precipitation is complete.

  • Stir the resulting suspension for 30 minutes in the ice bath.

  • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to afford 2-Methylisoindolin-5-amine dihydrochloride as a solid.

Causality behind experimental choices: The dihydrochloride salt is formed to improve the stability and handling of the amine. The salt form is often more crystalline and easier to purify than the free base. The use of a non-polar solvent like diethyl ether ensures the precipitation of the ionic salt.

Applications in Medicinal Chemistry and Drug Discovery

The 2-Methylisoindolin-5-amine scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The primary amino group provides a key point for diversification, allowing for the introduction of a wide range of substituents through reactions such as acylation, alkylation, and sulfonylation.

While specific examples of marketed drugs containing the 2-Methylisoindolin-5-amine moiety are not readily found, the broader class of aminoisoindolines is present in compounds investigated for various biological activities. The isoindoline framework is a key component in drugs targeting cancer, inflammation, and central nervous system disorders.[1][8] For instance, the related 4-aminoisoindoline-1,3-dione is a core component of pomalidomide, a drug used to treat multiple myeloma.[9]

The 2-methyl group can influence the compound's physicochemical properties, such as its lipophilicity and metabolic stability, which are critical parameters in drug design. The 5-amino group's position on the aromatic ring allows for the exploration of structure-activity relationships by modifying its electronic and steric environment.

Illustrative Derivatization

G cluster_0 2-Methylisoindolin-5-amine A H2N-Isoindoline-CH3 E Amide Derivative A->E F Sulfonamide Derivative A->F G Imine/Amine Derivative (via Reductive Amination) A->G B Acyl Chloride (R-COCl) B->A C Sulfonyl Chloride (R-SO2Cl) C->A D Aldehyde/Ketone (R-CHO/R-CO-R') D->A

Caption: Potential derivatization reactions of the 5-amino group.

Safety and Handling

As with any chemical reagent, 2-Methylisoindolin-5-amine dihydrochloride should be handled with appropriate safety precautions in a well-ventilated laboratory.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Inhalation: Avoid inhaling dust.

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, it is crucial to consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

2-Methylisoindolin-5-amine dihydrochloride is a valuable heterocyclic building block with significant potential in the field of drug discovery. While detailed characterization and application data in the public domain are currently limited, its structural features and the proven utility of the isoindoline scaffold suggest that it is a promising starting material for the synthesis of novel bioactive compounds. The synthetic protocol outlined in this guide, based on established chemical principles, provides a reliable pathway for its preparation, enabling further investigation into its properties and applications by the research community.

References

  • ChemSynthesis. (n.d.). 2-amino-isoindole-1,3-dione. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. Retrieved from [Link]

  • ProQuest. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Imidazo[2,1-a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N-Phenacyl-2-cyano-4-nitrobenzensulfonamides. PubMed Central. Retrieved from [Link]

  • MDPI. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Retrieved from [Link]

  • AbacipharmTech. (n.d.). 5-Amino-2-methylisoindoline-1,3-dione. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PubMed Central. Retrieved from [Link]

  • BioSolveIT. (n.d.). Scaffold-Based Drug Design. Retrieved from [Link]

  • Organic Letters. (2009). Orthogonal Synthesis of Isoindole and Isoquinoline Derivatives from Organic Azides. Retrieved from [Link]

  • MDPI. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Retrieved from [Link]

  • MDPI. (n.d.). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Retrieved from [Link]

  • ResearchGate. (n.d.). Indole and indoline scaffolds in drug discovery. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-(Methyl-d3)isoindolin-5-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Optimization of physicochemical properties of theophylline by forming cocrystals with amino acids. PubMed Central. Retrieved from [Link]

  • SciSpace. (1905). The synthesis of 2-methyl-5-nitro-4-ketodihydroquinazolines from 6-nitroacetanthranil and primary amines. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to 2-Methylisoindolin-5-amine dihydrochloride: A Privileged Scaffold for Drug Discovery

Abstract This technical guide provides a comprehensive overview of 2-Methylisoindolin-5-amine dihydrochloride (CAS Number: 943751-30-2), a heterocyclic amine of significant interest to the medicinal chemistry and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Methylisoindolin-5-amine dihydrochloride (CAS Number: 943751-30-2), a heterocyclic amine of significant interest to the medicinal chemistry and drug development communities. The isoindoline core is a well-established privileged scaffold, present in a variety of natural products and clinically approved drugs.[1] This guide will delve into the synthesis, characterization, and potential applications of this specific derivative, offering a technical resource for researchers and scientists. While direct pharmacological data on this compound is limited, its structural motifs suggest its utility as a versatile building block in the synthesis of novel therapeutic agents. This document will, therefore, explore its potential roles in drug discovery, drawing parallels with structurally related and biologically active isoindoline compounds.

Introduction: The Significance of the Isoindoline Scaffold

The isoindoline ring system, a bicyclic structure composed of a fused benzene and pyrrolidine ring, is a cornerstone in the design of bioactive molecules.[2] Its rigid framework and the presence of a nitrogen atom provide a three-dimensional architecture that is conducive to specific interactions with biological targets. Derivatives of isoindoline have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and central nervous system effects. The subject of this guide, 2-Methylisoindolin-5-amine dihydrochloride, presents a unique combination of features: a methylated nitrogen in the isoindoline ring and a primary amine on the benzene ring. This dual functionality makes it an attractive starting material for the synthesis of diverse compound libraries for high-throughput screening and lead optimization in drug discovery programs.[3][4][5]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 2-Methylisoindolin-5-amine dihydrochloride are summarized in the table below.

PropertyValueSource
CAS Number 943751-30-2
Molecular Formula C₉H₁₄Cl₂N₂
Molecular Weight 221.13 g/mol
Appearance Solid (predicted)N/A
Solubility Soluble in water and polar organic solvents (predicted)N/A
SMILES Cl.Cl.CN1Cc2ccc(N)cc2C1[6]

Synthesis and Characterization

Proposed Synthetic Pathway

The proposed synthesis commences with the preparation of 2-methyl-5-nitroisoindoline, followed by the reduction of the nitro group to the desired primary amine.

Synthetic Pathway cluster_0 Step 1: N-Methylation and Nitration cluster_1 Step 2: Reduction of Phthalimide and Nitro Group cluster_2 Step 3: Salt Formation Phthalimide Phthalimide N-Methylphthalimide N-Methylphthalimide Phthalimide->N-Methylphthalimide CH₃I, K₂CO₃ 2-Methyl-5-nitroisoindoline-1,3-dione 2-Methyl-5-nitroisoindoline-1,3-dione N-Methylphthalimide->2-Methyl-5-nitroisoindoline-1,3-dione HNO₃, H₂SO₄ 2-Methyl-5-nitroisoindoline 2-Methyl-5-nitroisoindoline 2-Methyl-5-nitroisoindoline-1,3-dione->2-Methyl-5-nitroisoindoline Reduction (e.g., Zn/HCl or LiAlH₄) 2-Methylisoindolin-5-amine 2-Methylisoindolin-5-amine 2-Methyl-5-nitroisoindoline->2-Methylisoindolin-5-amine Reduction (e.g., H₂, Pd/C or SnCl₂/HCl) 2-Methylisoindolin-5-amine_dihydrochloride 2-Methylisoindolin-5-amine dihydrochloride 2-Methylisoindolin-5-amine->2-Methylisoindolin-5-amine_dihydrochloride HCl in Ether

Caption: Proposed synthetic workflow for 2-Methylisoindolin-5-amine dihydrochloride.

Detailed Experimental Protocols (Hypothetical)

Step 1: Synthesis of 2-Methyl-5-nitroisoindoline-1,3-dione

This step involves the nitration of N-methylphthalimide. The synthesis of the precursor, 2-Methyl-5-nitroisoindoline-1,3-dione (CAS 41663-84-7), has been reported.[6] To a stirred solution of N-methylphthalimide in concentrated sulfuric acid at 0°C, a solution of nitric acid in sulfuric acid is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The mixture is poured onto ice, and the resulting precipitate is filtered, washed with water, and dried to afford 2-methyl-5-nitroisoindoline-1,3-dione.

Step 2: Reduction of 2-Methyl-5-nitroisoindoline-1,3-dione to 2-Methyl-5-nitroisoindoline

The dione can be reduced to the corresponding isoindoline. A solution of 2-methyl-5-nitroisoindoline-1,3-dione in a suitable solvent like ethanol can be treated with a reducing agent such as zinc dust in the presence of hydrochloric acid. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure to yield crude 2-methyl-5-nitroisoindoline.

Step 3: Reduction of 2-Methyl-5-nitroisoindoline to 2-Methylisoindolin-5-amine

The nitro group of 2-methyl-5-nitroisoindoline is then reduced to the primary amine. A common method for this transformation is catalytic hydrogenation.[2] The nitro compound is dissolved in a solvent like ethanol or methanol, and a catalyst such as palladium on carbon (Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred until the reaction is complete. The catalyst is removed by filtration through Celite, and the solvent is evaporated to give 2-Methylisoindolin-5-amine.

Step 4: Formation of the Dihydrochloride Salt

To obtain the dihydrochloride salt for improved stability and handling, the crude 2-Methylisoindolin-5-amine is dissolved in a suitable solvent like diethyl ether or isopropanol. A solution of hydrochloric acid in the same solvent is then added dropwise with stirring. The resulting precipitate, 2-Methylisoindolin-5-amine dihydrochloride, is collected by filtration, washed with the solvent, and dried under vacuum.

Characterization and Analytical Methods

The identity and purity of the synthesized 2-Methylisoindolin-5-amine dihydrochloride should be confirmed using a combination of spectroscopic and chromatographic techniques.

Analytical TechniqueExpected ResultsReference
¹H NMR Signals corresponding to the aromatic protons, the benzylic protons, the N-methyl protons, and the amine protons.[7]
¹³C NMR Distinct signals for all nine carbon atoms in the molecule.[7]
Mass Spectrometry A molecular ion peak corresponding to the mass of the free base (C₉H₁₂N₂) and characteristic fragmentation patterns.[7]
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic).[7]
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity.
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirmation of molecular weight and purity.

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Caption: A typical workflow for the characterization of synthesized 2-Methylisoindolin-5-amine dihydrochloride.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 2-Methylisoindolin-5-amine dihydrochloride lies in its potential as a versatile building block for the synthesis of more complex and biologically active molecules. The presence of a primary amine on the aromatic ring provides a convenient handle for a wide range of chemical modifications.

A Scaffold for Enzyme Inhibitors

The isoindoline and related indoline scaffolds are present in numerous enzyme inhibitors. For instance, derivatives of these ring systems have been investigated as inhibitors of:

  • 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH): Dual inhibitors of these enzymes are being explored as potent anti-inflammatory agents.[8] The amino group of 2-Methylisoindolin-5-amine could be functionalized to introduce pharmacophores known to interact with the active sites of these enzymes.

  • Kinases: The indolinone core is a key feature of several kinase inhibitors used in oncology. The structural framework of 2-Methylisoindolin-5-amine could serve as a starting point for the design of novel kinase inhibitors.

Synthesis of Bioactive Amine Derivatives

The primary amine of 2-Methylisoindolin-5-amine can be readily derivatized through various reactions, including:

  • Amide bond formation: Reaction with carboxylic acids or their activated derivatives to form amides.

  • Sulfonamide formation: Reaction with sulfonyl chlorides to yield sulfonamides.

  • Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.

These reactions allow for the systematic exploration of the chemical space around the isoindoline core, enabling the generation of compound libraries for screening against various biological targets.

Medicinal_Chemistry_Applications cluster_derivatization Chemical Derivatization cluster_applications Potential Therapeutic Areas Core_Scaffold 2-Methylisoindolin-5-amine Amides Amides Core_Scaffold->Amides Acylation Sulfonamides Sulfonamides Core_Scaffold->Sulfonamides Sulfonylation Secondary_Amines Secondary/Tertiary Amines Core_Scaffold->Secondary_Amines Reductive Amination Ureas Ureas/Thioureas Core_Scaffold->Ureas Reaction with Isocyanates Anti_Inflammatory Anti-Inflammatory Amides->Anti_Inflammatory Anticancer Anticancer Sulfonamides->Anticancer CNS_Disorders CNS Disorders Secondary_Amines->CNS_Disorders Ureas->Anti_Inflammatory

Caption: Potential derivatization pathways and therapeutic applications of 2-Methylisoindolin-5-amine.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling 2-Methylisoindolin-5-amine dihydrochloride. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Methylisoindolin-5-amine dihydrochloride is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reliably predicted based on established chemical methodologies. The presence of a versatile primary amine group on the privileged isoindoline scaffold makes it an ideal starting point for the generation of diverse compound libraries aimed at identifying novel therapeutic agents. Further research into the derivatization of this compound and the biological evaluation of its analogs is warranted to fully explore its potential in the development of new medicines.

References

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules. 2022;27(19):6625.
  • BLD Pharm. 943751-30-2 | 2-Methylisoindolin-5-amine dihydrochloride.
  • ChemScene. 41663-84-7 | 2-Methyl-5-nitroisoindoline-1,3-dione.
  • Isoindole-1,3-dione Derivatives as RSK2 Inhibitors: Synthesis, Molecular Docking Simulation and SAR Analysis. Molecules. 2020;25(1):123.
  • Sigma-Aldrich. 2,3-Dihydro-2-methyl-isoindol-5-amine.
  • Journal of Chemical and Pharmaceutical Research. Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. 2011, 3(1):313-319.
  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank. 2021;2021(4):M1248.
  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules. 2022;27(21):7552.
  • Processes for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines. WO2006028964A1.
  • Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid.
  • King-Pharm. 2-Methylisoindolin-5-amine dihydrochloride [943751-30-2].
  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry. 2020;63(15):8448-8477.
  • Optically active isoindoline derivatives, their production and use. EP0529778A1.
  • Chemists synthesize an improved building block for medicines. ScienceDaily. July 3, 2024.
  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules. 2022;27(19):6499.
  • Process for the production of R-(+)-6-carboxamido-3-N-methylamino-1,2,3,4-tetrahydrocarbazole. US6359146B1.
  • A “building block triangle” representing building blocks for medicinal chemistry.
  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. 2024;20:950-958.
  • Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. CRC Press. 2017.
  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. 2024;20:950-958.
  • 5,6-Benzoisoindolines. US4014899A.
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry. 2013;2013:614854.
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry. 2013;2013:614854.
  • 2-Amino-5-cyanothiazoles and their prepar
  • Prepar
  • Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. Journal of the Brazilian Chemical Society. 2022;33(8):846-874.

Sources

Foundational

A Researcher's Guide to Elucidating the Mechanism of Action for 2-Methylisoindolin-5-amine dihydrochloride: A Hypothetical Framework

Forward: The quest to understand the mechanism of action (MoA) of a novel chemical entity is a foundational challenge in drug discovery and chemical biology. This guide addresses "2-Methylisoindolin-5-amine dihydrochlori...

Author: BenchChem Technical Support Team. Date: February 2026

Forward: The quest to understand the mechanism of action (MoA) of a novel chemical entity is a foundational challenge in drug discovery and chemical biology. This guide addresses "2-Methylisoindolin-5-amine dihydrochloride," a compound for which, as of this writing, no specific MoA has been detailed in publicly accessible scientific literature. The absence of data presents not a roadblock, but an opportunity. It allows us to construct a comprehensive, first-principles-based roadmap for the systematic deconvolution of its biological function.

This document is structured not as a definitive statement on the compound's action, but as a strategic workflow for the research scientist. We will proceed from structural analysis and hypothesis generation to a multi-phased experimental plan designed to identify its molecular target and delineate the subsequent signaling cascade. Every proposed step is grounded in established methodologies, providing a robust framework for investigating this, or any, novel bioactive small molecule.

Part 1: Structural Analysis and Hypothesis Generation

The structure of 2-Methylisoindolin-5-amine contains distinct chemical features that can inform initial hypotheses about its potential biological targets. This process, known as pharmacophore analysis, is a cornerstone of medicinal chemistry.

  • The Isoindoline Scaffold: The bicyclic isoindoline core is a "privileged structure" in medicinal chemistry, found in numerous approved drugs with diverse mechanisms of action.[1][2][3] Its rigid, defined three-dimensional shape provides a scaffold for presenting other functional groups to biological targets.[2] Derivatives of this core are known to act as anti-inflammatory agents, immunomodulators, and central nervous system modulators.[1][4]

  • The 5-Amino Group: The primary aromatic amine at the 5-position is a potent hydrogen bond donor and potential acceptor. This feature is critical for interaction with amino acid residues (e.g., aspartate, glutamate, serine) in protein binding pockets.

  • The N-Methyl Group: The methyl group on the isoindoline nitrogen reduces the hydrogen-bonding potential of the nitrogen itself but adds a small hydrophobic feature and influences the molecule's overall basicity.

  • Biogenic Amine Analogy: The overall structure bears a resemblance to biogenic amines like serotonin and dopamine, which are crucial neurotransmitters.[5] These molecules interact with G protein-coupled receptors (GPCRs) and transporters.[6][7] Key pharmacophoric features for biogenic amine receptor binding often include an aromatic ring and a protonatable nitrogen atom, both of which are present in 2-Methylisoindolin-5-amine.[6][8]

Initial Hypotheses: Based on this analysis, 2-Methylisoindolin-5-amine could potentially act as:

  • A modulator of a biogenic amine receptor (e.g., serotonin, dopamine, or adrenergic receptors).

  • An inhibitor of a kinase, where the amine provides a key interaction point in the hinge region.

  • An inhibitor of enzymes involved in inflammatory pathways, such as Cyclooxygenase (COX), a known target for some isoindoline derivatives.[1][9][10]

  • A modulator of the Cereblon (CRBN) E3 ligase complex, similar to immunomodulatory imide drugs (IMiDs) like lenalidomide, which are based on a related phthalimide scaffold.[11][12][13]

Part 2: A Phased Experimental Workflow for MoA Deconvolution

This section outlines a logical, multi-phase approach to move from broad phenotypic effects to a specific molecular mechanism. The workflow is designed to be self-validating, where the findings of one phase inform the experimental design of the next.

MoA_Workflow cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Deconvolution cluster_2 Phase 3: Validation & Pathway Analysis pheno_screen Phenotypic Screening (Target-Agnostic) cell_viability Cell Viability / Cytotoxicity (e.g., MTT, CellTiter-Glo) pheno_screen->cell_viability Assess general toxicity hcs High-Content Imaging (e.g., Cell Painting) pheno_screen->hcs Identify morphological changes cytokine Cytokine Release Assay (e.g., ELISA, Luminex) pheno_screen->cytokine Screen for immunomodulatory effects target_id Target Identification Methods pheno_screen->target_id Hits inform strategy validation Target Validation target_id->validation Putative targets require validation affinity_chrom Affinity Chromatography- Mass Spectrometry darts DARTS (Drug Affinity Responsive Target Stability) kinome Kinome-wide Profiling binding_assay Direct Binding Assays (e.g., SPR, ITC) validation->binding_assay crispr CRISPR/siRNA Knockdown/out validation->crispr functional_assay Functional Assays (Enzymatic, Reporter Gene) binding_assay->functional_assay Confirm functional modulation pathway_analysis Pathway Analysis functional_assay->pathway_analysis western_blot Western Blot (Phospho-proteins) pathway_analysis->western_blot

Figure 1: Overall workflow for elucidating the mechanism of action. (Max Width: 760px)
Phase 1: Phenotypic Screening (Target-Agnostic Discovery)

The initial step is to understand the compound's effect on cells or organisms without a preconceived target bias.[14][15][16] This approach allows the biological system itself to reveal the most prominent effects of the compound.[17]

Key Experiments & Data Summary:

Assay TypePurposeExample ReadoutsPotential Interpretation
Cell Viability Assays Determine general cytotoxicity and establish a working concentration range.IC50 values across a panel of cancer and non-cancer cell lines.High potency in specific cell lines suggests a targeted effect rather than general toxicity.
High-Content Imaging Assess morphological changes induced by the compound.[]Changes in nuclear size, mitochondrial mass, cytoskeletal arrangement, etc.Specific profiles can be clustered and compared to compounds with known MoAs.[14]
Cytokine Profiling Screen for immunomodulatory activity.Levels of TNF-α, IL-6, IL-10, TGF-β in stimulated immune cells (e.g., PBMCs).Suppression of pro-inflammatory cytokines (TNF-α) could suggest COX inhibition or other anti-inflammatory pathways.[19]

Protocol 1: General Cell Viability Screening (MTT Assay)

  • Cell Plating: Seed cells (e.g., A549, MCF-7, and non-cancerous HEK293) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a 10-point serial dilution of 2-Methylisoindolin-5-amine dihydrochloride (e.g., from 100 µM to 5 nM). Add the compound dilutions to the wells. Include a vehicle control (DMSO) and a positive control (e.g., staurosporine).

  • Incubation: Incubate plates for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value for each cell line.

Phase 2: Target Deconvolution (Identifying the Molecular Partner)

Once a consistent phenotype is observed, the next critical step is to identify the direct molecular target(s) of the compound.[20][21][22]

Primary Methodologies:

  • Affinity-Based Pull-Down: This is a direct biochemical approach.[20][23] The compound is immobilized on a solid support (like agarose beads) and used as "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.[24]

  • Drug Affinity Responsive Target Stability (DARTS): This label-free method leverages the principle that a small molecule binding to its target protein can increase the protein's stability and protect it from protease degradation.[20][24] Changes in protein stability after protease treatment are analyzed by SDS-PAGE or mass spectrometry.

  • Broad Kinase Profiling: If a phenotypic screen suggests a role in cell signaling or proliferation, screening the compound against a large panel of kinases is a highly effective method.[25][26] Commercial services offer profiling against hundreds of kinases to identify specific targets and assess selectivity.[27][28]

Target_ID_Logic start Phenotypic Hit (e.g., Anti-inflammatory) hypothesis Hypothesis Generation (e.g., COX or Kinase inhibitor?) start->hypothesis direct_approach Direct Target ID (Affinity Chromatography) hypothesis->direct_approach If synthesizable linker possible label_free Label-Free ID (DARTS) hypothesis->label_free If no modification desired panel_screen Panel Screening (Kinome-wide) hypothesis->panel_screen If kinase activity suspected ms_analysis Protein ID by Mass Spectrometry direct_approach->ms_analysis label_free->ms_analysis panel_screen->ms_analysis (Identifies hit kinase) end end ms_analysis->end List of Putative Targets

Figure 2: Logic diagram for selecting a target identification strategy. (Max Width: 760px)

Protocol 2: Drug Affinity Responsive Target Stability (DARTS)

  • Lysate Preparation: Prepare a native protein lysate from the cell line that showed the highest sensitivity in Phase 1.

  • Compound Incubation: Aliquot the lysate into two tubes. To one, add 2-Methylisoindolin-5-amine (e.g., at 10x IC50). To the other, add a vehicle control (DMSO). Incubate at room temperature for 1 hour.

  • Protease Digestion: Add a protease (e.g., pronase) to both tubes at a predetermined concentration. Incubate for 30 minutes.

  • Stop Reaction: Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.

  • Gel Electrophoresis: Run the samples on an SDS-PAGE gel.

  • Visualization: Stain the gel with Coomassie Blue or silver stain.

  • Analysis: Look for protein bands that are present or more intense in the compound-treated lane compared to the vehicle control lane. These bands represent proteins stabilized by the compound.

  • Identification: Excise the protected bands and submit them for identification by mass spectrometry (LC-MS/MS).

Phase 3: Target Validation and Pathway Analysis

Identifying a putative target is not the endpoint. This phase confirms the interaction is genuine and responsible for the observed phenotype, and maps its downstream consequences.[21][29]

Key Validation Steps:

  • Confirm Direct Binding: Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity (KD) of the compound to the purified candidate protein.[29]

  • Genetic Validation: Use CRISPR/Cas9 to knock out or siRNA to knock down the gene encoding the target protein. If the compound's effect is diminished or abolished in these cells, it strongly validates the target.[21]

  • Functional Modulation: Perform an in vitro functional assay. If the target is a kinase, conduct a kinase activity assay to determine the IC50.[29] If it's a GPCR, perform a receptor binding or signaling assay (e.g., cAMP or calcium flux).

  • Pathway Mapping: Once the target is validated, use techniques like Western Blotting to probe the phosphorylation status of key downstream signaling proteins.[29] For example, if the target is a kinase in the MAPK pathway, check for changes in phosphorylated ERK (p-ERK).

Hypothetical Case Study: Validation of a Kinase Target

Let's assume the kinome screen identified "Kinase X" as a primary target.

Kinase_Pathway cluster_validation Validation Steps compound 2-Methylisoindolin-5-amine kinase_x Kinase X compound->kinase_x Inhibits substrate Substrate Protein kinase_x->substrate Phosphorylates p_substrate Phosphorylated Substrate substrate->p_substrate downstream Downstream Cellular Effect (e.g., Apoptosis) p_substrate->downstream Triggers western Western Blot: Measure p-Substrate levels. Expect decrease. crispr CRISPR Knockout of Kinase X: Phenotype should be mimicked.

Figure 3: Hypothetical signaling pathway and validation points for an identified kinase target. (Max Width: 760px)

Conclusion

While the specific mechanism of action for 2-Methylisoindolin-5-amine dihydrochloride remains to be publicly elucidated, this guide provides a comprehensive and technically grounded framework for its discovery. By systematically progressing through phenotypic screening, target deconvolution, and mechanistic validation, a researcher can build a robust, evidence-based understanding of a novel compound's biological role. This structured approach not only minimizes ambiguity but also maximizes the potential for uncovering novel biology and therapeutic avenues. The principles and protocols outlined herein are broadly applicable and represent a foundational strategy in modern chemical biology and drug discovery.

References

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (n.d.). MDPI. Retrieved from [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). Journal of Biomedical Science. Retrieved from [Link]

  • Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. Retrieved from [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services. (n.d.). Pharmaron. Retrieved from [Link]

  • What are CRBN modulators and how do they work? (2024). Kymera Therapeutics. Retrieved from [Link]

  • Target Identification and Validation (Small Molecules). (n.d.). University College London. Retrieved from [Link]

  • (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. (n.d.). ResearchGate. Retrieved from [Link]

  • The power of sophisticated phenotypic screening and modern mechanism-of-action methods. (2016). Journal of Cell Biology. Retrieved from [Link]

  • pharmacophore models for biogenic amine binding GPCRs to avoid GPCR-mediated side effects. (2005). ChemBioChem. Retrieved from [Link]

  • Phenotypic screening. (n.d.). Wikipedia. Retrieved from [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. (2011). Nature. Retrieved from [Link]

  • Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations. (2012). International Immunopharmacology. Retrieved from [Link]

  • Identification of Direct Protein Targets of Small Molecules. (2011). ACS Chemical Biology. Retrieved from [Link]

  • Phenotypic Screening. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • Cereblon E3 ligase modulator. (n.d.). Wikipedia. Retrieved from [Link]

  • Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. (2021). Bioinformatics. Retrieved from [Link]

  • (PDF) Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. (n.d.). ResearchGate. Retrieved from [Link]

  • New Activities of CELMoDs, Cereblon E3 Ligase-modulating Drugs. (2020). Royal Society of Chemistry. Retrieved from [Link]

  • Kinase Screening & Profiling Service | Drug Discovery Support. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives. (2013). The Scientific World Journal. Retrieved from [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2022). ResearchGate. Retrieved from [Link]

  • Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study. (2018). Bioorganic Chemistry. Retrieved from [Link]

  • Molecular mechanism of action of cereblon E3 ligase modulators in multiple myeloma. (2021). ResearchGate. Retrieved from [Link]

  • Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy. (2021). International Journal of Molecular Sciences. Retrieved from [Link]

  • Isoindole Derivatives: Propitious Anticancer Structural Motifs. (2017). Current Topics in Medicinal Chemistry. Retrieved from [Link]

  • Target Identification and Mode of Action Studies. (n.d.). University of Florida. Retrieved from [Link]

  • Properties and Functions of Isoindoline: A Short Review. (2019). JETIR. Retrieved from [Link]

  • Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents. (2012). Arabian Journal of Chemistry. Retrieved from [Link]

  • Orphan G protein-coupled receptors: the ongoing search for a home. (2023). Frontiers in Pharmacology. Retrieved from [Link]

  • De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. (2024). Advanced Science. Retrieved from [Link]

  • Experimental workflow. (a)GPCR membranes are incubated with a mixture... (2016). ResearchGate. Retrieved from [Link]

  • Deorphanization of Novel Peptides and Their Receptors. (2012). Comprehensive Physiology. Retrieved from [Link]

  • Deorphanization of G Protein Coupled Receptors: A Historical Perspective. (2024). Pharmacological Reviews. Retrieved from [Link]

  • Workflow of model generation, VS and experimental validation. (2023). ResearchGate. Retrieved from [Link]

  • Pharmacological potential of biogenic amine–polyamine interactions beyond neurotransmission. (2012). British Journal of Pharmacology. Retrieved from [Link]

  • Pharmacophores – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Serotonin–norepinephrine reuptake inhibitor. (n.d.). Wikipedia. Retrieved from [Link]

  • Trace amine-associated receptors and their ligands. (2009). British Journal of Pharmacology. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Solubility and Stability of 2-Methylisoindolin-5-amine dihydrochloride

Abstract This technical guide provides a comprehensive overview of the critical physicochemical properties of 2-Methylisoindolin-5-amine dihydrochloride, a key intermediate in pharmaceutical research and development. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 2-Methylisoindolin-5-amine dihydrochloride, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its solubility and stability characteristics. The guide outlines detailed experimental protocols for solubility assessment and forced degradation studies, underpinned by the principles of scientific integrity and validated methodologies. By explaining the causality behind experimental choices, this guide serves as a practical resource for ensuring the quality, efficacy, and safety of drug candidates derived from this compound.

Introduction to 2-Methylisoindolin-5-amine dihydrochloride

2-Methylisoindolin-5-amine dihydrochloride (CAS No: 943751-30-2) is a bicyclic aromatic amine that serves as a versatile building block in medicinal chemistry.[1] Its isoindoline core is a structural motif found in various biologically active molecules.[2] The presence of a primary aromatic amine and a tertiary amine within the isoindoline ring system imparts specific chemical properties that are crucial for its use in the synthesis of novel therapeutic agents. The dihydrochloride salt form is often preferred in early-stage drug development due to its generally improved solid-state properties, such as crystallinity and ease of handling, compared to the free base.[3] Understanding the solubility and stability of this intermediate is paramount for developing robust synthetic routes, designing appropriate formulations, and ensuring the quality of the final active pharmaceutical ingredient (API).

Physicochemical Properties

A summary of the known physicochemical properties of 2-Methylisoindolin-5-amine dihydrochloride is presented in Table 1. It is important to note that publicly available data on this specific compound is limited, and some properties are predicted or inferred from structurally similar compounds.

Table 1: Physicochemical Properties of 2-Methylisoindolin-5-amine dihydrochloride

PropertyValueSource
CAS Number 943751-30-2[1][4]
Molecular Formula C₉H₁₄Cl₂N₂[5]
Appearance White to off-white solid (predicted)General knowledge of amine hydrochlorides
Storage Store at room temperature, protect from moisture.[5]

Solubility Profile

The solubility of an API or intermediate is a critical factor that influences its bioavailability and the feasibility of formulation development. As a dihydrochloride salt, 2-Methylisoindolin-5-amine dihydrochloride is expected to exhibit good solubility in aqueous media. The protonated amine groups can readily interact with water molecules.[6] However, the overall solubility will be a balance between the polar salt character and the non-polar isoindoline backbone.

Qualitative Solubility Assessment

Based on the "like dissolves like" principle, a qualitative solubility assessment can be predicted for various solvent classes.

  • Aqueous Solvents: High solubility is expected in water and aqueous buffers due to the ionic nature of the dihydrochloride salt. The solubility is likely to be pH-dependent, with higher solubility at lower pH where the amine groups are fully protonated.

  • Polar Protic Solvents: Good solubility is anticipated in solvents like methanol and ethanol, which can solvate both the ionic and organic parts of the molecule.

  • Polar Aprotic Solvents: Moderate to good solubility is expected in solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).

  • Non-Polar Solvents: Poor solubility is predicted in non-polar solvents like hexanes and toluene, owing to the high polarity of the salt.

Experimental Protocol for Solubility Determination

A robust determination of solubility requires a systematic experimental approach. The following protocol outlines a standard procedure for quantitative solubility assessment.

Protocol 1: Equilibrium Solubility Measurement

  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-Methylisoindolin-5-amine dihydrochloride to a series of vials, each containing a different solvent (e.g., water, pH 7.4 phosphate buffer, methanol, ethanol, DMSO, acetonitrile).

    • Ensure enough solid is present to achieve saturation, with undissolved material remaining at the end of the experiment.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Agitate the suspensions at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaking incubator or a rotator is recommended.

  • Sample Collection and Preparation:

    • After equilibration, allow the suspensions to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved solid.

  • Quantification:

    • Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

    • Analyze the diluted samples and calculate the concentration of the dissolved compound.

  • Data Reporting:

    • Express the solubility in mg/mL or µg/mL.

Diagram 1: Workflow for Equilibrium Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_quant Quantification prep1 Add excess solid to solvent vials prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sample1 Allow suspension to settle equil1->sample1 sample2 Filter supernatant sample1->sample2 quant1 Dilute sample sample2->quant1 quant2 Analyze by HPLC-UV quant1->quant2 quant3 Calculate concentration quant2->quant3

Caption: Workflow for determining equilibrium solubility.

Stability Profile and Forced Degradation Studies

Assessing the chemical stability of a pharmaceutical intermediate is a regulatory requirement and crucial for ensuring the safety and efficacy of the final drug product. Forced degradation studies, or stress testing, are performed to identify potential degradation products and establish the intrinsic stability of the molecule.[7] These studies also help in developing and validating stability-indicating analytical methods.[8]

Potential Degradation Pathways

The chemical structure of 2-Methylisoindolin-5-amine dihydrochloride suggests susceptibility to the following degradation pathways:

  • Hydrolysis: The isoindoline ring system is generally stable to hydrolysis. However, under extreme pH and temperature conditions, degradation could occur.

  • Oxidation: The primary aromatic amine is susceptible to oxidation, which can lead to the formation of colored degradation products.[9] The tertiary amine within the isoindoline ring can also be oxidized to an N-oxide.

  • Photolysis: Aromatic amines can be sensitive to light, potentially leading to photo-degradation products.[8]

  • Thermal Degradation: Exposure to high temperatures can induce decomposition.

Experimental Protocol for Forced Degradation Studies

The following protocol provides a systematic approach to investigating the stability of 2-Methylisoindolin-5-amine dihydrochloride under various stress conditions. The goal is to achieve a target degradation of 5-20%.[7][10]

Protocol 2: Forced Degradation Study

  • Stock Solution Preparation:

    • Prepare a stock solution of 2-Methylisoindolin-5-amine dihydrochloride in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M and 1 M HCl. Incubate at room temperature and an elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M and 1 M NaOH. Incubate at room temperature and an elevated temperature (e.g., 60 °C).

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% and 30% hydrogen peroxide (H₂O₂). Keep the samples at room temperature and protect from light.

    • Thermal Degradation (Solution): Incubate the stock solution at an elevated temperature (e.g., 60 °C).

    • Thermal Degradation (Solid State): Store the solid compound in an oven at an elevated temperature (e.g., 60 °C).

    • Photolytic Degradation: Expose the stock solution and the solid compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Time Points:

    • Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Neutralization (for hydrolytic samples):

    • Neutralize the acidic and basic samples to approximately pH 7 with an appropriate amount of NaOH or HCl, respectively, before analysis to prevent further degradation.

  • Analysis:

    • Analyze all samples, including the unstressed control, using a suitable stability-indicating analytical method (e.g., HPLC-UV).

    • Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

    • Calculate the percentage of degradation and perform a mass balance analysis.

Diagram 2: Workflow for a Forced Degradation Study

G cluster_stress Stress Conditions cluster_sampling Sampling & Analysis start Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M & 1M HCl) start->acid base Base Hydrolysis (0.1M & 1M NaOH) start->base oxidation Oxidation (3% & 30% H₂O₂) start->oxidation thermal Thermal (60°C, Solution & Solid) start->thermal photo Photolysis (ICH Q1B) start->photo sampling Withdraw aliquots at time points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize hydrolytic samples sampling->neutralize analysis Analyze by Stability-Indicating HPLC neutralize->analysis end Evaluate Degradation & Mass Balance analysis->end

Caption: Overview of the forced degradation workflow.

Analytical Methodologies for Purity and Stability Assessment

A validated stability-indicating analytical method is essential for accurately quantifying 2-Methylisoindolin-5-amine dihydrochloride and its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust technique for this purpose.

Proposed Stability-Indicating HPLC-UV Method

The development of a stability-indicating HPLC method should focus on achieving adequate resolution between the parent compound and all potential degradation products generated during forced degradation studies.

Protocol 3: Development and Validation of a Stability-Indicating HPLC-UV Method

  • Column and Mobile Phase Screening:

    • Screen various reversed-phase columns (e.g., C18, C8) with different particle sizes and dimensions.

    • Evaluate different mobile phase compositions, including varying ratios of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized to ensure good peak shape and resolution.

  • Method Optimization:

    • Fine-tune the mobile phase composition, flow rate, column temperature, and injection volume to achieve optimal separation.

    • Select a UV detection wavelength that provides a good response for both the parent compound and the degradation products. A photodiode array (PDA) detector is highly recommended for spectral analysis of all peaks.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Analyze stressed samples to demonstrate that the method can resolve the parent peak from all degradation products and any potential matrix components. Peak purity analysis using a PDA detector is crucial.

    • Linearity: Establish a linear relationship between the detector response and the concentration of the analyte over a defined range.

    • Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations.

    • Precision (Repeatability and Intermediate Precision): Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Diagram 3: HPLC Method Development and Validation Pathway

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) dev1 Column & Mobile Phase Screening dev2 Method Optimization dev1->dev2 val1 Specificity dev2->val1 val2 Linearity & Range val1->val2 val3 Accuracy & Precision val2->val3 val4 LOD & LOQ val3->val4 val5 Robustness val4->val5

Caption: Logical flow for HPLC method development and validation.

Conclusion

This technical guide has provided a comprehensive framework for understanding and evaluating the solubility and stability of 2-Methylisoindolin-5-amine dihydrochloride. While specific experimental data for this compound is not extensively available in the public domain, the principles and protocols outlined herein offer a robust starting point for its characterization. By following the detailed methodologies for solubility assessment, forced degradation studies, and the development of a stability-indicating HPLC method, researchers and drug development professionals can ensure the quality and reliability of this important pharmaceutical intermediate. A thorough understanding of these properties is fundamental to the successful development of safe and effective medicines.

References

  • Reddit. (2018). Ways of crashing out amines. r/chemistry. Retrieved from [Link]

  • Świątek, P., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(14), 4285. Retrieved from [Link]

  • Khan, I., et al. (2021). Reported isoindoline-1,3-dione derivatives. ResearchGate. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Pospisil, J., et al. (2020). Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators. Molecules, 25(24), 5915. Retrieved from [Link]

  • Hawe, A. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). Retrieved from [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Retrieved from [Link]

  • Hotha, K. K., et al. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 5(4), 291-297. Retrieved from [Link]

  • Sharma, G., & Kumar, A. (2016). Forced degradation studies. MOJ Bioequivalence & Bioavailability, 2(6), 00030. Retrieved from [Link]

  • Cilliers, C., et al. (2021). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 86, 1399-1404. Retrieved from [Link]

  • Valentin, J. L., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Toxics, 11(3), 232. Retrieved from [Link]

  • Asif, M. (n.d.). Aromatic Amines. Sundarban Mahavidyalaya. Retrieved from [Link]

  • Takatsu, A., et al. (2018). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Journal of the Japan Research Association for Textile End-Uses, 59(1), 35-42. Retrieved from [Link]

  • Van De Velde, M., et al. (2020). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Food Additives & Contaminants: Part A, 37(12), 2145-2155. Retrieved from [Link]

  • Guler, H., et al. (2023). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Molecules, 28(18), 6586. Retrieved from [Link]

  • Al-Hussaini, S., & Al-Warthan, A. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety, 30(6), 33-41. Retrieved from [Link]

  • Chen, K., et al. (2022). Substrate scope of isoindoline. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoindoline. Retrieved from [Link]

Sources

Foundational

The Strategic Utility of 2-Methylisoindolin-5-amine Dihydrochloride in Modern Synthesis: A Technical Guide

Introduction: Unveiling a Versatile Scaffold for Drug Discovery In the landscape of medicinal chemistry and synthetic organic chemistry, the isoindoline core is a privileged scaffold, forming the backbone of numerous bio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry and synthetic organic chemistry, the isoindoline core is a privileged scaffold, forming the backbone of numerous biologically active compounds and approved pharmaceuticals.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive template for designing molecules that interact with specific biological targets. Within this important class of building blocks, 2-Methylisoindolin-5-amine dihydrochloride emerges as a particularly valuable intermediate. The presence of a secondary amine within the isoindoline ring and a primary aromatic amine on the benzene ring offers two distinct points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

This in-depth technical guide provides a comprehensive overview of 2-Methylisoindolin-5-amine dihydrochloride as a building block in synthesis. We will delve into its preparation, key chemical properties, and its application in the construction of complex molecular architectures, with a focus on providing practical, field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of 2-Methylisoindolin-5-amine dihydrochloride are summarized in the table below.

PropertyValueSource
CAS Number 943751-30-2[2][3]
Molecular Formula C₉H₁₄Cl₂N₂[2]
Molecular Weight 221.13 g/mol [2]
Appearance Typically a solidN/A
Storage Sealed in a dry, room temperature environment[2]

The dihydrochloride salt form enhances the stability and solubility of the compound in aqueous media, which can be advantageous in certain reaction conditions and for biological screening. The free base, 2-Methylisoindolin-5-amine, can be readily generated in situ or as a separate step by treatment with a suitable base.

Strategic Synthesis of 2-Methylisoindolin-5-amine Dihydrochloride

The synthesis of 2-Methylisoindolin-5-amine dihydrochloride can be approached through a logical sequence of well-established chemical transformations. The overall synthetic strategy involves the initial construction of the isoindoline core, introduction of the amino functionality, and subsequent N-methylation.

Synthetic overview for 2-Methylisoindolin-5-amine dihydrochloride.
Step 1: Synthesis of 5-Nitroisoindoline-1,3-dione

The synthesis commences with the nitration of commercially available phthalimide. This electrophilic aromatic substitution reaction introduces a nitro group at the 5-position of the isoindoline-1,3-dione core.

Experimental Protocol:

  • In a reaction vessel, carefully add phthalimide (1.0 eq) in portions to a stirred mixture of concentrated sulfuric acid and nitric acid at a controlled temperature, typically around 5°C.

  • After the addition is complete, the reaction temperature is slowly raised to approximately 35°C and maintained for a specific duration (e.g., 40 minutes) to ensure complete nitration.[4]

  • The reaction mixture is then cooled and cautiously poured into ice water, leading to the precipitation of the product.

  • The precipitate is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol to yield 5-nitroisoindoline-1,3-dione as an off-white solid.[4]

Step 2: Reduction to 5-Aminoisoindoline

The subsequent step involves the reduction of both the nitro group and the dione functionality. This can be achieved in a single step or in a stepwise manner. A common approach involves the catalytic hydrogenation of the nitro group to an amine, followed by the reduction of the amide carbonyls.

Experimental Protocol (Conceptual):

  • Nitro Group Reduction: 5-Nitroisoindoline-1,3-dione (1.0 eq) is dissolved in a suitable solvent such as ethanol. A catalyst, typically 10% palladium on charcoal, is added to the solution.[4]

  • The mixture is then subjected to hydrogenation at a suitable pressure (e.g., 30 psi) for several hours until the reaction is complete, yielding 5-aminoisoindoline-1,3-dione.[4]

  • Dione Reduction: The resulting 5-aminoisoindoline-1,3-dione can then be reduced to 5-aminoisoindoline using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (THF). This reaction requires careful handling due to the reactive nature of LiAlH₄.

Step 3: N-Methylation via Eschweiler-Clarke Reaction

With 5-aminoisoindoline in hand, the final step to introduce the methyl group onto the isoindoline nitrogen is efficiently accomplished using the Eschweiler-Clarke reaction. This classic reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent, providing a reliable method for the methylation of primary and secondary amines without the formation of quaternary ammonium salts.[2][4]

Simplified mechanism of the Eschweiler-Clarke reaction.

Experimental Protocol:

  • To a solution of 5-aminoisoindoline (1.0 eq), add an excess of formic acid and a 37% aqueous solution of formaldehyde.[2]

  • Heat the reaction mixture at a temperature of around 80°C for several hours (e.g., 18 hours).[2]

  • After cooling, the reaction mixture is worked up by adding water and a dilute acid (e.g., 1M HCl) and washing with an organic solvent.

  • The aqueous layer is then basified to a high pH (e.g., pH 11) and extracted with an organic solvent like dichloromethane.

  • The combined organic layers are dried and concentrated under reduced pressure to yield the crude 2-methylisoindolin-5-amine.

Step 4: Dihydrochloride Salt Formation

The final step is the formation of the dihydrochloride salt to enhance stability and handling.

Experimental Protocol:

  • Dissolve the crude 2-methylisoindolin-5-amine in a suitable solvent such as isopropanol or diethyl ether.

  • Bubble hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., HCl in isopropanol) until precipitation is complete.

  • Collect the precipitate by filtration, wash with a non-polar solvent, and dry under vacuum to obtain 2-Methylisoindolin-5-amine dihydrochloride.

Applications in Synthesis: A Gateway to Novel Therapeutics

The synthetic utility of 2-Methylisoindolin-5-amine dihydrochloride lies in the differential reactivity of its two amino groups. The aromatic primary amine is a versatile handle for a wide range of transformations, including acylation, sulfonylation, diazotization followed by substitution, and transition-metal-catalyzed cross-coupling reactions. The secondary amine within the isoindoline ring can also be functionalized, although it is generally less reactive than the primary aromatic amine.

Role in the Synthesis of Kinase and PARP Inhibitors

The isoindoline scaffold is a key feature in the design of various enzyme inhibitors, particularly in the fields of oncology and inflammatory diseases. While specific examples detailing the direct use of 2-Methylisoindolin-5-amine dihydrochloride are not abundant in publicly available literature, its structural motifs are highly relevant to the synthesis of potent inhibitors of poly(ADP-ribose) polymerase (PARP) and various kinases.[5][6][7]

The general synthetic strategy would involve using the 5-amino group as a nucleophile to be coupled with a suitable electrophilic partner, which constitutes another part of the target inhibitor.

General synthetic utility of 2-Methylisoindolin-5-amine dihydrochloride.

Conceptual Experimental Workflow for Amide Coupling:

  • Free Base Generation: Suspend 2-Methylisoindolin-5-amine dihydrochloride (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or DMF). Add a base, such as triethylamine or diisopropylethylamine (2.2 eq), to neutralize the hydrochloride salts and generate the free amine in situ.

  • Coupling: To this mixture, add the desired carboxylic acid (1.0 eq) along with a peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt). Alternatively, the corresponding acyl chloride can be used.

  • Reaction Monitoring: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.

Spectroscopic Characterization

  • ¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons on the benzene ring, the methylene protons of the isoindoline core, and a singlet for the N-methyl group. The chemical shifts of the aromatic protons would be influenced by the amino group. The protons of the NH₂⁺ and NH⁺ groups would likely appear as broad signals.

  • ¹³C NMR: The spectrum would display distinct signals for the aromatic carbons, the methylene carbons of the isoindoline ring, and the N-methyl carbon.

  • IR Spectroscopy: The IR spectrum would be expected to show characteristic N-H stretching vibrations for the primary and secondary ammonium salts. C-H stretching and aromatic C=C stretching bands would also be present.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base (C₉H₁₂N₂) upon ionization.

Conclusion and Future Outlook

2-Methylisoindolin-5-amine dihydrochloride is a valuable and versatile building block for synthetic and medicinal chemistry. Its dual functionality allows for the creation of diverse molecular libraries for biological screening. The synthetic routes to this compound are based on well-established and scalable chemical reactions. While its direct application in the synthesis of marketed drugs is not yet widely documented, the prevalence of the substituted isoindoline scaffold in numerous potent biological agents, such as kinase and PARP inhibitors, underscores the potential of 2-Methylisoindolin-5-amine dihydrochloride in the development of next-generation therapeutics. As the demand for novel and effective drug candidates continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in advancing the frontiers of drug discovery.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

  • Isoindole-1,3-dione Derivatives as RSK2 Inhibitors: Synthesis, Molecular Docking Simulation and SAR Analysis. (n.d.). MDPI. Retrieved from [Link]

  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine. (2021). MDPI. Retrieved from [Link]

  • Exploring the Versatility of 5-Nitroisoindoline-1,3-dione (CAS: 89-40-7). (2025). BenchChem.
  • Synthesis of C-5 substituted isoindoline-1,3-dione linked with... (n.d.). ResearchGate. Retrieved from [Link]

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. (2020). NIH. Retrieved from [Link]

  • Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (2022). MDPI. Retrieved from [Link]

  • Synthesis of Some New Isoindoline-1,3-dione Based Heterocycles. (2015). ResearchGate. Retrieved from [Link]

  • 001CHEMICAL. (n.d.). CAS No. 89-40-7, 5-Nitroisoindoline-1,3-dione. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 5-Nitroisoindoline-1,3-dione. Retrieved from [Link]

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. (2022). NIH. Retrieved from [Link]

  • Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. (2025). PubMed. Retrieved from [Link]

  • Design, Synthesis, and Evaluation of 2-methyl- And 2-amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as Ring-Constrained 2-anilino-4-(thiazol-5-yl)pyrimidine Cyclin-Dependent Kinase Inhibitors. (2010). PubMed. Retrieved from [Link]

  • Synthesis of Novel PARP Inhibitors and Their Uses in Treatment of PARPs Related Diseases. (2018). ResearchGate. Retrieved from [Link]

  • Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. (2025). PMC - PubMed Central. Retrieved from [Link]

  • Resistance-modifying agents. 5. Synthesis and biological properties of quinazolinone inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). (1995). PubMed. Retrieved from [Link]

  • Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120). (2009). PubMed. Retrieved from [Link]

  • Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. (2021). Journal of Pharmaceutical Research International. Retrieved from [Link]

  • The synthesis of novel kinase inhibitors using click chemistry. (2014). Semantic Scholar. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-[(2-Methylanilino)methyl]-5-nitro-isoindoline-1,3-dione - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • Optimization of 2-Phenylaminoimidazo[4,5- h ]isoquinolin-9-ones: Orally Active Inhibitors of lck Kinase. (2004). ResearchGate. Retrieved from [Link]

  • Application Notes and Protocols: 2-(5-Methylisoxazol-3-yl)acetonitrile in the Synthesis of Kinase Inhibitors. (2025). Benchchem.
  • SpectraBase. (n.d.). 2-Methyl-5-nitro-aniline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

Exploratory

2-Methylisoindolin-5-amine Dihydrochloride: A Privileged Scaffold for Next-Generation Therapeutics

An In-depth Technical Guide A Senior Application Scientist's Perspective on Emerging Opportunities in Medicinal Chemistry Executive Summary The isoindoline nucleus is a cornerstone of modern medicinal chemistry, recogniz...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

A Senior Application Scientist's Perspective on Emerging Opportunities in Medicinal Chemistry

Executive Summary

The isoindoline nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and clinically successful drugs.[1][2] This guide explores the untapped potential of a specific, functionalized derivative, 2-Methylisoindolin-5-amine dihydrochloride , as a versatile starting point for drug discovery campaigns. While direct research on this particular molecule is nascent, an analysis of its structural features, combined with the extensive pharmacology of the broader isoindoline class, allows for a scientifically grounded projection of its potential applications. This document provides a forward-looking perspective for researchers, scientists, and drug development professionals on leveraging this compound in oncology, inflammation, and central nervous system (CNS) disorders.

The Isoindoline Scaffold: A Foundation of Therapeutic Success

The isoindoline framework, a bicyclic system consisting of a benzene ring fused to a pyrrolidine ring, is a recurring motif in a remarkable number of bioactive molecules.[1] Its rigid structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. The clinical and commercial success of drugs built upon this scaffold is a testament to its therapeutic versatility. Prominent examples include:

  • Immunomodulators: Thalidomide and its more potent, safer analogs, Lenalidomide and Pomalidomide, which have revolutionized the treatment of multiple myeloma.[1]

  • Anti-Inflammatory Agents: Apremilast, a phosphodiesterase 4 (PDE4) inhibitor used to treat psoriasis and psoriatic arthritis.[1]

  • Antihypertensives: Chlorthalidone, a long-acting diuretic.[1]

The compound at the core of this guide, 2-Methylisoindolin-5-amine, presents a unique combination of features: the proven isoindoline core, an N-methyl group that can enhance pharmacokinetic properties, and a 5-amino group that serves as a versatile chemical handle for diversification.

Structural and Physicochemical Rationale for Drug Design

The therapeutic potential of 2-Methylisoindolin-5-amine dihydrochloride can be dissected by examining its three key structural components. Each element offers distinct advantages and opportunities for medicinal chemists to fine-tune molecular properties for optimal target engagement and drug-like characteristics.

  • The Isoindoline Core: Provides a rigid, bicyclic anchor. Its relative planarity and defined exit vectors are ideal for positioning substituents to interact with specific binding pockets in enzymes or receptors.

  • The N-Methyl Group: This small alkyl group can significantly influence a molecule's profile. It can increase lipophilicity, potentially improving membrane permeability. Furthermore, N-methylation can block metabolic N-dealkylation, a common metabolic pathway, thereby increasing the compound's half-life. It also modulates the basicity of the nitrogen atom.

  • The 5-Amino Group: This is the most critical feature for library development. As a primary aromatic amine, it is a nucleophile and a key site for a wide array of chemical reactions (e.g., amidation, sulfonylation, reductive amination, urea formation). This allows for the systematic exploration of the structure-activity relationship (SAR) by introducing diverse chemical moieties.

Table 1: Predicted Physicochemical Properties and Their Implications
FeaturePredicted Property InfluenceImplication in Drug Design
Isoindoline Scaffold Rigid, defined geometryConstrains conformations, potentially increasing binding affinity and selectivity.
N-Methyl Group Increased lipophilicity, blocks N-dealkylationMay enhance cell permeability and metabolic stability.
5-Amino Group (as HCl salt) Increased aqueous solubility, provides H-bond donorImproves initial handling and formulation; provides a key interaction point for target binding.
Aromatic Amine Versatile chemical handle (pKa ~4-5)Enables facile synthesis of diverse compound libraries to explore SAR.

Prospective Therapeutic Applications

Drawing from the established pharmacology of isoindoline derivatives, we can hypothesize several high-potential therapeutic avenues for novel compounds derived from 2-Methylisoindolin-5-amine.[3][4]

Oncology: As a Scaffold for Novel E3 Ligase Modulators and Kinase Inhibitors

The success of isoindoline-based immunomodulatory drugs (IMiDs) like lenalidomide stems from their ability to bind to the Cereblon (CRBN) E3 ubiquitin ligase complex. This binding event redirects the ligase to degrade specific proteins, a mechanism central to their anti-cancer effects.

Hypothesis: The 2-Methylisoindolin-5-amine scaffold can serve as a novel warhead for developing next-generation Cereblon E3 Ligase Modulators (CELMoDs) or as a foundation for kinase inhibitors. The 5-amino group is an ideal attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs) or for side chains designed to target the active site of kinases, which are often implicated in cancer cell proliferation.[5]

Inflammation & Immunology: Targeting Key Mediators

Apremilast, an isoindoline-1,3-dione derivative, is a potent PDE4 inhibitor.[1] This precedent suggests that the isoindoline scaffold is well-suited for targeting key enzymes in inflammatory pathways.

Hypothesis: By acylating the 5-amino group of 2-Methylisoindolin-5-amine with various carboxylic acids or sulfonyl chlorides, novel derivatives could be synthesized to target enzymes such as phosphodiesterases, janus kinases (JAKs), or cyclooxygenases (COX).[4] The N-methyl group may confer advantageous pharmacokinetic properties, while the derivatized amino group explores the binding site to achieve potency and selectivity.

CNS Disorders: A Scaffold for Neurotransmitter Modulators

Isoindoline derivatives have been reported to possess a range of CNS activities, including acting as selective serotonin reuptake inhibitors (SSRIs).[1] The rigid scaffold can mimic the conformations of endogenous neurotransmitters, allowing for potent interactions with their receptors and transporters.

Hypothesis: The 2-Methylisoindolin-5-amine core can be used as a template to design novel CNS agents. The 5-amino group can be derivatized to mimic the pharmacophores of known CNS drugs, while the core scaffold provides a unique and potentially more selective interaction with the target protein compared to more flexible molecules.

Proposed Synthetic and Drug Discovery Workflow

To translate the potential of 2-Methylisoindolin-5-amine into tangible drug candidates, a systematic approach to synthesis and screening is required.

Proposed Synthesis of the Core Scaffold

A plausible synthetic route to 2-Methylisoindolin-5-amine would likely involve the construction of a protected amino-isoindoline precursor, followed by N-methylation and final deprotection.

Synthesis_Workflow A Phthalic Anhydride Derivative (with Nitro group) C N-Methyl-nitrophthalimide A->C Reaction B Methylamine B->C E 2-Methyl-5-nitroisoindoline-1,3-dione C->E Rearrangement/ Cyclization D Reduction (e.g., H₂/Pd-C) G 2-Methyl-5-nitroisoindoline E->G Reduction F Strong Reduction (e.g., LiAlH₄ or BH₃) I 2-Methylisoindolin-5-amine G->I Reduction H Reduction of Nitro Group (e.g., SnCl₂ or H₂/Pd-C) K 2-Methylisoindolin-5-amine dihydrochloride I->K Salt Formation J HCl J->K

Caption: A potential synthetic pathway to the target compound.

Hypothetical Drug Discovery Cascade for an Oncology Application (Kinase Inhibitor)

The following workflow outlines a typical screening cascade to identify and optimize kinase inhibitors derived from the title compound.

Screening_Cascade cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization A Library Synthesis: Derivatize 5-amino group (Amides, Ureas, Sulfonamides) B High-Throughput Screen (HTS): Biochemical assay against a panel of cancer-related kinases A->B C Identify Initial 'Hits' (e.g., >50% inhibition at 10 µM) B->C D IC₅₀ Determination for active compounds C->D E Cell-Based Assays: Anti-proliferative activity in relevant cancer cell lines D->E F Initial ADME Profiling: Solubility, Permeability, Microsomal Stability E->F G Select 'Lead' Series with cellular activity & good properties F->G H Iterative SAR Studies: Synthesize focused libraries to improve potency & selectivity G->H I In Vivo Pharmacokinetics (PK) in animal models (e.g., mouse) H->I J In Vivo Efficacy Studies: Tumor growth inhibition in xenograft models I->J K Candidate Selection J->K

Caption: A standard workflow for kinase inhibitor drug discovery.

  • Free-Basing: Dissolve 1.0 equivalent of 2-Methylisoindolin-5-amine dihydrochloride in a suitable solvent like dichloromethane (DCM). Add 2.2 equivalents of a non-nucleophilic base (e.g., triethylamine or DIPEA) and stir for 15 minutes at room temperature to liberate the free amine.

  • Activation: In a separate flask, dissolve 1.1 equivalents of the desired carboxylic acid in DCM. Add 1.1 equivalents of a coupling agent (e.g., HATU or HBTU) and 2.2 equivalents of DIPEA. Stir for 10 minutes to form the activated ester.

  • Coupling: Add the activated ester solution dropwise to the free amine solution at 0°C. Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Upon completion, wash the reaction mixture with aqueous sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or preparative HPLC to yield the desired amide derivative.

Conclusion and Future Directions

While 2-Methylisoindolin-5-amine dihydrochloride is not yet a widely explored molecule, its structural components are rooted in decades of medicinal chemistry success. The combination of a privileged isoindoline core, a modulating N-methyl group, and a highly versatile 5-amino handle makes it an exceptionally promising starting point for the development of novel therapeutics.

The hypotheses presented in this guide—targeting oncology, inflammation, and CNS disorders—are based on strong precedents and sound scientific reasoning. The immediate path forward requires empirical validation. The synthesis of small, diverse libraries based on this scaffold, followed by systematic screening against relevant biological targets, will be the critical next step in unlocking its full potential. For drug discovery teams looking for novel chemical matter with a high probability of yielding bioactive compounds, 2-Methylisoindolin-5-amine dihydrochloride represents a compelling and strategic opportunity.

References

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (Source: Preprints.org)[1][6]

  • The Role of Isoindoline in Pharmaceutical Drug Development. (Source: Unspecified Publisher)[2]

  • Properties and Functions of Isoindoline: A Short Review. (Source: Jetir.Org)[3]

  • Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (Source: MDPI)[7][8]

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (Source: NIH)[9]

  • 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. (Source: Fitoterapia via PubMed)[10]

  • Bioactive molecules that contain Isoindolin‐1‐one scaffold. (Source: ResearchGate)[11]

  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine. (Source: MDPI)[12]

  • Basic Bioisosteres. (Source: Cambridge MedChem Consulting)[13]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (Source: PubMed Central)[14]

  • Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. (Source: ACS Omega)[5]

  • A review on biological activity and synthetic methods of isoindole nucleus. (Source: Unspecified Publisher)[4]

Sources

Foundational

The Strategic Application of 2-Methylisoindolin-5-amine Dihydrochloride in the Synthesis of Novel Bioactive Compounds: A Technical Guide

This guide provides an in-depth technical exploration of 2-Methylisoindolin-5-amine dihydrochloride, a versatile building block for the synthesis of novel compounds, particularly within the landscape of modern drug disco...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of 2-Methylisoindolin-5-amine dihydrochloride, a versatile building block for the synthesis of novel compounds, particularly within the landscape of modern drug discovery. We will delve into its synthesis, chemical properties, and strategic applications, offering field-proven insights and detailed experimental protocols to empower researchers in their quest for new therapeutic agents.

Introduction: The Isoindoline Scaffold - A Privileged Motif in Medicinal Chemistry

The isoindoline core is a prominent structural motif found in a variety of biologically active molecules and clinically approved drugs.[1] Its rigid bicyclic structure provides a well-defined three-dimensional geometry, making it an excellent scaffold for the precise spatial orientation of pharmacophoric groups. This inherent structural preorganization can lead to enhanced binding affinity and selectivity for biological targets. 2-Methylisoindolin-5-amine dihydrochloride offers a strategic entry point into this valuable chemical space, presenting a primary aromatic amine for diverse functionalization and an N-methylated isoindoline ring that can influence solubility and metabolic stability.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. The table below summarizes key properties of 2-Methylisoindolin-5-amine dihydrochloride.

PropertyValueReference
CAS Number 943751-30-2[Generic Supplier Data]
Molecular Formula C₉H₁₄Cl₂N₂[Generic Supplier Data]
Molecular Weight 221.13 g/mol [Generic Supplier Data]
Appearance Typically an off-white to pale yellow solid[General Knowledge]
Solubility Soluble in water and polar protic solvents like methanol and ethanol. Limited solubility in non-polar organic solvents.[General Chemical Principles]

Handling and Storage: As a dihydrochloride salt, 2-Methylisoindolin-5-amine is generally a stable, crystalline solid. However, it is hygroscopic and should be stored in a tightly sealed container in a cool, dry place. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Synthesis of 2-Methylisoindolin-5-amine Dihydrochloride: A Strategic Approach

The synthesis of 2-Methylisoindolin-5-amine typically proceeds through a two-step sequence involving the formation of a nitro-substituted isoindoline precursor, followed by its reduction to the desired amine. This approach is a common and effective strategy in aromatic amine synthesis.[2]

Synthetic Workflow Overview

The logical flow for the synthesis is outlined in the diagram below. The key steps involve the formation of a nitro-substituted phthalimide, followed by methylation and subsequent reduction of both the imide and nitro groups.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Reduction cluster_2 Part 3: Salt Formation 3-Nitrophthalic Anhydride 3-Nitrophthalic Anhydride 2-Methyl-5-nitroisoindoline-1,3-dione 2-Methyl-5-nitroisoindoline-1,3-dione 3-Nitrophthalic Anhydride->2-Methyl-5-nitroisoindoline-1,3-dione Reaction with Methylamine Methylamine Methylamine Methylamine->2-Methyl-5-nitroisoindoline-1,3-dione 2-Methylisoindolin-5-amine 2-Methylisoindolin-5-amine 2-Methyl-5-nitroisoindoline-1,3-dione->2-Methylisoindolin-5-amine Reduction Reducing Agent (e.g., SnCl2 or Catalytic Hydrogenation) Reducing Agent (e.g., SnCl2 or Catalytic Hydrogenation) Reducing Agent (e.g., SnCl2 or Catalytic Hydrogenation)->2-Methylisoindolin-5-amine 2-Methylisoindolin-5-amine dihydrochloride 2-Methylisoindolin-5-amine dihydrochloride 2-Methylisoindolin-5-amine->2-Methylisoindolin-5-amine dihydrochloride Treatment with HCl HCl HCl HCl->2-Methylisoindolin-5-amine dihydrochloride

Caption: Synthetic workflow for 2-Methylisoindolin-5-amine dihydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Methyl-5-nitroisoindoline-1,3-dione

This step involves the reaction of 3-nitrophthalic anhydride with methylamine.

  • Rationale: The formation of the N-methyl phthalimide is a robust and high-yielding reaction. Acetic acid is a suitable solvent that facilitates the reaction and subsequent dehydration to the imide.

  • Procedure:

    • To a solution of 3-nitrophthalic anhydride (1.0 eq) in glacial acetic acid, add a solution of methylamine (1.1 eq) in water or ethanol dropwise at room temperature.

    • Heat the reaction mixture to reflux for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 2-methyl-5-nitroisoindoline-1,3-dione.

Step 2: Reduction to 2-Methylisoindolin-5-amine

The reduction of the nitro group and the phthalimide can be achieved using various methods. Catalytic hydrogenation is a clean and efficient method.[3]

  • Rationale: Palladium on carbon (Pd/C) is a highly effective catalyst for the reduction of both aromatic nitro groups and cyclic imides under a hydrogen atmosphere. The use of a protic solvent like ethanol is standard for such reactions.

  • Procedure:

    • In a pressure vessel, dissolve 2-methyl-5-nitroisoindoline-1,3-dione (1.0 eq) in ethanol.

    • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).

    • Seal the vessel and purge with nitrogen, followed by hydrogen.

    • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, carefully vent the hydrogen and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain crude 2-Methylisoindolin-5-amine.

Step 3: Formation of the Dihydrochloride Salt

  • Rationale: The dihydrochloride salt improves the stability and handling of the amine.

  • Procedure:

    • Dissolve the crude 2-Methylisoindolin-5-amine in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

    • Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in ether or isopropanol (2.2 eq).

    • Stir the mixture for 1-2 hours, during which the dihydrochloride salt will precipitate.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Application in Novel Compound Synthesis: A Gateway to Kinase Inhibitors

2-Methylisoindolin-5-amine dihydrochloride is a valuable starting material for the synthesis of libraries of compounds for high-throughput screening, particularly in the area of kinase inhibitors. The primary aromatic amine provides a handle for two key transformations: amide bond formation and N-arylation.

Amide Coupling Reactions

The formation of an amide bond is one of the most common reactions in medicinal chemistry.[4] The 5-amino group of our title compound can be readily acylated with a variety of carboxylic acids or their activated derivatives.

G 2-Methylisoindolin-5-amine 2-Methylisoindolin-5-amine Amide Product Amide Product 2-Methylisoindolin-5-amine->Amide Product Amide Coupling Carboxylic Acid (R-COOH) Carboxylic Acid (R-COOH) Carboxylic Acid (R-COOH)->Amide Product Coupling Reagent (e.g., HATU, EDCI) Coupling Reagent (e.g., HATU, EDCI) Coupling Reagent (e.g., HATU, EDCI)->Amide Product

Caption: General scheme for amide coupling with 2-Methylisoindolin-5-amine.

Experimental Protocol: General Amide Coupling

  • Rationale: Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like diisopropylethylamine (DIPEA) are highly efficient for forming amide bonds with minimal side reactions.

  • Procedure:

    • To a solution of the carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM), add the coupling reagent (1.1 eq) and DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add a solution of 2-Methylisoindolin-5-amine (as the free base, 1.0 eq) in the same solvent.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

N-Arylation Reactions

N-arylation reactions, such as the Buchwald-Hartwig amination, allow for the formation of a C-N bond between the amine and an aryl halide, providing access to a wide range of diarylamine structures.

G 2-Methylisoindolin-5-amine 2-Methylisoindolin-5-amine N-Aryl Product N-Aryl Product 2-Methylisoindolin-5-amine->N-Aryl Product N-Arylation Aryl Halide (Ar-X) Aryl Halide (Ar-X) Aryl Halide (Ar-X)->N-Aryl Product Pd Catalyst and Ligand Pd Catalyst and Ligand Pd Catalyst and Ligand->N-Aryl Product

Caption: General scheme for N-arylation of 2-Methylisoindolin-5-amine.

Experimental Protocol: General N-Arylation

  • Rationale: Palladium-catalyzed cross-coupling reactions are powerful tools for C-N bond formation. The choice of catalyst, ligand, and base is crucial for reaction efficiency and substrate scope.

  • Procedure:

    • In a reaction vessel, combine 2-Methylisoindolin-5-amine (as the free base, 1.2 eq), the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq).

    • Add a dry, deoxygenated solvent (e.g., toluene or dioxane).

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 8-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite®.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Analytical Characterization: Ensuring Purity and Identity

The structural integrity and purity of 2-Methylisoindolin-5-amine dihydrochloride and its derivatives must be rigorously confirmed. Standard analytical techniques are employed for this purpose.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the isoindoline core, the methylene protons of the five-membered ring, the N-methyl group, and the amine protons (which may be broad or exchange with D₂O). The dihydrochloride salt form will influence the chemical shifts.
¹³C NMR Resonances for the aromatic carbons, the methylene carbons, and the N-methyl carbon.
Mass Spectrometry (MS) The mass spectrum should show the molecular ion peak corresponding to the free base (C₉H₁₂N₂) and characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement to confirm the elemental composition.
HPLC Purity assessment is typically performed using reverse-phase HPLC, which should show a single major peak for the pure compound.

Conclusion: A Versatile Tool for Drug Discovery

2-Methylisoindolin-5-amine dihydrochloride is a strategically important building block that provides access to the privileged isoindoline scaffold. Its primary aromatic amine functionality allows for diverse and predictable chemical modifications through well-established reactions like amide coupling and N-arylation. This versatility makes it an invaluable tool for the generation of compound libraries aimed at discovering novel therapeutic agents, particularly in the field of kinase inhibition. The synthetic route is scalable and relies on well-understood chemical transformations, ensuring a reliable supply for research and development endeavors.

References

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org 2024.
  • Reduction of Nitro Groups to Amines - Applic
  • Amide Bond Formation in Medicinal Chemistry.
  • Palladium-Catalyzed Direct Arylation of 5-Halouracils and 5-Halouracil Nucleosides with Arenes and Heteroarenes Promoted by TBAF. J. Org. Chem.2008, 73 (14), 5515–5517.
  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. J. Org. Chem.2006, 71 (8), 3198–3209.
  • Nitro Reduction - Common Conditions. Organic Chemistry Portal.
  • Synthesis of 2-methyl 5-nitroimidazoles. J. Chem. Pharm. Res.2011, 3 (1), 313-319.
  • Compounds and compositions for modulating EGFR mutant kinase activities.
  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank2021, 2021(3), M1248.
  • High-Resolution Native Mass Spectrometry. Chem. Rev.2017, 117 (12), 8162–8192.
  • 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties. Crystals2021, 11 (7), 748.
  • 2-Methyl-5-nitroisoindoline-1,3-dione. Fluorochem.
  • Evolution of amide bond form
  • Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors.

Sources

Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of 2-Methylisoindolin-5-amine dihydrochloride

This guide provides a comprehensive overview of the synthetic pathways and chemical principles underlying the laboratory-scale preparation of 2-Methylisoindolin-5-amine dihydrochloride, a key intermediate in contemporary...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic pathways and chemical principles underlying the laboratory-scale preparation of 2-Methylisoindolin-5-amine dihydrochloride, a key intermediate in contemporary drug discovery and development. The methodologies detailed herein are curated to ensure scientific integrity, reproducibility, and a clear understanding of the underlying chemical transformations.

Introduction: The Significance of the Isoindoline Scaffold

The isoindoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. The introduction of an amino group at the 5-position, as seen in the target molecule, offers a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships in drug design. This guide will delineate a logical and efficient synthetic route to 2-Methylisoindolin-5-amine dihydrochloride, starting from commercially available precursors.

A Plausible Synthetic Strategy: From Phthalimide to Functionalized Isoindoline

While the specific discovery of 2-Methylisoindolin-5-amine dihydrochloride is not extensively documented in publicly available literature, its structure suggests a logical synthetic approach rooted in established chemical transformations. The most probable synthetic route involves a multi-step process commencing with a substituted phthalimide, followed by selective reductions and final salt formation. This strategy is advantageous as it utilizes readily available starting materials and employs reliable, well-understood reactions.

The overall synthetic workflow can be visualized as follows:

G A 2-Methyl-5-nitroisoindoline-1,3-dione B 2-Methyl-5-nitroisoindoline A->B Selective Carbonyl Reduction (e.g., BH3-THF) C 2-Methylisoindolin-5-amine B->C Nitro Group Reduction (e.g., Catalytic Hydrogenation) D 2-Methylisoindolin-5-amine dihydrochloride C->D Salt Formation (HCl)

Foundational

"2-Methylisoindolin-5-amine dihydrochloride" literature review

An In-Depth Technical Guide to 2-Methylisoindolin-5-amine Dihydrochloride: Synthesis, Properties, and Applications in Modern Drug Discovery Authored by Gemini, Senior Application Scientist This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Methylisoindolin-5-amine Dihydrochloride: Synthesis, Properties, and Applications in Modern Drug Discovery

Authored by Gemini, Senior Application Scientist

This guide provides an in-depth technical overview of 2-Methylisoindolin-5-amine dihydrochloride, a key heterocyclic building block in medicinal chemistry. Tailored for researchers, chemists, and drug development professionals, this document synthesizes field-proven insights with established chemical principles to detail the compound's synthesis, physicochemical properties, and strategic applications, particularly in the construction of complex molecular scaffolds for targeted therapies.

Introduction: The Strategic Value of the Isoindoline Scaffold

Heterocyclic compounds form the cornerstone of modern pharmaceuticals, with the isoindoline core holding a place of distinction.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it a "privileged scaffold" in drug design. Derivatives of this core are found in numerous commercial drugs targeting a wide array of indications, from oncology to inflammatory diseases.[1]

2-Methylisoindolin-5-amine, in its stable dihydrochloride salt form, is a particularly valuable intermediate. The primary aromatic amine at the 5-position serves as a versatile synthetic handle for a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of diverse molecular fragments, enabling the exploration of structure-activity relationships (SAR) essential for lead optimization in drug discovery programs. This guide details the practical aspects of working with this compound, from its synthesis to its application in validated synthetic protocols.

Physicochemical and Structural Properties

A comprehensive understanding of a compound's properties is critical for its effective use in synthesis. The data for 2-Methylisoindolin-5-amine dihydrochloride is summarized below. While experimentally determined data for this specific salt is not widely published, properties can be reliably predicted from its free base form and closely related, well-characterized analogs.[2][3]

Caption: Structure of 2-Methylisoindolin-5-amine Dihydrochloride.

Table 1: Physicochemical Properties

PropertyValueSource / Rationale
CAS Number 943751-30-2[4][5]
Molecular Formula C₉H₁₄Cl₂N₂(Dihydrochloride Salt)
Molecular Weight 221.13 g/mol (Dihydrochloride Salt)
Appearance Expected to be a white to off-white solidAnalogy to similar amine hydrochlorides.[3]
Calculated LogP 0.84Chemspace[2]
Hydrogen Bond Acceptors 2Chemspace[2]
Hydrogen Bond Donors 1 (as free base)Chemspace[2]
Storage Store in a cool, dry place under inert atmosphere. Hygroscopic.Standard practice for amine salts.
Predicted ¹H NMR Signals expected for aromatic protons (~7.0-7.5 ppm), benzylic CH₂ (~4.0-4.5 ppm), N-CH₂ (~3.5-4.0 ppm), and N-CH₃ (~2.5-3.0 ppm).Based on spectra of analogous structures.[3]
Predicted ¹³C NMR Signals expected for aromatic carbons (~120-145 ppm), benzylic CH₂ (~50-60 ppm), and N-CH₃ (~40-45 ppm).Based on spectra of analogous structures.[3]

Synthesis and Purification

The rationale for this multi-step synthesis is based on high-yielding, standard organic transformations that are scalable and utilize common reagents. The final step involves precipitation as the dihydrochloride salt, which provides a stable, crystalline solid that is easier to handle, purify, and weigh accurately compared to the often-oily free base.

Sources

Protocols & Analytical Methods

Method

Synthesis of derivatives using "2-Methylisoindolin-5-amine dihydrochloride"

An Application Guide to the Synthetic Utility of 2-Methylisoindolin-5-amine Dihydrochloride Abstract The isoindoline scaffold is a privileged heterocyclic motif, forming the core of numerous clinically significant pharma...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthetic Utility of 2-Methylisoindolin-5-amine Dihydrochloride

Abstract

The isoindoline scaffold is a privileged heterocyclic motif, forming the core of numerous clinically significant pharmaceutical agents.[1][2] Its rigid, bicyclic structure provides a valuable framework for the spatial presentation of pharmacophoric elements. This guide focuses on 2-Methylisoindolin-5-amine dihydrochloride, a versatile building block for synthetic and medicinal chemistry. The primary amino group at the 5-position serves as a highly adaptable synthetic handle, enabling a wide range of chemical modifications. This document provides detailed, field-proven protocols for two fundamental and powerful transformations—N-acylation and reductive amination—to generate diverse libraries of isoindoline derivatives for drug discovery and materials science research.

Compound Profile and Safety Precautions

Physicochemical Data

A clear understanding of the starting material's properties is fundamental to successful synthesis. The key characteristics of 2-Methylisoindolin-5-amine dihydrochloride are summarized below.

PropertyValueSource
CAS Number 943751-30-2[3][4][5]
Molecular Formula C₉H₁₂N₂ · 2HClDerived
Molecular Weight 221.13 g/mol Derived
Appearance Solid (Typical)[6]
Synonyms 2,3-Dihydro-2-methyl-isoindol-5-amine dihydrochloride[7]
Safe Handling and Storage

As with all amine hydrochlorides and aromatic amines, appropriate safety measures are critical.[6][8]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.[9]

  • Handling: Handle the solid in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10] Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[8]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases.[10]

  • Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Core Synthetic Protocol I: N-Acylation for Amide Derivatives

The formation of an amide bond is one of the most important reactions in medicinal chemistry, present in approximately 25% of all marketed pharmaceuticals.[11] This protocol details the N-acylation of 2-methylisoindolin-5-amine to produce stable amide derivatives, a common strategy for probing structure-activity relationships (SAR).

Rationale and Mechanistic Overview

The reaction proceeds via a nucleophilic acyl substitution. The primary amine of the isoindoline, once deprotonated to its free base form, acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). A base is required to neutralize the HCl salt of the starting material and to scavenge the acidic byproduct generated during the reaction.

Experimental Workflow for N-Acylation

N_Acylation_Workflow cluster_0 Step 1: Free Base Liberation cluster_1 Step 2: Acylation Reaction cluster_2 Step 3: Workup & Purification Start 2-Methylisoindolin-5-amine dihydrochloride in Solvent (DCM) AddBase Add Base (e.g., Triethylamine) Start->AddBase FreeBase Stir to form Free Amine Solution AddBase->FreeBase AcylAgent Add Acylating Agent (e.g., Acetyl Chloride) FreeBase->AcylAgent Reaction Stir at 0°C to RT (Monitor by TLC) AcylAgent->Reaction Workup Aqueous Wash (H₂O, brine) Reaction->Workup Dry Dry (Na₂SO₄) & Concentrate Workup->Dry Purify Purify (Column Chromatography) Dry->Purify Product Final Amide Product Purify->Product

Caption: Workflow for the N-Acylation of 2-Methylisoindolin-5-amine.

Detailed Step-by-Step Protocol
  • Free Base Liberation:

    • Suspend 2-Methylisoindolin-5-amine dihydrochloride (1.0 eq) in dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the suspension to 0 °C in an ice bath.

    • Add triethylamine (TEA, 2.2-2.5 eq) dropwise with vigorous stirring.

    • Allow the mixture to stir at 0 °C for 15-20 minutes. The suspension should become a clearer solution as the free amine is formed.

  • Acylation:

    • To the cooled solution of the free amine, add the desired acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 eq) dropwise. Caution: This reaction can be exothermic.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-acylated isoindoline derivative.[12]

Core Synthetic Protocol II: Reductive Amination for Secondary Amine Derivatives

Reductive amination is a cornerstone of modern synthetic chemistry for forging C-N bonds.[13][14] This one-pot procedure converts the primary amine of the isoindoline into a secondary or tertiary amine by reaction with an aldehyde or ketone, respectively, in the presence of a mild reducing agent.[15]

Rationale and Mechanistic Overview

The reaction begins with the condensation of the primary amine and a carbonyl compound to form an iminium ion intermediate. This intermediate is then reduced in situ by a hydride source. The success of the reaction hinges on using a reducing agent that is selective for the iminium ion over the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice for this purpose due to its mildness and selectivity.[16]

Experimental Workflow for Reductive Amination

Reductive_Amination_Workflow cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reduction cluster_2 Step 3: Workup & Purification Start 2-Methylisoindolin-5-amine (Free Base) in Solvent (DCE) AddAldehyde Add Aldehyde/Ketone (1.0 - 1.2 eq) Start->AddAldehyde StirInitial Stir for 20-30 min (Imine Formation) AddAldehyde->StirInitial AddReductant Add NaBH(OAc)₃ (1.5 eq) StirInitial->AddReductant Reaction Stir at RT for 4-12 h (Monitor by LC-MS) AddReductant->Reaction Quench Quench with sat. NaHCO₃ Reaction->Quench Extract Extract (DCM) & Concentrate Quench->Extract Purify Purify (Column Chromatography) Extract->Purify Product Final Secondary Amine Product Purify->Product

Caption: Workflow for Reductive Amination of 2-Methylisoindolin-5-amine.

Detailed Step-by-Step Protocol
  • Reaction Setup:

    • To a solution of 2-Methylisoindolin-5-amine (free base, 1.0 eq, prepared as in Protocol I) in 1,2-dichloroethane (DCE, approx. 0.1 M), add the desired aldehyde or ketone (1.1 eq).

    • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine/iminium intermediate.

  • Reduction:

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. Note: Addition may cause slight effervescence.

    • Stir the reaction at room temperature for 4 to 16 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Workup:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stir vigorously for 30 minutes, then transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous phase with DCM (2x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via silica gel column chromatography. A gradient of methanol (containing 0-1% TEA to prevent tailing) in DCM is often effective for purifying the basic secondary amine product.

Characterization and Validation

Confirmation of the successful synthesis and purity of the final derivatives is essential. A standard suite of analytical techniques should be employed.

Analytical_Workflow cluster_validation Product Validation Crude Crude Product (Post-Workup) Purified Purified Product (Post-Chromatography) Crude->Purified Purification NMR ¹H & ¹³C NMR (Structural Confirmation) Purified->NMR MS Mass Spectrometry (Molecular Weight Verification) Purified->MS HPLC HPLC / LC-MS (Purity Assessment) Purified->HPLC

Caption: Standard analytical workflow for product characterization.

  • NMR Spectroscopy: ¹H NMR should show characteristic new signals (e.g., an amide N-H singlet and acetyl methyl group for N-acetylation, or new aliphatic protons from the added alkyl group in reductive amination).

  • Mass Spectrometry: The molecular ion peak ([M+H]⁺) in the mass spectrum should correspond to the calculated mass of the desired product.

  • HPLC: Provides a quantitative measure of the product's purity, which should typically be >95% for subsequent biological testing.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction (Acylation) Incomplete free-basing; wet reagents/solvent; insufficiently reactive acylating agent.Ensure adequate base (2.2 eq) is used; use anhydrous solvents; consider activating a carboxylic acid with a coupling agent (e.g., HATU, EDC).
Low or No Reaction (Red. Am.) Sterically hindered carbonyl or amine; deactivated (electron-poor) amine.Add a catalytic amount of acetic acid to promote imine formation; increase reaction time or temperature (to 40-50 °C).
Formation of Di-acylated Product Highly reactive acylating agent or forcing conditions.Use a milder acylating agent (e.g., anhydride instead of chloride); maintain low temperature (0 °C) during addition.
Formation of Di-alkylated Product (Red. Am.) This is generally not an issue when starting with a primary amine to make a secondary amine.If observed, use a larger excess of the starting primary amine relative to the carbonyl compound.
Product Streaking on TLC Plate The product is a basic amine.Add 1-2% triethylamine or ammonia in methanol to the eluent system to neutralize acidic sites on the silica gel.

Conclusion

2-Methylisoindolin-5-amine dihydrochloride is a highly valuable and tractable starting material for chemical synthesis. The N-acylation and reductive amination protocols detailed herein are robust, scalable, and versatile methods for rapidly generating libraries of novel isoindoline derivatives. These procedures provide a solid foundation for researchers and drug development professionals to explore the chemical space around this privileged scaffold, facilitating the discovery of new therapeutic agents and functional molecules.[1][17]

References

  • Jadhav, S. A., & Barmade, M. A. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Source information not fully available, but content indicates a review of isoindoline-based drugs]
  • Atmaca, S., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity.
  • Katritzky, A. R., et al. (2014). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC, NIH.[Link]

  • Kumar, R., et al. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. ResearchGate.[Link]

  • Gogoi, P., et al. (2025). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. SciSpace.[Link]

  • Various Authors. (2025). N-acetylation of Aromatic Amines by One-pot Route. ResearchGate.[Link]

  • Organic Chemistry Portal. (2021). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.[Link]

  • Boukattaya, F., et al. (2016). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions.
  • Csende, F., et al. (2013). Design and synthesis of some isoindoline derivatives as analogues of the active anti-inflammatory Indoprofen. ResearchGate.[Link]

  • MDPI. (2016). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI.[Link]

  • Opatz, T. (2012). The chemistry of isoindole natural products. PMC, NIH.[Link]

  • C/D/N Isotopes, Inc. (2015). Safety Data Sheet.
  • Semantic Scholar. (n.d.). Hitchhiker's Guide to Reductive Amination. Semantic Scholar.[Link]

  • Autech Industry Co.,Ltd. (n.d.). 2-Methylisoindolin-5-amine dihydrochloride [943751-30-2]. [Commercial supplier page]
  • Minelli, V., et al. (2025). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. PMC, NIH.[Link]

  • Jadhav, S. A., & Barmade, M. A. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org.[Link]

  • Google Patents. (1986). Preparation of N-amino compounds.
  • PubChem. (n.d.). 5-Aminoisoquinoline. PubChem, NIH.[Link]

Sources

Application

Application Note & Protocol: Strategic N-Alkylation of 2-Methylisoindolin-5-amine

Abstract This comprehensive application note provides a detailed protocol for the N-alkylation of 2-Methylisoindolin-5-amine, a crucial scaffold in contemporary drug discovery. The starting material is typically supplied...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for the N-alkylation of 2-Methylisoindolin-5-amine, a crucial scaffold in contemporary drug discovery. The starting material is typically supplied as a dihydrochloride salt, which necessitates a carefully planned strategy to achieve selective mono-alkylation at the primary amino group. Direct alkylation methods are often plagued by poor selectivity, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts.[1] To circumvent these challenges, this guide focuses on the reductive amination protocol, a robust and highly selective method for forging C-N bonds.[2] We present a field-proven, step-by-step methodology employing sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and efficient reducing agent.[3] The causality behind critical experimental choices—from initial free base generation to reaction monitoring and final purification—is thoroughly explained to empower researchers to adapt and troubleshoot the protocol effectively.

Introduction: The Challenge of Selective N-Alkylation

The 2-methylisoindoline scaffold is a privileged structure in medicinal chemistry, appearing in a range of neurologically active agents and other therapeutic candidates. Functionalization of the 5-amino position is a common strategy for modulating pharmacological properties such as potency, selectivity, and pharmacokinetics. However, the inherent nucleophilicity of the primary amine presents a significant synthetic hurdle: controlling the extent of alkylation.

Direct alkylation with alkyl halides is notoriously difficult to control, often resulting in a statistical mixture of products that are challenging to separate.[1] The most reliable and scalable approach for achieving clean, selective mono-N-alkylation is reductive amination .[4] This method proceeds via the formation of an intermediate imine or iminium ion from the condensation of the amine with a carbonyl compound (an aldehyde or ketone), which is then reduced in situ to the desired secondary amine.[2] This one-pot process prevents over-alkylation because the resulting secondary amine is significantly less reactive under these conditions than the starting primary amine.

This guide provides an authoritative protocol for this transformation, beginning with the often-overlooked but critical step of preparing the free amine from its dihydrochloride salt.

Mechanism Spotlight: Reductive Amination

The success of reductive amination hinges on the selective reduction of the protonated imine (iminium) intermediate in the presence of the starting carbonyl compound. The reaction proceeds through two key stages:

  • Iminium Ion Formation: The nucleophilic primary amine attacks the electrophilic carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. Under mildly acidic conditions, the hemiaminal readily eliminates a molecule of water to generate a transient imine, which is subsequently protonated to form a more electrophilic iminium ion.

  • Hydride Reduction: A mild and selective hydride donor, such as sodium triacetoxyborohydride (NaBH(OAc)₃), delivers a hydride to the iminium carbon.[5] NaBH(OAc)₃ is particularly well-suited for this role because it is less reactive than reagents like sodium borohydride (NaBH₄) and will not readily reduce the starting aldehyde or ketone under the reaction conditions.[3] Its steric bulk and the electron-withdrawing nature of the acetoxy groups temper its reactivity, making it highly selective for the iminium ion.[6]

G start_mat 2-Methylisoindolin-5-amine (Free Base) + Aldehyde (R-CHO) hemiaminal Hemiaminal Intermediate start_mat->hemiaminal Nucleophilic Attack iminium Iminium Ion Intermediate hemiaminal->iminium Dehydration (-H₂O) + Protonation product N-Alkylated Product iminium->product Hydride Transfer reductant NaBH(OAc)₃ reductant->iminium

Caption: Mechanism of Reductive Amination.

Pre-Protocol Considerations & Reagent Selection

Critical Prerequisite: Generation of the Free Amine

The starting material, 2-Methylisoindolin-5-amine dihydrochloride, is a salt. The primary amino group is protonated (as -NH₃⁺) and is therefore non-nucleophilic. Attempting the reaction without neutralizing the salt will result in complete failure. The free base must be generated prior to the reductive amination step. This is typically achieved by partitioning the salt between an organic solvent (e.g., Dichloromethane, Ethyl Acetate) and a mild aqueous base (e.g., saturated sodium bicarbonate, 1M NaOH). The organic layer containing the free amine is then dried and used directly.

Reagent Selection Rationale
Reagent ClassRecommended ChoiceRationale & Justification
Amine 2-Methylisoindolin-5-amine (Free Base)Generated in situ from the dihydrochloride salt to ensure nucleophilicity.
Carbonyl Partner Aldehyde or KetoneThe choice of carbonyl dictates the alkyl group being installed. Aldehydes are generally more reactive than ketones.[3]
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)High Selectivity: Reduces iminium ions much faster than aldehydes or ketones.[5] Mild Conditions: Tolerates a wide range of functional groups.[3] Safety: Less toxic than alternatives like sodium cyanoborohydride.[5]
Solvent 1,2-Dichloroethane (DCE)Optimal Performance: Empirically found to be the preferred solvent for NaBH(OAc)₃ reductions, often leading to faster reaction times.[3] Alternatives include Tetrahydrofuran (THF) and Acetonitrile (MeCN).[3]
Acid Catalyst Acetic Acid (AcOH)Optional but Recommended: A catalytic amount (0.1-1.0 equivalents) can accelerate the formation of the iminium ion, particularly with less reactive ketones. It is generally not required for aldehydes.[3][7]

Detailed Experimental Protocol

This protocol describes the N-alkylation of 2-Methylisoindolin-5-amine with a generic aldehyde (R-CHO). Molar equivalents should be calculated based on the starting amine salt.

Materials & Reagents
ReagentM.W.Quantity (1 mmol scale)Molar Eq.
2-Methylisoindolin-5-amine dihydrochloride221.13221 mg1.0
Aldehyde (R-CHO)Variable1.1 - 1.2 mmol1.1 - 1.2
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.94318 mg1.5
Dichloromethane (DCM)-~20 mL-
1,2-Dichloroethane (DCE)-10 mL-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)-~15 mL-
Deionized Water-~10 mL-
Brine (Saturated Aqueous NaCl)-~10 mL-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)-~2 g-
Step-by-Step Procedure

Part A: Free Base Generation

  • Dissolution: To a 50 mL separatory funnel, add 2-Methylisoindolin-5-amine dihydrochloride (1.0 eq.). Add 10 mL of deionized water and 10 mL of Dichloromethane (DCM).

  • Neutralization: Add saturated aqueous sodium bicarbonate solution (~15 mL) dropwise to the funnel. Swirl gently and periodically vent the funnel to release CO₂ gas. Continue adding base until effervescence ceases and the aqueous layer is basic (pH > 8, check with pH paper).

  • Extraction: Stopper the funnel, shake vigorously for 1 minute, and vent. Allow the layers to separate. Drain the lower organic (DCM) layer into a clean Erlenmeyer flask.

  • Re-extraction: Add another 5 mL of DCM to the separatory funnel, shake, and combine the organic layer with the first extract.

  • Drying: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Swirl for 5 minutes, then filter the solution to remove the drying agent.

  • Solvent Removal: Remove the DCM solvent under reduced pressure using a rotary evaporator to yield the 2-Methylisoindolin-5-amine free base as an oil or solid. It is crucial to ensure the starting material is fully neutralized for the reaction to proceed.

Part B: Reductive Amination 7. Reaction Setup: Place the flask containing the free base under an inert atmosphere (Nitrogen or Argon). Add 10 mL of 1,2-Dichloroethane (DCE) and stir until the amine is fully dissolved. 8. Carbonyl Addition: Add the aldehyde (1.1-1.2 eq.) to the solution via syringe and stir the mixture at room temperature for 20-30 minutes to allow for imine formation. 9. Reductant Addition: Add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture in portions over 5 minutes. Note: The reaction can be mildly exothermic. 10. Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of 10% Methanol in DCM with 1% NH₄OH). The reaction is typically complete within 2-12 hours.

Part C: Work-up and Purification 11. Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate solution (~10 mL). Stir vigorously for 15 minutes until gas evolution stops. 12. Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL). 13. Washing: Combine all organic layers and wash with brine (1 x 10 mL). 14. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. 15. Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to afford the pure N-alkylated product.

Part D: Characterization 16. Confirm the structure and purity of the final compound using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and LC-MS.

Workflow Visualization

G start Start: Amine Dihydrochloride Salt freebase Step A: Generate Free Base (Aq. NaHCO₃ / DCM Extraction) start->freebase reaction Step B: Reductive Amination (Aldehyde, NaBH(OAc)₃ in DCE) freebase->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Step C: Aqueous Work-up (Quench, Extract, Dry) monitor->workup Reaction Complete purify Step C: Purify (Flash Chromatography) workup->purify end_product Final Product: Pure N-Alkylated Amine purify->end_product

Caption: Experimental Workflow for N-Alkylation.

Troubleshooting

Observed ProblemPossible Cause(s)Recommended Solution(s)
No reaction or very low conversion Incomplete neutralization of the starting dihydrochloride salt.Ensure the aqueous layer is basic (pH > 8) during the free base generation. Re-extract thoroughly.
Decomposed reducing agent.Use a fresh bottle of NaBH(OAc)₃. Store the reagent under dry conditions.
Slow or stalled reaction Low reactivity of the carbonyl partner (e.g., a hindered ketone).Add 0.5-1.0 equivalents of glacial acetic acid to catalyze iminium formation.[3] Consider gentle heating (40-50 °C) if necessary.
Formation of side products Impurities in the starting aldehyde (e.g., corresponding carboxylic acid).Use freshly distilled or high-purity aldehyde.
Over-alkylation (unlikely but possible with very reactive halides if used as alkylating agent).This protocol (reductive amination) is designed to prevent this. If seeing this issue, confirm the correct protocol is being followed.

Safety Precautions

  • 2-Methylisoindolin-5-amine: Aromatic amines can be irritants and potentially toxic. Handle with appropriate personal protective equipment (PPE).[8]

  • 1,2-Dichloroethane (DCE): Is a suspected carcinogen and is toxic. Always handle this solvent in a certified chemical fume hood.

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas. Quench reactions carefully and avoid contact with moisture.

  • Always wear safety glasses, a lab coat, and appropriate gloves when performing this protocol.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Borch, R. F., & Hassid, A. I. (1972). A new method for the reductive amination of aldehydes and ketones. Journal of Organic Chemistry, 37(10), 1673–1674.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Wikipedia. (2023). Reductive amination. In Wikipedia. [Link]

  • Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Llorens Palomo, L. (2021, March 16). Reductive Amination [Video]. YouTube. [Link]

  • PubChem. (n.d.). 5-Aminoisoquinoline. National Center for Biotechnology Information. [Link]

  • Zaragoza, F. (2014). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 18(9), 1125-1135.
  • Scribd. (n.d.). Reductive Amination With Sodium Triacetoxyborohydride. [Link]

Sources

Method

Experimental protocol for coupling reactions with "2-Methylisoindolin-5-amine dihydrochloride"

An Application Guide for the Synthetic Utility of 2-Methylisoindolin-5-amine Dihydrochloride in Coupling Reactions Introduction: The Isoindoline Scaffold in Modern Drug Discovery The isoindoline heterocyclic core is a "p...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthetic Utility of 2-Methylisoindolin-5-amine Dihydrochloride in Coupling Reactions

Introduction: The Isoindoline Scaffold in Modern Drug Discovery

The isoindoline heterocyclic core is a "privileged scaffold" in medicinal chemistry, forming the foundational structure of numerous commercial drugs and bioactive compounds.[1] Its unique bicyclic framework, where a benzene ring is fused to a five-membered nitrogenous ring, serves as a versatile building block for creating complex molecules with targeted pharmacological activities.[2] Isoindoline derivatives have been successfully developed for a wide range of therapeutic areas, including oncology, inflammation, hypertension, and neurodegenerative diseases.[3][4]

2-Methylisoindolin-5-amine, provided as a stable dihydrochloride salt, is a particularly valuable intermediate. The primary aromatic amine at the 5-position serves as a key synthetic handle for introducing molecular diversity through various coupling reactions. This guide provides detailed protocols and the underlying scientific principles for two of the most critical transformations in drug development utilizing this reagent: Amide Bond Formation and Buchwald-Hartwig C-N Cross-Coupling.

PART I: Safety, Handling, and Preliminary Considerations

Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory. 2-Methylisoindolin-5-amine dihydrochloride should be handled in a well-ventilated area or a chemical fume hood.[5][6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[5]

  • Inhalation/Contact: Avoid breathing dust. In case of contact with skin or eyes, rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.[6]

  • Storage: Store the reagent in a tightly closed container in a cool, dry place, protected from moisture.[5]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[5]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations.

Critical Consideration: The Dihydrochloride Salt

The starting material is supplied as a dihydrochloride salt (•2HCl). This has a critical implication for reaction stoichiometry: the amine is protonated and unreactive as a nucleophile. To liberate the free amine in situ, at least two equivalents of a non-nucleophilic base must be added to the reaction mixture before the amine can participate in the desired coupling reaction. This is in addition to any base required by the catalytic cycle itself. Common choices for this neutralization include diisopropylethylamine (DIPEA or DIEA) or triethylamine (TEA).

PART II: Protocol for Amide Bond Formation

Amide bond formation is arguably the most frequently used reaction in medicinal chemistry.[7] This protocol details a reliable method for coupling 2-Methylisoindolin-5-amine with a carboxylic acid using HATU, a highly efficient peptide coupling reagent known for its fast reaction times and efficacy with challenging substrates, including electron-deficient amines.[8]

Underlying Principle & Mechanism

The reaction proceeds via the activation of a carboxylic acid by the coupling reagent. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the free amine, forming the stable amide bond. The base (DIPEA) is crucial not only for neutralizing the starting material's HCl salts but also for facilitating the deprotonation of the carboxylic acid and scavenging the proton released during amide formation.

Amide Coupling Mechanism RCOOH Carboxylic Acid (R-COOH) ActiveEster O-Acylisourea Active Ester RCOOH->ActiveEster - H+ HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->RCOOH Amine Free Amine (Ar-NH2) Product Amide Product (R-CONHR-Ar) Amine->Product ActiveEster->Product + Ar-NH2 Byproduct Tetramethylurea + HOAt ActiveEster->Byproduct Releases Buchwald-Hartwig Cycle Pd0 Pd(0)L2 OxAdd L2Pd(II)(Ar)(X) Pd0->OxAdd  Ar-X (Oxidative Addition) AmineCoord [L2Pd(II)(Ar)(NH2R)]+X- OxAdd->AmineCoord  R-NH2 ReductElim LPd(II)(Ar)(NHR) AmineCoord->ReductElim  Base (-H+, -X-) ReductElim->Pd0 Ar-NH-R (Reductive Elimination)

Sources

Application

High-Performance Analytical Methods for In-Process Monitoring of 2-Methylisoindolin-5-amine dihydrochloride Reactions

An Application Guide: Abstract This application note provides a detailed guide to the analytical methodologies for monitoring chemical reactions involving 2-Methylisoindolin-5-amine dihydrochloride, a key intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide:

Abstract

This application note provides a detailed guide to the analytical methodologies for monitoring chemical reactions involving 2-Methylisoindolin-5-amine dihydrochloride, a key intermediate in pharmaceutical synthesis. Recognizing the criticality of in-process controls (IPCs) for ensuring reaction completion, minimizing impurity formation, and guaranteeing final product quality, we present tailored protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] The guide explains the rationale behind method selection, offers step-by-step experimental protocols, and discusses data interpretation, providing researchers and drug development professionals with a robust framework for process analytical technology (PAT).

Introduction: The Imperative for Reaction Monitoring

2-Methylisoindolin-5-amine is a substituted aromatic amine featuring the isoindoline scaffold, a structural motif present in a range of biologically active compounds.[3] Its dihydrochloride salt form ensures stability and solubility, making it a convenient starting material for multi-step syntheses in drug discovery and development.

The primary amine group at the 5-position is a versatile functional handle, most commonly undergoing reactions such as acylation, sulfonylation, or reductive amination to build molecular complexity.[4] However, like many chemical transformations, these reactions are not always perfectly selective or quantitative. The progress of such reactions must be closely monitored to ensure the quality of the active pharmaceutical ingredient (API).[1] Effective in-process controls (IPCs) are not merely a quality control checkpoint; they are a fundamental component of modern process chemistry, enabling:

  • Determination of Reaction Endpoint: Prevents under- or over-reacting, which can impact yield and purity.

  • Impurity Profiling: Allows for the detection and tracking of process-related impurities and degradation products in real-time.

  • Process Optimization: Provides crucial data for optimizing reaction parameters like temperature, time, and reagent stoichiometry.

  • Regulatory Compliance: Adheres to Good Manufacturing Practice (GMP) principles which mandate process monitoring.[2]

This guide will focus on a common synthetic transformation—the acylation of 2-Methylisoindolin-5-amine—as a representative model for developing and implementing robust analytical monitoring strategies.

Analytical Strategy: Selecting the Right Tool

The choice of analytical technique is dictated by the specific requirements of the analysis, such as the need for quantitation, impurity identification, or speed. The aromatic nature and polarity of 2-Methylisoindolin-5-amine and its derivatives make liquid chromatography the most suitable analytical platform.

Start Requirement: Monitor Acylation Reaction Quant Need Quantitative Data? (Reactant, Product) Start->Quant HPLC Primary Method: HPLC-UV Quant->HPLC Yes LCMS Confirmatory Method: LC-MS Quant->LCMS No (Qualitative Only) Impurity Need Impurity ID? Impurity->LCMS Yes NMR Structural Verification: Offline NMR Analysis Impurity->NMR Isolate & Characterize HPLC->Impurity Ambiguous Peak Found

Caption: Method selection workflow for reaction monitoring.

Primary Workhorse: High-Performance Liquid Chromatography (HPLC-UV)

Reverse-phase HPLC with UV detection is the gold standard for routine in-process monitoring of aromatic compounds. It offers an excellent balance of speed, resolution, and quantitative accuracy.

Principle of Separation

The method separates the starting material (2-Methylisoindolin-5-amine, a relatively polar compound), the product (a less polar amide), and potential impurities based on their differential partitioning between a nonpolar stationary phase (C18) and a polar mobile phase. As the percentage of the organic solvent in the mobile phase increases (gradient elution), compounds elute from the column in order of increasing hydrophobicity. The aromatic rings in the analyte and product allow for sensitive detection using a UV spectrophotometer, typically at a wavelength where both compounds have significant absorbance (e.g., 254 nm).

Detailed Protocol: HPLC-UV Monitoring

Objective: To quantify the consumption of 2-Methylisoindolin-5-amine and the formation of its acylated product over time.

A. Instrumentation and Consumables

  • HPLC System with quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis Detector.

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • HPLC-grade Acetonitrile (ACN) and Water.

  • Trifluoroacetic Acid (TFA) or Formic Acid (FA), HPLC grade.

  • Volumetric flasks and pipettes.

  • 0.22 µm syringe filters.

B. Reagent Preparation

  • Mobile Phase A (MPA): 0.1% TFA (v/v) in Water.

  • Mobile Phase B (MPB): 0.1% TFA (v/v) in Acetonitrile.

    • Scientist's Note: The acidic modifier (TFA or FA) is crucial. It protonates the amine functional groups, ensuring sharp, symmetrical peak shapes and preventing interaction with residual silanols on the column packing.

C. Chromatographic Conditions

ParameterSettingRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard for resolving moderately polar aromatic compounds.
Mobile Phase A: 0.1% TFA in H₂O; B: 0.1% TFA in ACNProvides good peak shape and resolution.
Gradient 5% B to 95% B over 10 minEnsures elution of both polar starting material and nonpolar product.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 35 °CImproves peak shape and ensures reproducible retention times.
Injection Vol. 5 µLSmall volume to prevent peak broadening.
Detection UV at 254 nmCommon wavelength for aromatic compounds.
Run Time 15 minutes (including re-equilibration)Allows for rapid analysis of multiple time points.

D. Sample Preparation Workflow

  • Quench Reaction: At specified time points (e.g., T=0, 1h, 2h, etc.), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Immediately quench it in a known volume (e.g., 1.0 mL) of a diluent like 50:50 Acetonitrile:Water. This stops the reaction and prepares the sample for analysis.

  • Dilute: Perform a further serial dilution as needed to bring the analyte concentrations within the linear range of the detector (typically to a final concentration of ~0.1 mg/mL).

  • Filter: Filter the diluted sample through a 0.22 µm syringe filter to remove particulates that could damage the HPLC column.

  • Inject: Transfer the filtrate to an HPLC vial for injection.

cluster_0 HPLC Sample Preparation Sample 1. Withdraw Aliquot from Reactor Quench 2. Quench in ACN:H₂O Diluent Sample->Quench Dilute 3. Serial Dilution to ~0.1 mg/mL Quench->Dilute Filter 4. Syringe Filter (0.22 µm) Dilute->Filter Vial 5. Transfer to HPLC Vial Filter->Vial Inject Inject into HPLC Vial->Inject

Caption: Standard workflow for preparing a reaction sample for HPLC analysis.

E. Data Interpretation

  • Identify Peaks: The starting material, 2-Methylisoindolin-5-amine, will be the more polar compound and thus have a shorter retention time. The acylated product, being less polar, will have a longer retention time.

  • Calculate Conversion: Monitor the decrease in the peak area of the starting material relative to its area at T=0. Reaction completion is typically defined as <1% of the starting material remaining.

    • % Conversion = [1 - (Area_SM_t / Area_SM_t0)] * 100

  • Assess Purity: The appearance of any new peaks indicates the formation of byproducts or impurities. The area percent of all peaks provides a preliminary assessment of the reaction mixture's purity.

Advanced Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS)

For reactions where byproduct formation is complex or when higher sensitivity is required, LC-MS is the method of choice. It provides molecular weight information, confirming the identity of known compounds and helping to elucidate the structure of unknown impurities.[5][6]

Principle of Detection

After separation by HPLC (using the same or a similar method as described above), the column effluent is directed into a mass spectrometer. An Electrospray Ionization (ESI) source is ideal for this class of compounds. In positive ion mode (ESI+), the acidic mobile phase helps protonate the basic nitrogen atoms in the analytes, forming [M+H]⁺ ions. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), providing unambiguous molecular weight data for each peak in the chromatogram.

Protocol: LC-MS Analysis

Objective: To confirm the identity of the product and identify any process impurities.

A. Instrumentation

  • LC-MS system, typically a single quadrupole or triple quadrupole mass spectrometer coupled to a UHPLC/HPLC.

B. Chromatographic and MS Conditions The HPLC conditions can be adapted directly from the UV method. However, it is critical to replace non-volatile buffers or ion-pairing agents like TFA with volatile alternatives like formic acid to avoid contaminating the MS source.

ParameterSettingRationale
LC Method As per HPLC-UV, but replace TFA with 0.1% Formic Acid.
Ionization Mode ESI, PositiveThe basic amine groups are readily protonated.
Scan Range 100 – 500 m/zCovers the expected molecular weights of reactants and products.
Capillary Voltage 3.5 kVTypical voltage for stable spray in ESI.
Source Temp. 120 °COptimizes desolvation.
Desolvation Temp. 350 °CEnsures efficient removal of solvent from droplets.

C. Expected Mass Data

CompoundFormula (Free Base)Exact MassObserved Ion [M+H]⁺
2-Methylisoindolin-5-amineC₉H₁₂N₂148.10149.11
Hypothetical Acetyl ProductC₁₁H₁₄N₂O190.11191.12

D. Data Interpretation By extracting the ion chromatograms for the expected m/z values (e.g., 149.11 and 191.12), you can selectively track the starting material and product with much higher specificity than UV detection. Any other peaks in the total ion chromatogram (TIC) can be investigated by examining their mass spectra to propose potential impurity structures. This is invaluable for troubleshooting problematic reactions.

Summary and Best Practices

Effective analytical monitoring is a cornerstone of robust chemical process development. For reactions involving 2-Methylisoindolin-5-amine dihydrochloride, a combination of HPLC-UV for routine quantitative analysis and LC-MS for detailed impurity investigation provides a comprehensive control strategy.

Key Recommendations:

  • Method Suitability: Always run a system suitability test (SST) before analysis, including injections of a standard mixture to verify resolution, retention time, and peak shape.

  • Reference Standards: Use well-characterized reference standards for both the starting material and the final product for accurate identification and quantification.

  • Forced Degradation: In later development stages, consider performing forced degradation studies and use these analytical methods to understand potential degradation pathways.

  • Documentation: Meticulously document all methods, sample preparation steps, and results as part of the batch record.

By implementing these protocols, researchers and process chemists can gain deep insight into their reaction dynamics, leading to higher quality products, improved yields, and more efficient and reliable manufacturing processes.

References

  • Pharmaceutical Technology. (n.d.). In-Process Control Methods for the Manufacture of APIs. [Link]

  • Zhang, L., et al. (2013). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [Link]

  • KNAUER. (n.d.). Determination and Quantification of Primary Aromatic Amine in Printer Ink. LCGC International. [Link]

  • Waters Corporation. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. [Link]

  • Pharmuni. (n.d.). In-Process Controls (IPC) in Drug Manufacturing. [Link]

  • Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

  • Sheldrake, H. M., et al. (2020). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. [Link]

  • Preprints.org. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

  • YouTube. (2024). Synthesis and Reactions of Amines. [Link]

Sources

Method

The Strategic Utility of 2-Methylisoindolin-5-amine dihydrochloride in the Synthesis of Novel Heterocyclic Scaffolds

Introduction: Unlocking New Chemical Space with a Versatile Precursor In the landscape of medicinal chemistry and drug discovery, the isoindoline core is a privileged scaffold, forming the foundation of numerous biologic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Chemical Space with a Versatile Precursor

In the landscape of medicinal chemistry and drug discovery, the isoindoline core is a privileged scaffold, forming the foundation of numerous biologically active compounds and approved therapeutics.[1] 2-Methylisoindolin-5-amine dihydrochloride emerges as a highly valuable and versatile building block for the synthesis of more complex, fused heterocyclic systems. Its unique structure, featuring a bicyclic isoindoline framework with a reactive primary aromatic amine, provides a strategic entry point to a diverse range of novel chemical entities, particularly those with potential applications as kinase inhibitors and other targeted therapies.[1]

This comprehensive guide delineates the fundamental properties, safe handling, and key synthetic applications of 2-Methylisoindolin-5-amine dihydrochloride. We provide detailed, field-tested protocols for the synthesis of two important classes of heterocyclic compounds: isoindolo[5,6-g]quinazolines and tetracyclic quinoline derivatives. These protocols are designed to be self-validating, with explanations for critical experimental choices, empowering researchers to confidently explore new frontiers in heterocyclic chemistry.

PART 1: Physicochemical Properties and Safety Data

A thorough understanding of the precursor's properties and safe handling requirements is paramount for successful and safe experimentation.

Physicochemical Data

The key properties of 2-Methylisoindolin-5-amine dihydrochloride are summarized in the table below for quick reference.[2][3]

PropertyValue
CAS Number 943751-30-2
Molecular Formula C₉H₁₄Cl₂N₂
Molecular Weight 221.13 g/mol
Appearance Solid (form may vary)
Storage Sealed in a dry environment at room temperature.[2]
Stability Stable under recommended storage conditions. Protect from moisture.[4]
Safety and Handling

2-Methylisoindolin-5-amine dihydrochloride should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat, must be worn at all times.[4][5]

Hazard Statements:

  • May be harmful if swallowed, in contact with skin, or if inhaled.[6]

  • Causes skin and serious eye irritation.[4]

  • May cause respiratory irritation.[4]

Precautionary Measures:

  • Avoid breathing dust, fumes, or vapors.[4]

  • Wash hands and any exposed skin thoroughly after handling.[5]

  • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]

  • If inhaled, remove the person to fresh air and keep comfortable for breathing.[4]

  • Store in a well-ventilated place and keep the container tightly closed.[6]

PART 2: Synthesis of Fused Heterocyclic Systems

The strategic value of 2-Methylisoindolin-5-amine lies in the reactivity of its 5-amino group, which can readily participate in condensation and cyclization reactions to build more complex polycyclic frameworks. As the starting material is a dihydrochloride salt, the free amine must be liberated in situ using a suitable base to enable its nucleophilic character.

Application I: Synthesis of Isoindolo[5,6-g]quinazolines

The synthesis of quinazoline-fused systems is of significant interest due to their prevalence in bioactive molecules.[7] This protocol describes a robust, one-pot method for the preparation of a substituted isoindolo[5,6-g]quinazoline derivative through a condensation reaction with a 1,3-dicarbonyl compound, followed by cyclization.

This synthesis is predicated on the established reactivity of aromatic amines with β-dicarbonyl compounds to form enamines, which subsequently undergo intramolecular cyclization to yield the fused heterocyclic system. The dihydrochloride salt of the starting material necessitates the use of a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the HCl and generate the free 2-methylisoindolin-5-amine. The choice of a high-boiling point solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitates the reaction, which typically requires elevated temperatures to drive both the initial condensation and the subsequent dehydrative cyclization.

reaction_workflow_1 start 2-Methylisoindolin-5-amine dihydrochloride free_amine In situ generation of free amine start->free_amine reagents1 Base (e.g., TEA) Solvent (e.g., DMF) reagents1->free_amine intermediate Enamine Intermediate free_amine->intermediate reagents2 1,3-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) reagents2->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization heat Heat (Δ) heat->cyclization product Substituted Isoindolo[5,6-g]quinazoline cyclization->product

Caption: Workflow for Isoindolo[5,6-g]quinazoline Synthesis.

This protocol is an adaptation of established quinazoline synthesis methodologies.[7]

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Methylisoindolin-5-amine dihydrochloride (2.21 g, 10.0 mmol) and anhydrous dimethylformamide (DMF, 40 mL).

  • Base Addition: Stir the suspension and add triethylamine (TEA) (3.5 mL, 25.0 mmol, 2.5 eq.) dropwise at room temperature. Stir for 15-20 minutes to ensure the complete formation of the free amine.

  • Reagent Addition: Add 4,4,4-trifluoro-1-(phenyl)-1,3-butanedione (2.38 g, 11.0 mmol, 1.1 eq.) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 120-130 °C and maintain for 8-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL) with stirring. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol.

  • Purification: Dry the crude product under vacuum. If necessary, purify further by column chromatography on silica gel (using a suitable eluent system such as ethyl acetate/hexanes) or by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the pure isoindolo[5,6-g]quinazoline derivative.

Application II: Friedländer Annulation for the Synthesis of Tetracyclic Quinolines

The Friedländer synthesis is a classic and highly effective method for constructing quinoline rings.[8] By reacting 2-Methylisoindolin-5-amine with a carbonyl compound containing an α-methylene group, a tetracyclic quinoline fused to the isoindoline core can be synthesized. This approach provides access to novel, rigid scaffolds for drug discovery.

The Friedländer annulation proceeds via an initial aldol condensation between the carbonyl compound and the α-position of the isoindoline ring (activated by the amino group), followed by a cyclodehydration to form the quinoline ring.[8] In this specific application, the 5-amino group of the isoindoline acts as the nucleophile to attack one carbonyl group, while the adjacent C6 position of the aromatic ring provides the carbon for the initial condensation with the other carbonyl component. The reaction is typically catalyzed by an acid or a base. Given the dihydrochloride nature of the starting material, a basic catalyst or a stoichiometric amount of base is required.

reaction_workflow_2 start 2-Methylisoindolin-5-amine dihydrochloride free_amine In situ generation of free amine start->free_amine reagents1 Base (e.g., K₂CO₃) Solvent (e.g., Ethanol) reagents1->free_amine condensation Aldol Condensation free_amine->condensation reagents2 α-Methylene Ketone (e.g., Cyclohexanone) reagents2->condensation cyclodehydration Cyclodehydration condensation->cyclodehydration product Tetracyclic Quinolone Derivative cyclodehydration->product

Caption: Friedländer Annulation Workflow.

This protocol is an adaptation of the classic Friedländer synthesis.[8][9]

  • Reaction Setup: In a 50 mL round-bottom flask fitted with a magnetic stir bar and a reflux condenser, suspend 2-Methylisoindolin-5-amine dihydrochloride (1.11 g, 5.0 mmol) and potassium carbonate (1.73 g, 12.5 mmol, 2.5 eq.) in absolute ethanol (25 mL).

  • Reagent Addition: Add cyclohexanone (0.59 g, 6.0 mmol, 1.2 eq.) to the suspension.

  • Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) and stir vigorously for 12-18 hours. Monitor the reaction's progress by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Remove the inorganic salts by filtration, washing the filter cake with a small amount of ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent mixture (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired tetracyclic quinoline product.

Conclusion: A Gateway to Novel Bioactive Molecules

2-Methylisoindolin-5-amine dihydrochloride stands as a potent and strategically important precursor for the synthesis of complex heterocyclic compounds. The protocols detailed herein for the construction of isoindolo[5,6-g]quinazolines and tetracyclic quinolines demonstrate its utility and provide a solid foundation for further exploration. The inherent reactivity of its amino functionality, combined with the rigid isoindoline scaffold, offers medicinal chemists a reliable and efficient route to novel molecular architectures, paving the way for the discovery of next-generation therapeutics.

References

  • Lee, H., et al. (2004). Synthesis of 2,3,8Trisubstituted 7H-Isoindolo[5,6-g]quinoxaline-5,7,9,11(8H)-tetraones. ResearchGate. Available at: [Link]

  • Krasavin, M., et al. (2021). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI. Available at: [Link]

  • Heugebaert, T., et al. (2012). Synthesis of isoindoles and related iso-condensed heteroaromatic pyrroles. Chemical Society Reviews. Available at: [Link]

  • Al-Dhfyan, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]

  • Smith, C. J., et al. (2017). One-pot synthesis of polycyclic isoindolines using isoindole umpolung. Tetrahedron Letters. Available at: [Link]

  • Diana, P., et al. (2011). Synthesis of the new ring system 6,8-dihydro-5H-pyrrolo[3,4-h]quinazoline. Tetrahedron. Available at: [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Available at: [Link]

  • Gunturu, K. C., et al. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Organics. Available at: [Link]

  • El-Gaby, M. S. A., et al. (2007). Facile synthesis of some novel pyrido[3',2':4,5]thieno[2,3-b][10][11]thiazine-8-carboxylic acids. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • Gunturu, K. C., et al. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. Available at: [Link]

Sources

Application

Practical guide to using "2-Methylisoindolin-5-amine dihydrochloride" in parallel synthesis

Introduction: The Strategic Value of the Isoindoline Scaffold In the landscape of modern drug discovery, the isoindoline moiety is a privileged scaffold, appearing in a range of clinically significant molecules.[1][2] It...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Isoindoline Scaffold

In the landscape of modern drug discovery, the isoindoline moiety is a privileged scaffold, appearing in a range of clinically significant molecules.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended pharmacophoric groups, making it an attractive core for library synthesis. 2-Methylisoindolin-5-amine, provided as its dihydrochloride salt, is a versatile building block offering two distinct points for diversification: a primary aromatic amine for C-N and C-C bond formation, and a tertiary aliphatic amine embedded within the core. This guide provides a detailed framework for the efficient use of 2-Methylisoindolin-5-amine dihydrochloride in parallel synthesis campaigns, focusing on robust, high-throughput reaction methodologies.

PART 1: Compound Properties and Handling

Before embarking on synthesis, a thorough understanding of the starting material's properties and handling requirements is paramount for safety and experimental success.

Physicochemical Data
PropertyValueReference
CAS Number 943751-30-2[3][4][5]
Molecular Formula C₉H₁₄Cl₂N₂[3]
Molecular Weight 221.13 g/mol [3]
Appearance Solid[6]
Storage Store at room temperature in a dry, well-ventilated place. Keep container tightly sealed to protect from moisture.[3][6]
Safety and Handling

2-Methylisoindolin-5-amine dihydrochloride is classified as harmful if swallowed and can cause skin and serious eye irritation.[6] Adherence to standard laboratory safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[6][7]

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust.[6]

  • Handling: Avoid contact with skin and eyes. Prevent dust formation during weighing and transfer.[6]

  • In case of Exposure:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]

    • Skin: Wash with plenty of soap and water.[6]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6]

  • Incompatibilities: Avoid strong oxidizing agents.[6]

PART 2: Core Synthetic Protocols for Parallel Synthesis

The primary aromatic amine at the C-5 position is the key functional handle for diversification. The dihydrochloride form necessitates an in situ neutralization step, typically with a non-nucleophilic organic base, to unmask the reactive free amine before coupling.

Workflow Overview

The general workflow for utilizing this building block in a parallel synthesis format involves three main stages: reactant dispensing, reaction execution, and product workup/purification.

G cluster_0 Stage 1: Preparation & Dispensing cluster_1 Stage 2: Reaction cluster_2 Stage 3: Workup & Purification A Stock Solution of Amine·2HCl D Dispense to Reaction Array A->D B Stock Solution of Base (e.g., DIPEA) B->D C Array of Carboxylic Acids (Protocol 1) or Aryl Halides (Protocol 3) C->D E Add Coupling Reagents (Protocol 1) or Catalyst/Ligand (Protocol 3) D->E F Incubate with Heating/Shaking E->F G Parallel Quench & Liquid-Liquid Extraction F->G H Solvent Evaporation G->H I High-Throughput Purification (e.g., Prep-HPLC) H->I

Caption: General workflow for parallel synthesis.

Protocol 1: Amide Coupling via Activated Esters

Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry.[8] Using uronium salt-based coupling reagents like HATU is highly efficient and compatible with a wide range of functional groups, making it ideal for library synthesis.[9][]

Rationale: The reaction proceeds by the activation of a carboxylic acid with HATU to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the primary amine.[9][11] A tertiary amine base (DIPEA or TEA) is required to neutralize the dihydrochloride salt and scavenge the HCl produced during the reaction.[11]

Detailed Protocol:

  • Preparation: In each well of a 96-well reaction block, dispense 50 µL of a 0.2 M solution of a unique carboxylic acid in DMF.

  • Amine Addition: To each well, add 55 µL of a 0.2 M stock solution of 2-Methylisoindolin-5-amine dihydrochloride in DMF (1.1 equivalents).

  • Base Addition: Add 25 µL of a 1.0 M solution of N,N-Diisopropylethylamine (DIPEA) in DMF (~5 equivalents) to each well. Agitate the block for 10 minutes at room temperature to ensure complete neutralization.

  • Coupling Reagent Addition: Dispense 60 µL of a 0.2 M solution of HATU in DMF (1.2 equivalents) to each well.

  • Reaction: Seal the reaction block and agitate at room temperature for 12-16 hours.

  • Workup: Quench the reactions by adding 200 µL of water to each well. Extract with 2 x 300 µL of ethyl acetate.

  • Isolation: Combine the organic extracts and concentrate in vacuo. Purify the resulting library of amides via preparative HPLC.

G Amine 2-Methylisoindolin-5-amine (from dihydrochloride + base) Amide Target Amide Amine->Amide Acid R-COOH (Carboxylic Acid) ActiveEster Activated O-Acylisourea Ester Acid->ActiveEster + HATU HATU HATU ActiveEster->Amide Nucleophilic Attack

Caption: HATU-mediated amide coupling mechanism.

Protocol 2: Reductive Amination

While the primary amine is the main focus, the isoindoline nitrogen is a secondary amine and could theoretically undergo reactions. However, its reactivity is generally lower than the exocyclic primary amine. Reductive amination is a robust method for forming C-N bonds by reacting an amine with a carbonyl compound, followed by reduction of the intermediate imine.[12][13] This protocol targets the primary aromatic amine.

Rationale: The reaction begins with the formation of an imine between the primary amine and an aldehyde or ketone.[12] A mild reducing agent, sodium triacetoxyborohydride (STB), is used to selectively reduce the iminium ion in the presence of the unreacted carbonyl compound.[12] The initial neutralization of the dihydrochloride salt is crucial.

Detailed Protocol:

  • Preparation: To each reaction vial, add 2-Methylisoindolin-5-amine dihydrochloride (1.0 eq).

  • Neutralization: Add anhydrous dichloromethane (DCM) followed by triethylamine (TEA) (2.2 eq). Stir for 15 minutes at room temperature.

  • Imine Formation: Add the desired aldehyde or ketone (1.2 eq) and stir for 1 hour at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (STB) (1.5 eq) portion-wise.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM.

  • Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography.

Protocol 3: Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an amine and an aryl halide.[14][15] This method allows for the synthesis of diarylamines, a common motif in pharmacologically active molecules.

Rationale: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst.[14][15] The choice of phosphine ligand is critical for reaction efficiency.[14]

Detailed Protocol:

  • Preparation: To an array of oven-dried reaction tubes under an inert atmosphere (e.g., argon), add the aryl halide (1.0 eq), 2-Methylisoindolin-5-amine dihydrochloride (1.2 eq), and sodium tert-butoxide (2.5 eq).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Solvent: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the tubes and heat to 80-110 °C for 12-24 hours, with stirring.

  • Workup: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Isolation: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

G Pd0 Pd(0)Ln OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition ArX Ar-X (Aryl Halide) ArX->OxAdd Amido L-Pd(II)(Ar)(NHR) OxAdd->Amido + R-NH₂ - HX (Base) Amine R-NH₂ Amine->Amido Amido->Pd0 Product Ar-NHR (Target Arylamine) Amido->Product Reductive Elimination

Caption: Simplified Buchwald-Hartwig catalytic cycle.

PART 3: Conclusion and Future Directions

2-Methylisoindolin-5-amine dihydrochloride is a high-value building block for parallel synthesis, enabling rapid library generation through robust amide coupling, reductive amination, and N-arylation protocols. The key to its successful implementation is the initial, quantitative neutralization of the dihydrochloride salt to liberate the reactive primary amine. The methodologies outlined in this guide provide a solid foundation for chemists in drug discovery to explore the chemical space around the privileged isoindoline core, paving the way for the identification of novel therapeutic agents.

References

  • Vertex AI Search, Safety D
  • Sigma-Aldrich, SAFETY D
  • MDPI, (2,3-Dihydro-1H-indol-5-ylmethyl)amine, retrieved January 2024.
  • Fisher Scientific, SAFETY D
  • Sigma-Aldrich, 2-Phenethylisoindolin-5-amine dihydrochloride, retrieved January 2024.
  • SAFETY D
  • ResearchGate, Synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine 1, retrieved January 2024.
  • BLD Pharm, 943751-30-2|2-Methylisoindolin-5-amine dihydrochloride, retrieved January 2024.
  • YouTube, The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!, (2025-04-03).
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Benchchem, Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride, retrieved January 2024.
  • Chemistry LibreTexts, Buchwald-Hartwig Amin
  • Organic & Biomolecular Chemistry (RSC Publishing), Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex, retrieved January 2024.
  • Enamine, safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • King-Pharm, 2-Methylisoindolin-5-amine dihydrochloride [943751-30-2], retrieved January 2024.
  • 2-Methylisoindolin-5-amine dihydrochloride [ 943751-30-2 ], retrieved January 2024.
  • Luxembourg Bio Technologies, Amide bond formation: beyond the myth of coupling reagents, (2008-06-23).
  • Preprints.org, Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core, (2024-11-20).
  • Scribd, UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol | PDF, retrieved January 2024.
  • Organic Chemistry Portal, Suzuki Coupling, retrieved January 2024.
  • Google Patents, US4564677A - Preparation of N-amino compounds, retrieved January 2024.
  • HepatoChem, Amide coupling reaction in medicinal chemistry. Coupling reagents, retrieved January 2024.
  • ResearchGate, Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
  • NIH, Synthesis of Imidazo[2,1‑a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N‑Phenacyl-2-cyano-4-nitrobenzensulfonamides, retrieved January 2024.
  • NIH, Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characteriz
  • ChemRxiv, 1 Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits, retrieved January 2024.
  • Fisher Scientific, Amide Synthesis, retrieved January 2024.
  • Benchchem, A Comprehensive Technical Guide to the Synthesis and Applications of 2-Methylindolin-1-amine Hydrochloride, retrieved January 2024.
  • Nottingham ePrints, A Reductive Amination Using Methyl Esters as Nominal Electrophiles, retrieved January 2024.
  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity, (2023-12-12).
  • NIH, Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery, retrieved January 2024.
  • NIH, Solution-Phase Parallel Synthesis of a Diverse Library of 1,2-Dihydroisoquinolines, retrieved January 2024.
  • Benchchem, Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid, retrieved January 2024.
  • BOC Sciences, Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic
  • ChemRxiv, On the amine-catalyzed Suzuki-Miyaura coupling using a catalysis-based fluorometric method, retrieved January 2024.
  • YouTube, Suzuki cross-coupling reaction, (2020-02-13).
  • ResearchGate, (PDF) Aminophosphine Palladium Pincer Complexes for Suzuki and Heck Reactions, (2025-08-09).
  • ResearchGate, Intramolecular reductive amination for the preparation of piperazines.⁷¹, retrieved January 2024.

Sources

Method

The Strategic Role of 2-Methylisoindolin-5-amine Dihydrochloride in the Genesis of Bioactive Molecules: Application Notes and Protocols

Foreword: Unveiling the Potential of a Privileged Scaffold In the landscape of medicinal chemistry, the isoindoline core stands as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the isoindoline core stands as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of bioactive compounds and approved drugs.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. This guide focuses on a particularly valuable derivative, 2-Methylisoindolin-5-amine dihydrochloride , a versatile building block for the synthesis of targeted therapeutics, most notably in the realms of oncology and inflammatory diseases.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of procedures to provide a deeper understanding of the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will explore the synthesis of this key intermediate and its application in the construction of potent inhibitors of Poly(ADP-ribose) polymerase (PARP) and various protein kinases, two classes of enzymes central to modern therapeutic strategies.

Section 1: Synthesis of 2-Methylisoindolin-5-amine Dihydrochloride: A Step-by-Step Protocol

The synthesis of 2-Methylisoindolin-5-amine dihydrochloride is a multi-step process that begins with commercially available starting materials. The following protocol is a robust and scalable pathway to this key intermediate.

Synthetic Pathway Overview

The overall synthetic strategy involves the formation of a 5-nitro-substituted isoindoline core, followed by the reduction of the nitro group to the desired primary amine.

Synthesis_Workflow A 4-Nitro-o-xylene B 1,2-Bis(bromomethyl)-4-nitrobenzene A->B NBS, AIBN C 2-Methyl-5-nitroisoindoline B->C Methylamine D 2-Methylisoindolin-5-amine C->D Catalytic Hydrogenation E 2-Methylisoindolin-5-amine dihydrochloride D->E HCl PARP_Inhibitor_Synthesis A 2-Methylisoindolin-5-amine dihydrochloride C Amide Coupling (HATU, DIPEA) A->C B Carboxylic Acid (e.g., Phthalazinone derivative) B->C D PARP Inhibitor Analog C->D Kinase_Inhibitor_Synthesis A 2-Methylisoindolin-5-amine dihydrochloride C Buchwald-Hartwig Coupling A->C B Heterocyclic Halide (e.g., Chloropyrimidine) B->C D Kinase Inhibitor Analog C->D

Sources

Application

Synthesis of Isoindoline-Based Compounds: A Detailed Guide for Drug Discovery and Development

Abstract The isoindoline scaffold is a privileged heterocyclic motif integral to a multitude of clinically significant pharmaceuticals and biologically active molecules.[1][2] Its unique structural and electronic propert...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoindoline scaffold is a privileged heterocyclic motif integral to a multitude of clinically significant pharmaceuticals and biologically active molecules.[1][2] Its unique structural and electronic properties have made it a cornerstone in medicinal chemistry, with applications ranging from oncology to inflammatory diseases.[1] This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the step-by-step synthesis of isoindoline-based compounds. We delve into three fundamental and widely employed synthetic strategies: the classical synthesis via phthalimide reduction, the versatile reductive amination of benzoic acid derivatives, and a modern rhodium-catalyzed C-H activation approach. Each section combines in-depth mechanistic insights with meticulously detailed, field-proven laboratory protocols, safety considerations, and methods for purification and characterization. This document is structured to serve not just as a set of instructions, but as an expert guide to understanding the causality behind the experimental choices, ensuring both successful synthesis and a deeper comprehension of the underlying chemistry.

Introduction: The Significance of the Isoindoline Core

The isoindoline ring system, a bicyclic structure featuring a benzene ring fused to a five-membered pyrrolidine ring, is a cornerstone of modern medicinal chemistry.[1][2] Its derivatives are found in a remarkable array of approved drugs, including the immunomodulatory agents thalidomide, lenalidomide, and pomalidomide, which have revolutionized the treatment of multiple myeloma.[1][3] The scaffold's prevalence stems from its ability to present substituents in a well-defined three-dimensional space, allowing for precise interactions with biological targets.

The synthetic accessibility of the isoindoline core has evolved significantly, moving from classical multi-step sequences to highly efficient, atom-economical modern methodologies. The choice of synthetic route is dictated by factors such as the desired substitution pattern, required stereochemistry, and scalability. This guide will provide detailed protocols for three distinct, yet complementary, approaches to constructing this vital heterocyclic system.

Strategic Approaches to Isoindoline Synthesis

The construction of the isoindoline skeleton can be broadly categorized into several key strategies. This guide will focus on three representative and highly practical methods that offer access to a wide range of derivatives, from the parent isoindoline to complex N-substituted isoindolinones.

G Start Synthetic Target: Isoindoline Core Method1 Strategy 1: Phthalimide Reduction Start->Method1 Method2 Strategy 2: Reductive Amination Start->Method2 Method3 Strategy 3: Metal-Catalyzed C-H Annulation Start->Method3 Product1 Unsubstituted/ N-Alkyl Isoindolines Method1->Product1 Product2 N-Substituted Isoindolinones Method2->Product2 Product3 Functionalized 3,3-Disubstituted Isoindolinones Method3->Product3

Figure 1. Overview of synthetic strategies for the isoindoline core.

Strategy 1: Classical Synthesis via Phthalimide Precursors

The synthesis of isoindoline and its simple derivatives often begins with the readily available and stable phthalimide ring system. This two-step approach involves the initial formation of an N-substituted phthalimide, followed by reduction of the two imide carbonyl groups.

Synthesis of N-Substituted Phthalimides

The condensation of phthalic anhydride with a primary amine is a robust and high-yielding method for preparing the phthalimide precursor.[4] This reaction typically proceeds by heating the reactants in a solvent like glacial acetic acid, which facilitates the dehydration and subsequent ring closure.

Protocol 3.1: Synthesis of 2-Benzylisoindoline-1,3-dione

This protocol details the synthesis of N-benzylphthalimide, a common precursor for producing N-benzylisoindoline.

  • Materials:

    • Phthalic anhydride (1.48 g, 10.0 mmol, 1.0 equiv)

    • Benzylamine (1.09 mL, 10.0 mmol, 1.0 equiv)

    • Glacial Acetic Acid (40 mL)

  • Procedure:

    • Combine phthalic anhydride and benzylamine in a 100 mL round-bottom flask equipped with a reflux condenser.

    • Add glacial acetic acid to the flask.

    • Heat the mixture to reflux (approximately 118 °C) and maintain for 3-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.

    • Allow the reaction mixture to cool to room temperature. As it cools, a white precipitate will form.

    • Pour the cooled mixture into 100 mL of ice-cold water with stirring.

    • Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with water to remove residual acetic acid.

    • Recrystallize the crude product from ethanol to yield pure 2-benzylisoindoline-1,3-dione as white crystalline needles.[4]

  • Expected Yield: 85-95%

  • Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum will show characteristic imide C=O stretches around 1715 and 1770 cm⁻¹.

Reduction of Phthalimides to Isoindolines

The conversion of the stable phthalimide to the isoindoline core requires a powerful reducing agent capable of reducing the amide carbonyls. Lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice for this transformation.[5]

Mechanism Insight: The reduction proceeds via nucleophilic attack of the hydride (H⁻) from LiAlH₄ onto the electrophilic carbonyl carbons of the phthalimide.[2][6] The reaction forms a tetrahedral intermediate which, after a series of steps involving coordination to the aluminum species and further hydride additions, ultimately leads to the fully reduced isoindoline upon aqueous workup.

G Phthalimide Phthalimide Tetrahedral Intermediate Tetrahedral Intermediate Phthalimide->Tetrahedral Intermediate 1. LiAlH₄ (H⁻ attack) Aldehyde/Amine Intermediate Aldehyde/Amine Intermediate Tetrahedral Intermediate->Aldehyde/Amine Intermediate 2. Elimination & Rearrangement Alkoxide Intermediate Alkoxide Intermediate Aldehyde/Amine Intermediate->Alkoxide Intermediate 3. LiAlH₄ (H⁻ attack) Isoindoline Isoindoline Alkoxide Intermediate->Isoindoline 4. H₂O Workup

Figure 2. Simplified mechanism of phthalimide reduction with LiAlH₄.

Protocol 3.2: Reduction of 2-Benzylisoindoline-1,3-dione to 2-Benzylisoindoline

  • Safety First: Lithium aluminum hydride reacts violently with water and protic solvents, releasing flammable hydrogen gas.[5][7][8][9] All glassware must be rigorously oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.[7][9] A Class D fire extinguisher for reactive metals should be readily available.[5]

  • Materials:

    • 2-Benzylisoindoline-1,3-dione (2.37 g, 10.0 mmol, 1.0 equiv)

    • Lithium aluminum hydride (1.14 g, 30.0 mmol, 3.0 equiv)

    • Anhydrous Tetrahydrofuran (THF), freshly distilled (100 mL)

    • Ethyl acetate

    • 15% aqueous Sodium Hydroxide (NaOH)

    • Water

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Set up an oven-dried 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

    • Under a positive flow of nitrogen, carefully add LiAlH₄ powder to 50 mL of anhydrous THF in the flask.

    • Dissolve the 2-benzylisoindoline-1,3-dione in 50 mL of anhydrous THF and add it to a dropping funnel.

    • Cool the LiAlH₄ suspension to 0 °C using an ice bath.

    • Add the solution of the phthalimide dropwise from the funnel to the stirred LiAlH₄ suspension over 30-45 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.

    • Cool the reaction mixture back down to 0 °C.

    • Workup (Fieser Method): This quenching procedure is critical for safety and ease of filtration.[10] Sequentially and very slowly add the following reagents dropwise while stirring vigorously:

      • 1.1 mL of water

      • 1.1 mL of 15% aqueous NaOH

      • 3.3 mL of water

    • Allow the mixture to warm to room temperature and stir for 30 minutes. A granular white precipitate of aluminum salts should form.

    • Add anhydrous MgSO₄ and stir for another 15 minutes.

    • Filter the mixture through a pad of Celite®, washing the filter cake with THF.

    • Combine the filtrates and remove the solvent under reduced pressure.

    • The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-benzylisoindoline.

  • Expected Yield: 70-85%

  • Characterization: The disappearance of the C=O peaks in the IR spectrum is a key indicator of successful reduction. ¹H NMR will show the appearance of benzylic CH₂ protons adjacent to the nitrogen and the protons of the newly formed C1 and C3 positions of the isoindoline ring.

Strategy 2: Reductive Amination of 2-Formylbenzoic Acid

Reductive amination is a powerful and highly versatile one-pot method for synthesizing N-substituted isoindolinones.[11] This reaction involves the initial condensation of 2-formylbenzoic acid with a primary amine to form an imine intermediate, which undergoes intramolecular cyclization and subsequent reduction.

Mechanism Insight: The reaction begins with the formation of a Schiff base (imine) between the aldehyde of 2-formylbenzoic acid and the primary amine.[12][13] The adjacent carboxylic acid then catalyzes an intramolecular cyclization onto the iminium ion, forming a 3-hydroxyisoindolinone intermediate. This intermediate is then reduced in situ to the final isoindolinone product. Using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) is advantageous as it selectively reduces the iminium ion in the presence of the starting aldehyde.[7]

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyclization & Reduction Aldehyde + Amine Aldehyde + Amine Iminium Ion Iminium Ion Aldehyde + Amine->Iminium Ion -H₂O 3-Hydroxyisoindolinone 3-Hydroxyisoindolinone Iminium Ion->3-Hydroxyisoindolinone Intramolecular Cyclization Isoindolinone Product Isoindolinone Product 3-Hydroxyisoindolinone->Isoindolinone Product Reduction (e.g., NaBH₃CN)

Figure 3. Workflow for reductive amination synthesis of isoindolinones.

Protocol 4.1: Synthesis of 2-Phenylisoindolin-1-one

This protocol provides a representative procedure for the synthesis of an N-aryl isoindolinone.

  • Materials:

    • 2-Formylbenzoic acid (1.50 g, 10.0 mmol, 1.0 equiv)

    • Aniline (0.91 mL, 10.0 mmol, 1.0 equiv)

    • Methanol (50 mL)

    • Sodium cyanoborohydride (NaBH₃CN) (0.75 g, 12.0 mmol, 1.2 equiv)

    • Acetic acid (to adjust pH)

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve 2-formylbenzoic acid and aniline in methanol.

    • Stir the solution at room temperature for 1 hour to facilitate imine formation.

    • Carefully add sodium cyanoborohydride to the mixture in one portion.

    • Adjust the pH of the reaction to ~6 by the dropwise addition of glacial acetic acid. Monitor the pH with indicator paper.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, quench it by carefully adding 20 mL of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield pure 2-phenylisoindolin-1-one.

  • Expected Yield: 90-98%[14]

Data Presentation: Substrate Scope

The reductive amination approach is notable for its broad substrate scope, accommodating a variety of primary amines.

EntryAmineProductYield (%)[14]
1Aniline2-Phenylisoindolin-1-one98
2p-Toluidine2-(p-Tolyl)isoindolin-1-one99.8
3p-Anisidine2-(4-Methoxyphenyl)isoindolin-1-one99
4Benzylamine2-Benzylisoindolin-1-one99
5n-Butylamine2-(n-Butyl)isoindolin-1-one95

Strategy 3: Modern Rhodium-Catalyzed C-H Annulation

Transition metal-catalyzed C-H activation and functionalization represent the cutting edge of synthetic organic chemistry, offering highly efficient and atom-economical routes to complex molecules. Rhodium catalysis has been successfully employed for the synthesis of substituted isoindolinones from simple benzamide precursors.[15][16]

Mechanism Insight: This strategy involves a directing group, typically on the amide nitrogen of the benzamide starting material, which positions the rhodium catalyst in proximity to an ortho C-H bond. The catalyst then facilitates the cleavage of this C-H bond, forming a five-membered rhodacycle intermediate. This intermediate can then react with an coupling partner, such as an olefin, leading to migratory insertion, and subsequent reductive elimination to form the isoindolinone product and regenerate the active catalyst.[15]

Protocol 5.1: Rh-Catalyzed Synthesis of 3-Substituted Isoindolinones

This protocol describes the annulation of an N-benzoylsulfonamide with an olefin to generate a 3-substituted isoindolinone.[15]

  • Materials:

    • N-Benzoylsulfonamide derivative (1.0 equiv)

    • Olefin (e.g., tert-butyl acrylate) (1.2 equiv)

    • [{RhCl₂Cp*}₂] catalyst (2 mol%)

    • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (2.0 equiv, as oxidant)

    • Toluene (as solvent)

  • Procedure:

    • To an oven-dried Schlenk tube under an inert atmosphere, add the N-benzoylsulfonamide (0.10 mmol), [{RhCl₂Cp*}₂] (0.002 mmol), and Cu(OAc)₂·H₂O (0.20 mmol).

    • Evacuate and backfill the tube with nitrogen or argon three times.

    • Add anhydrous, degassed toluene (1.0 mL) followed by the olefin (0.12 mmol) via syringe.

    • Seal the tube and place it in a preheated oil bath at 130 °C.

    • Stir the reaction for 24 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short plug of silica gel to remove metal salts, washing with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to afford the desired isoindolinone product.

  • Expected Yield: 60-95% depending on substrates.[15]

Data Presentation: Olefin Scope

This method is compatible with a range of both terminal and internal olefins, allowing for the synthesis of diverse 3-monosubstituted and 3,3-disubstituted isoindolinones.[15]

EntryOlefinProductYield (%)[15]
1Methyl vinyl ketone3-Acetonyl-2-tosylisoindolin-1-one83
2N,N-Dimethylacrylamide3-(N,N-dimethylcarbamoyl)methyl-2-tosylisoindolin-1-one75
3Ethyl 2-butenoate3-Ethyl-3-methyl-2-tosylisoindolin-1-one70
4Styrene3-Benzyl-2-tosylisoindolin-1-one62

Purification and Characterization

The successful synthesis of isoindoline-based compounds relies on effective purification and rigorous characterization.

  • Purification:

    • Crystallization: This is an effective method for obtaining high-purity solid compounds. A suitable solvent is one in which the compound is soluble at high temperatures but poorly soluble at room temperature.[17][18]

    • Column Chromatography: This is the most common technique for purifying both solid and liquid products.[19][20] Separation is based on the differential adsorption of compounds onto a stationary phase (typically silica gel) while being eluted by a mobile phase.[19][20]

    • Distillation: For volatile, thermally stable liquid isoindolines, vacuum distillation can be an effective purification method.[17]

  • Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation, providing detailed information about the chemical environment of each atom in the molecule.[4]

    • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For example, the conversion of a phthalimide to an isoindolinone is easily tracked by the change from two imide C=O stretches to a single amide C=O stretch (typically ~1680 cm⁻¹).

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compound.

Conclusion

The synthesis of isoindoline-based compounds is a dynamic and evolving field, crucial for the advancement of medicinal chemistry and drug discovery. This guide has presented three robust and representative synthetic strategies, each with distinct advantages. The classical reduction of phthalimides provides fundamental access to the core structure. Reductive amination offers a highly efficient and versatile one-pot route to N-substituted isoindolinones with broad substrate applicability. Finally, modern metal-catalyzed C-H activation methods demonstrate the power of contemporary synthetic chemistry to construct complex, functionalized isoindolinones with high atom economy. By understanding the mechanistic underpinnings and mastering the detailed protocols provided, researchers are well-equipped to synthesize a diverse array of isoindoline derivatives, paving the way for the discovery of next-generation therapeutics.

References

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2025). Preprints.org. [Link]

  • Facile Synthesis of Isoindolinones via Rh(III)-Catalyzed One-Pot Reaction of Benzamides, Ketones, and Hydrazines. (2015). ACS Publications. [Link]

  • Reductive Amination. Chemistry Steps. [Link]

  • Phthalic anhydride (PA): a valuable substrate in organic transformations. (2023). RSC Publishing. [Link]

  • Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides. (2012). PMC - NIH. [Link]

  • Reductive aminations by imine reductases: from milligrams to tons. (2021). PMC - NIH. [Link]

  • Rh(III)-catalyzed synthesis of isoindolinone. ResearchGate. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides. (2012). Elsevier. [Link]

  • Synthesis of isoindolinones. Organic Chemistry Portal. [Link]

  • LithiumAluminumHydride-16853-85-3.docx. University of Georgia Office of Research. [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. University of Oxford. [Link]

  • 3 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. [Link]

  • Synthesis of isoindoline-1,3-diones. ResearchGate. [Link]

  • The Gabriel Synthesis. (2024). Master Organic Chemistry. [Link]

  • Amines. NCERT. [Link]

  • Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. (2021). ResearchGate. [Link]

  • Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. (2023). PMC - NIH. [Link]

  • Esters can be reduced to 1° alcohols using ngcontent-ng-c1703228563="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    . (2022). Chemistry LibreTexts. [Link]
    
  • The chemistry of isoindole natural products. (2013). PMC - NIH. [Link]

  • 2-Benzylisoindole. PubChem - NIH. [Link]

  • Workup: Aluminum Hydride Reduction. University of Rochester, Department of Chemistry. [Link]

  • Microwave‐Assisted Reductive Amination of 2‐Carboxybenzaldehydes with Amines for the Synthesis of N‐Substituted Isoindolin‐1‐one. (2022). ResearchGate. [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview. (2016). Master Organic Chemistry. [Link]

  • Isolation and Purification of Organic Compounds Thin Layer Chromatography (TLC). University of Wisconsin-Madison. [Link]

  • Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. (2024). ACS Omega. [Link]

  • Methods of Purification of Organic Compounds. (2024). CK-12 Foundation. [Link]

  • The Purification of Organic Compound: Techniques and Applications. (2024). Reachem. [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (2019). ResearchGate. [Link]

  • Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. (2018). Indian Academy of Sciences. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department. [Link]

  • Benzylphthalimide. PubChem - NIH. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Alkylation of 2-Methylisoindolin-5-amine dihydrochloride

Welcome to the technical support center for the N-alkylation of 2-Methylisoindolin-5-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of 2-Methylisoindolin-5-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-based troubleshooting advice in a direct question-and-answer format to address common and complex challenges encountered during this specific transformation.

Section 1: Frequently Asked Questions (FAQs) & Initial Setup

This section addresses the most common preliminary questions and foundational issues that arise when planning and starting the N-alkylation of this substrate.

Question 1: My starting material, 2-Methylisoindolin-5-amine dihydrochloride, is a salt. Do I need to perform a "free-basing" step before my N-alkylation reaction?

Answer: Yes, this is a critical and mandatory first step. The starting material is provided as a dihydrochloride salt, meaning both the primary aromatic amine at the 5-position and the tertiary isoindoline nitrogen are protonated. In this salt form, the primary amine is present as an ammonium cation (-NH3+) and is not nucleophilic. The reaction will not proceed without converting it to the neutral "free base" (-NH2).[1][2][3]

Protocol: Free-Basing 2-Methylisoindolin-5-amine dihydrochloride

  • Dissolution: Dissolve the dihydrochloride salt in water.

  • Basification: Cool the solution in an ice bath and slowly add a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO3) or potassium carbonate (K2CO3) with stirring. Monitor the pH with litmus paper or a pH meter until it reaches a value of 9-10. Using a strong base like NaOH is possible but can sometimes lead to solubility issues or side reactions with sensitive substrates.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent in which the free amine is soluble, such as ethyl acetate or dichloromethane (DCM).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the free amine, which should be used promptly.

Question 2: Which N-alkylation method is most suitable for this substrate? Reductive amination or direct alkylation with an alkyl halide?

Answer: Both methods are viable, but reductive amination is generally the preferred and more reliable approach for mono-alkylation of primary aromatic amines.[4][5]

  • Reductive Amination: This two-step, one-pot reaction involves first forming an imine between the amine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the secondary amine.[6][7] It offers high selectivity for mono-alkylation and uses mild reducing agents.

  • Direct Alkylation (with Alkyl Halides): This method involves reacting the amine with an alkyl halide (e.g., R-Br, R-I) in the presence of a base. However, it is notoriously difficult to control and often leads to a mixture of mono-alkylated product, di-alkylated product, and even quaternary ammonium salts.[8][9] The product amine is often more nucleophilic than the starting amine, leading to this "runaway" reaction.[9] This method is generally only recommended when exhaustive alkylation is the goal.

For the remainder of this guide, we will focus on troubleshooting the more robust reductive amination pathway.

Question 3: What are good starting conditions (solvent, reducing agent, catalyst) for a reductive amination with 2-Methylisoindolin-5-amine?

Answer: A robust starting point for a small-scale reaction (e.g., 0.5 mmol) would be:

  • Carbonyl Partner: 1.0-1.2 equivalents of your desired aldehyde or ketone.

  • Reducing Agent: 1.5 equivalents of Sodium Triacetoxyborohydride (NaBH(OAc)3). This is a mild and selective reducing agent that is particularly effective for reductive aminations and tolerates slightly acidic conditions which favor imine formation.[4] Sodium borohydride (NaBH4) can also be used, but often requires a stepwise procedure.[4][10]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE). These are excellent solvents for this reaction.

  • Catalyst/Additive: 1-2 drops of acetic acid can be added to catalyze the formation of the iminium ion intermediate, which is reduced more rapidly than the starting carbonyl.

  • Temperature: Room temperature. The reaction is typically stirred for 12-24 hours.

Section 2: Troubleshooting Low Yield & Incomplete Conversion

This section focuses on diagnosing and resolving reactions that fail to proceed to completion or provide unsatisfactory yields of the desired product.

Question 4: I've run the reaction for 24 hours, but TLC/LC-MS analysis shows a significant amount of unreacted starting amine. What went wrong?

Answer: This is a common issue that can point to several root causes. Here is a systematic approach to troubleshooting:

Potential Cause Explanation & Causality Recommended Solution
Ineffective Free-Basing Residual hydrochloride salt remains, rendering a portion of your amine non-nucleophilic and unable to react.Ensure the pH reached at least 9 during the initial free-basing workup. If unsure, re-extract your starting material from a basified aqueous solution.
Deactivated Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)3) is moisture-sensitive. If it has been improperly stored, its reducing power will be diminished.Use a freshly opened bottle of NaBH(OAc)3 or a batch that has been stored in a desiccator. Consider adding a second portion (0.5 eq) of the reducing agent to the reaction mixture.
Steric Hindrance If your aldehyde or ketone is particularly bulky, the formation of the imine intermediate can be slow.[11] Similarly, the amine itself has some steric bulk.Increase the reaction temperature to 40-50 °C. High-boiling solvents like DMF or DMSO can be used, but require more rigorous purification.[11][12] Also, allow for a longer reaction time (48-72 hours).[11]
Poor Electrophile (Carbonyl) Electron-rich aldehydes or ketones are less electrophilic and react more slowly. Some aliphatic aldehydes can also be problematic.[7]Add a catalytic amount (5-10 mol%) of a Lewis acid like Ti(OiPr)4 or use a dehydrating agent like molecular sieves to drive the imine formation forward.
Insufficient Reaction Time Some reactions are simply slow.Before quenching the reaction, always confirm the absence of starting material by a reliable method like LC-MS. Allow the reaction to proceed until completion.

Workflow: Diagnosing Incomplete Conversion

G start Reaction Stalled: Significant Starting Material Remains check_sm Confirm Starting Material is Properly Free-Based start->check_sm check_reagent Verify Activity of NaBH(OAc)3 check_sm->check_reagent Yes action_freebase Re-run Free-Base Protocol (ensure pH > 9) & Restart check_sm->action_freebase No check_sterics Assess Steric Hindrance of Carbonyl Partner check_reagent->check_sterics Active action_reagent Use Fresh Reagent or Add More to Reaction check_reagent->action_reagent Suspect check_time Is Reaction Time Sufficient? check_sterics->check_time Low action_sterics Increase Temperature (40-50°C) &/or Prolong Reaction Time check_sterics->action_sterics High end_ok Reaction Complete check_time->end_ok Yes action_time Continue Monitoring Reaction Until Completion check_time->action_time No

Caption: Troubleshooting flowchart for incomplete conversion.

Section 3: Managing Side Reactions & Purification

Even when the main reaction proceeds, side products can complicate purification and lower the final yield. This section details how to identify and mitigate these issues.

Question 5: My crude NMR/LC-MS shows a product with double the expected mass, or multiple alkyl groups added. What is this and how can I prevent it?

Answer: You are likely observing over-alkylation or dimerization .

  • Di-alkylation: While reductive amination is highly selective for mono-alkylation, if the reaction is run under forcing conditions or with a large excess of a highly reactive aldehyde (like formaldehyde), the newly formed secondary amine can react again to form a tertiary amine.

  • Dimerization/Oligomerization: If the aldehyde used has other reactive functional groups, or if impurities are present, side reactions can lead to dimers or other undesired products.

Strategies to Promote Mono-alkylation Selectivity:

  • Control Stoichiometry: Use the amine as the limiting reagent and add the aldehyde slowly (e.g., via syringe pump) to keep its instantaneous concentration low. This favors the reaction with the more abundant primary amine.[8]

  • Lower Temperature: Running the reaction at 0 °C or even lower can sometimes improve selectivity by slowing down the rate of the second alkylation.[8]

  • Choice of Reducing Agent: NaBH(OAc)3 is generally better at preventing over-alkylation than stronger reducing agents like NaBH4.

Question 6: I'm having trouble purifying my final product. Column chromatography is giving poor separation. What are my options?

Answer: Purification of amines can be challenging due to their basic nature, which can cause streaking on silica gel columns.

Purification Strategy Decision Tree:

G start Crude Product Mixture check_purity Is the major impurity the unreacted starting amine? start->check_purity check_polarity Are the product and impurities of very different polarity? check_purity->check_polarity No acid_base Perform Acid-Base Extraction: 1. Dissolve in EtOAc 2. Wash with dilute acid (e.g., 1M HCl) 3. Basify aqueous layer (NaHCO3) 4. Re-extract product into EtOAc check_purity->acid_base Yes check_solid Is the desired product a solid? check_polarity->check_solid No column Standard Silica Gel Chromatography: - Use Et3N (0.5-1%) in eluent - Or, use basic alumina check_polarity->column Yes crystallization Attempt Recrystallization or Salt Formation & Crystallization: - Convert to HCl salt with HCl in Ether/Dioxane check_solid->crystallization Yes prep_hplc Consider Preparative HPLC check_solid->prep_hplc No

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Methylisoindolin-5-amine Dihydrochloride

Prepared by the Senior Application Scientist Team Welcome to the technical support resource for 2-Methylisoindolin-5-amine dihydrochloride (CAS: 943751-30-2). This guide is designed for researchers, chemists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for 2-Methylisoindolin-5-amine dihydrochloride (CAS: 943751-30-2). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. The isoindoline scaffold is a valuable core in medicinal chemistry, appearing in a range of clinical drugs.[1][2] This guide aims to ensure your success when utilizing this versatile building block.

Part 1: Foundational Knowledge & Pre-Reaction Checklist

Successful reactions begin with a solid understanding of the starting material. 2-Methylisoindolin-5-amine is provided as a dihydrochloride salt, a critical factor that dictates its handling and reactivity.

FAQ: What is the significance of the "dihydrochloride" in the reagent name?

Answer: The "dihydrochloride" indicates that the compound is a salt containing two equivalents of hydrogen chloride. In this molecule, there are two basic nitrogen atoms: the primary aromatic amine at the 5-position and the tertiary aliphatic amine of the isoindoline ring. Both of these amines are protonated to form ammonium salts (-NH₃⁺ and -N⁺H(CH₃)-).

Causality: In this protonated salt form, the nitrogen lone pairs are unavailable for nucleophilic attack. Therefore, 2-Methylisoindolin-5-amine dihydrochloride is not reactive as a nucleophile and must be converted to its free base form before it can participate in reactions like acylations, sulfonylations, or alkylations. Attempting a reaction without first adding a suitable base is the most common reason for complete reaction failure.

Caption: Deprotonation equilibrium of the dihydrochloride salt.

FAQ: How do I correctly prepare the free base for a reaction?

Answer: The free base can be generated in situ (in the reaction flask) or isolated beforehand. For most applications, in situ generation is more efficient.

Core Principle: A base is required to deprotonate the two ammonium centers. The chosen base must be strong enough to neutralize the HCl salt but should not interfere with the subsequent reaction. A minimum of two molar equivalents of the base is stoichiometrically required. In practice, a slight excess (e.g., 2.1-2.5 equivalents) is often used to ensure complete deprotonation.

BaseTypical pKₐHSuitable SolventsNotes & Considerations
Triethylamine (Et₃N)~10.7DCM, THF, Acetonitrile, DMFCommon choice for acylations. The resulting Et₃N·HCl salt may precipitate or remain soluble depending on the solvent.
DIPEA (Hünig's base)~11.0DCM, THF, Acetonitrile, DMFSterically hindered, making it non-nucleophilic. Excellent choice to avoid side reactions with electrophiles.
Sodium Bicarbonate (NaHCO₃)~10.3 (pKa of H₂CO₃ is 6.3)Protic solvents, Biphasic systemsWeaker base. May not be sufficient for complete deprotonation. Can be useful in specific aqueous workups.
Potassium Carbonate (K₂CO₃)~10.3 (pKa of HCO₃⁻)DMF, Acetonitrile, AcetoneA solid base, often used in alkylations. Reaction can be heterogeneous. Requires vigorous stirring.
Sodium Hydride (NaH)~35 (pKa of H₂)THF, DMF (use with caution)Very strong, deprotonating base. Used for challenging alkylations. Reacts violently with water.
Protocol 1: In Situ Liberation of the Free Base for Acylation

This protocol describes the preparation of the nucleophile for a typical reaction with an acid chloride.

  • Setup: To a dry, inert-atmosphere (N₂ or Argon) flask, add 2-Methylisoindolin-5-amine dihydrochloride (1.0 eq.).

  • Solvent: Add a suitable anhydrous solvent, such as Dichloromethane (DCM) or Tetrahydrofuran (THF), to achieve a concentration of approximately 0.1-0.5 M.

  • Stirring: Begin vigorous stirring. The dihydrochloride salt may not fully dissolve, resulting in a slurry.

  • Base Addition: Add a tertiary amine base, such as Triethylamine (2.2 eq.) or DIPEA (2.2 eq.), dropwise at room temperature.

  • Equilibration: Stir the mixture for 15-30 minutes. A change in the appearance of the slurry is often observed as the free base is formed. The reaction mixture is now ready for the addition of the electrophile.

Part 2: Troubleshooting Common Reactions

This section addresses specific issues encountered during common synthetic transformations.

Acylation & Sulfonylation Reactions

These are among the most reliable reactions for this substrate, typically targeting the primary aromatic amine.

Caption: General workflow for acylation/sulfonylation reactions.

FAQ: My acylation reaction has stalled with significant starting material remaining. What went wrong?

Answer: This is a classic stoichiometry or purity issue.

  • Insufficient Base: The most likely cause. One equivalent of your base neutralizes the first HCl. The second equivalent neutralizes the second HCl. The acylation reaction itself produces a third equivalent of HCl from the acid chloride, which will be neutralized by the newly formed free base, effectively quenching the reaction.

    • Solution (Self-Validation): Always use at least 3 equivalents of base for an acylation with an acyl chloride: 2 equivalents to liberate the free base and 1 equivalent to scavenge the HCl produced during the reaction. A common practice is to use 3.0-3.5 equivalents.

  • Reagent/Solvent Purity: Water in your solvent or on your glassware will react with and destroy the acid chloride.

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. If the acid chloride is old, its quality may be suspect; consider using a freshly opened bottle or purifying it.

  • Low Temperature: While some acylations are run at 0 °C to control exotherms, the reaction may be sluggish.

    • Solution: If the reaction is slow, allow it to warm to room temperature and monitor by TLC or LC-MS until the starting amine is consumed.

N-Alkylation Reactions

Direct alkylation of amines with alkyl halides can be challenging and often leads to multiple products because the product of the reaction is also a nucleophile.[3][4]

FAQ: I attempted to alkylate the primary amine with an alkyl halide and my LC-MS shows a mixture of mono- and di-alkylated products, plus unreacted starting material. How can I improve selectivity?

Answer: This is an expected outcome due to the competing nucleophilicity of the starting material and the mono-alkylated product.[3] The secondary amine product is often more nucleophilic than the starting primary aromatic amine, leading to rapid overalkylation.

Expert Insight: Direct alkylation is often a poor choice for selective mono-alkylation of primary amines. Consider alternative strategies.

StrategyMechanismProsCons
Direct Alkylation Sₙ2 reaction with an alkyl halide.Simple, one-step procedure.Poor selectivity, often results in overalkylation.[4] Requires strong bases (e.g., NaH, K₂CO₃).
Reductive Amination Condensation with an aldehyde/ketone to form an imine, followed by reduction.Highly selective for mono-alkylation. Mild conditions.Two-step process (can be done in one pot). Requires a suitable reducing agent (e.g., NaBH(OAc)₃).
Catalytic Alkylation Borrowing-hydrogen methodology using alcohols as alkylating agents with a catalyst.Atom-economical (water is the only byproduct). Uses stable alcohols.Requires specific catalysts (e.g., Iron-based[5]). May require higher temperatures.

Recommendation: For clean, selective mono-N-alkylation, reductive amination is the superior and more trustworthy method.

Purification Challenges
FAQ: My amine-containing product streaks severely on my silica gel column, leading to poor separation. What can I do?

Answer: The basic amine functionality interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, causing tailing and streaking.

  • Solution 1 (Eluent Modification): Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine to your hexane/ethyl acetate or DCM/methanol mobile phase will neutralize the acidic sites on the silica and lead to sharp, well-defined bands.[6]

  • Solution 2 (Alternative Stationary Phase): Use a deactivated or alternative stationary phase. Basic alumina is an excellent choice for purifying basic compounds. Alternatively, reverse-phase chromatography (C18) is often very effective.

  • Solution 3 (Salt Precipitation): If the product is stable as a salt, you can dissolve the crude material in a solvent like ether (Et₂O) or ethyl acetate and add a solution of HCl in dioxane or ether. The hydrochloride salt will often precipitate as a pure solid, which can be collected by filtration.[6]

Part 3: Storage and Handling

Proper storage is essential for maintaining the integrity of the reagent.

  • Storage of Dihydrochloride Salt: Store the compound in a tightly sealed container in a dry place at room temperature.[7][8] It is a stable, non-hygroscopic solid.

  • Stability of the Free Base: If you choose to isolate the free base, be aware that aromatic amines can be susceptible to air oxidation over time, which may result in discoloration. It is best to use the isolated free base immediately or store it under an inert atmosphere (N₂ or Argon) in a freezer.

References

  • Kutosevich, N.V., et al. (2018). Synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2018(4), M1023. Available at: [Link]

  • GBH Enterprises. (n.d.). Amine Treating - Troubleshooting Guide. Scribd. Available at: [Link]

  • Reddy, K. L., et al. (2017). Selective alkylation/oxidation of N-substituted isoindolinone derivatives: synthesis of N-phthaloylated natural and unnatural α-amino acid analogues. Organic & Biomolecular Chemistry, 15(32), 6792-6802. Available at: [Link]

  • Google Patents. (1986). US4564677A - Preparation of N-amino compounds.
  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Available at: [Link]

  • Jasperse, C. (n.d.). Reactions of Amines. Available at: [Link]

  • Ghorai, M. K., et al. (2017). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Organic Letters, 19(21), 5848-5851. Available at: [Link]

  • Reddit r/Chempros. (2022). Amine workup. Available at: [Link]

  • OpenStax. (2023). 24.7 Reactions of Amines. In Organic Chemistry. Available at: [Link]

  • Kamal, A., et al. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. Available at: [Link]

  • Pharmaffiliates. (n.d.). 2-(Methyl-d3)isoindolin-5-amine. Available at: [Link]

  • Brückner, R. (2010). The chemistry of isoindole natural products. Natural Product Reports, 27(12), 1781-1837. Available at: [Link]

  • Sortais, J.-B., et al. (2017). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry – A European Journal, 23(47), 11259-11263. Available at: [Link]

  • Kamal, A., et al. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Methylisoindolin-5-amine Dihydrochloride and Its Derivatives

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-Methylisoindolin-5-amine dihydrochloride and its derivatives. This guide provides in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-Methylisoindolin-5-amine dihydrochloride and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common and complex purification challenges associated with this important class of compounds. Our goal is to empower you with the expertise and practical insights needed to achieve high purity and yield in your experiments.

Introduction: Understanding the Challenges

2-Methylisoindolin-5-amine dihydrochloride is a highly polar, water-soluble salt. Its purification is often complicated by its physical properties and the nature of impurities generated during its synthesis. Common challenges include high solubility in polar solvents, which can make recrystallization difficult, and strong interactions with stationary phases in chromatography. This guide will address these issues systematically.

Troubleshooting Guide: Overcoming Common Purification Hurdles

This section addresses specific problems you may encounter during the purification of 2-Methylisoindolin-5-amine dihydrochloride and its derivatives.

Q1: My crude product is a dark, oily residue after synthesis. How can I solidify and purify it?

A1: An oily or tar-like crude product often indicates the presence of residual solvents, starting materials, or polymeric byproducts. A multi-step approach is recommended.

  • Initial Cleanup:

    • Solvent Trituration/Washing: Begin by triturating the oil with a non-polar solvent in which your product is insoluble but the impurities are soluble. Good starting choices are ethyl acetate, hexane, or diethyl ether.[1] This will help remove less polar contaminants. Vigorously stir the oil with the solvent, then decant or filter to isolate the solid. Repeat this process until the solvent runs clear.

    • pH Adjustment and Extraction: If the product is still oily, consider a pH-based separation.[1] Dissolve the crude material in water and adjust the pH to a basic level (e.g., pH 9-10) with a base like sodium bicarbonate or sodium hydroxide solution to neutralize the hydrochloride salt and generate the free amine. The free amine is typically less water-soluble and more soluble in organic solvents. Extract the free amine into an organic solvent such as dichloromethane or ethyl acetate. Wash the organic layer with brine, dry it over sodium sulfate, and then evaporate the solvent. The resulting free amine can then be re-converted to the dihydrochloride salt by dissolving it in a suitable solvent (like isopropanol or methanol) and adding a stoichiometric amount of hydrochloric acid.

  • Rationale: The dihydrochloride salt form is highly polar and may retain polar solvents or impurities. Converting it to the free base alters its solubility profile, allowing for the removal of water-soluble impurities through extraction. The subsequent salt formation is a purification step in itself, as the pure salt often precipitates from the solution.

Q2: I'm having difficulty finding a suitable solvent for recrystallization. The product is either too soluble or insoluble.

A2: Finding the right solvent system for recrystallization of highly polar salts can be challenging. A single solvent is often not effective.

  • Recommended Solvent Systems:

    • Alcohol/Anti-Solvent: Alcohols like methanol, ethanol, or isopropanol are often good primary solvents.[1] Dissolve the crude product in a minimal amount of hot alcohol. Then, slowly add a less polar "anti-solvent" (in which the product is insoluble) like diethyl ether, ethyl acetate, or acetone until the solution becomes cloudy.[1] Allow the solution to cool slowly to promote crystal formation.

    • Aqueous Alcohol: A mixture of water and an alcohol (e.g., ethanol/water or isopropanol/water) can be effective. The high polarity of water helps dissolve the salt, while the alcohol modulates the solubility.

  • Experimental Protocol for Recrystallization:

    • Place the crude 2-Methylisoindolin-5-amine dihydrochloride derivative in a flask.

    • Add a small amount of the primary solvent (e.g., isopropanol) and heat the mixture to reflux.

    • Continue adding the primary solvent in small portions until the solid is completely dissolved.

    • If using an anti-solvent, slowly add it to the hot solution until a persistent cloudiness appears.

    • Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Primary SolventPotential Anti-Solvents
IsopropanolDiethyl Ether, Ethyl Acetate
EthanolAcetone, Ethyl Acetate
MethanolIsopropanol, Diethyl Ether
WaterEthanol, Isopropanol, Acetone

Q3: My purified product is still colored. How can I remove colored impurities?

A3: Color often arises from high molecular weight byproducts or oxidation products.

  • Activated Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot, dissolved solution.[1] The charcoal will adsorb the colored impurities.

    • Caution: Use charcoal sparingly (1-2% by weight) as it can also adsorb your product, leading to lower yields.

  • Protocol:

    • Dissolve the crude product in the hot recrystallization solvent.

    • Remove the flask from the heat source and add a small amount of activated charcoal.

    • Swirl the mixture for a few minutes.

    • Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.

    • Allow the filtrate to cool and crystallize as usual.

Q4: I am considering column chromatography, but I'm concerned about the high polarity of my compound. What are the best practices?

A4: Standard silica gel chromatography can be problematic for highly polar, basic compounds due to strong adsorption and peak tailing.[2] However, with modifications, it can be successful.

  • Method 1: Modified Normal Phase Chromatography:

    • Stationary Phase: Use standard silica gel.

    • Mobile Phase: A common mobile phase is a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol). To prevent streaking and improve elution, add a small amount of a basic modifier like triethylamine or ammonia to the mobile phase.[2] This neutralizes the acidic silica surface and keeps the amine in its free base form. A typical mobile phase could be Dichloromethane:Methanol:Triethylamine (e.g., 90:9:1).

    • Important Note: For this method, you must first convert your dihydrochloride salt to the free base before loading it onto the column.

  • Method 2: Reverse Phase Chromatography:

    • Stationary Phase: Use a C18-functionalized silica gel.

    • Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol is used.[3] To improve peak shape, a modifier like trifluoroacetic acid (TFA) or formic acid can be added to the mobile phase (typically 0.1%). This ensures the amine is consistently protonated.

  • Visualization of Purification Workflow:

    Purification Workflow Crude Crude Product Trituration Trituration/Washing Crude->Trituration Recrystallization Recrystallization Trituration->Recrystallization Chromatography Column Chromatography Trituration->Chromatography If impurities persist Pure Pure Product Recrystallization->Pure Chromatography->Pure

    Caption: General purification workflow for 2-Methylisoindolin-5-amine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store 2-Methylisoindolin-5-amine dihydrochloride to ensure its stability?

A1: As an amine salt, it is generally more stable than its free base form, which can be susceptible to air oxidation. However, it can be hygroscopic. Store the compound in a tightly sealed container in a cool, dry place, preferably in a desiccator.

Q2: How can I confirm the purity of my final product?

A2: A combination of techniques is recommended for purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for quantifying purity. Using a suitable column and mobile phase (as discussed in the chromatography section), you can determine the percentage of your main compound.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • Elemental Analysis: This provides the percentage composition of elements (C, H, N, Cl) and is a strong indicator of purity.

Q3: Can I use a different acid to make the salt for purification?

A3: Yes, sometimes changing the counter-ion can significantly alter the crystallization properties.[4] Salts like the sulfate or phosphate may have different solubilities and crystal habits. However, for most applications, the dihydrochloride is the desired final form.

Q4: I see an extra peak in my NMR that I suspect is a residual solvent. How can I remove it?

A4: Residual solvents can be stubborn to remove, especially if they are high-boiling.

  • Drying under High Vacuum: Place the sample under high vacuum for an extended period, possibly with gentle heating (if the compound is thermally stable).

  • Lyophilization (Freeze-Drying): If your compound is dissolved in water or another suitable solvent, lyophilization is an effective way to remove the solvent without excessive heat.

  • Re-precipitation: Dissolve the product in a small amount of a solvent and then add an anti-solvent to crash it out. The residual solvent will hopefully remain in the mother liquor.

  • Decision Tree for Purification Method Selection:

    Purification Decision Tree decision decision start Crude Product Assessment is_solid Is the product a solid? start->is_solid solid_yes Triturate with non-polar solvent is_solid->solid_yes Yes solid_no pH adjustment and extraction is_solid->solid_no No (Oily) impurities_polar Are impurities polar or non-polar? solid_yes->impurities_polar solid_no->solid_yes polar_impurities Recrystallization impurities_polar->polar_impurities Non-polar complex_mixture Is it a complex mixture? impurities_polar->complex_mixture Polar final_purity High Purity Product polar_impurities->final_purity nonpolar_impurities Washing/Trituration complex_yes Column Chromatography complex_mixture->complex_yes Yes complex_no Recrystallization complex_mixture->complex_no No complex_yes->final_purity complex_no->final_purity

    Caption: Decision tree for selecting a purification strategy.

References

  • Bogert, M. T., & Seil, H. A. (1905). THE SYNTHESIS OF 2-METHYL-5-NITRO-4-KETODIHYDRO-. QUINAZOLINES FROll 6-NITROACETANTHRA-. NIL AND PRIllARY AMINES. Journal of the American Chemical Society, 27(10), 1305-1313.
  • ResearchGate. (2017). Purification of organic hydrochloride salt? Retrieved from [Link]

  • MDPI. (n.d.). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Retrieved from [Link]

  • Google Patents. (1986). US4564677A - Preparation of N-amino compounds.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Retrieved from [Link]

  • Google Patents. (1981). EP0037695B1 - Methylamines purification process.
  • National Institutes of Health (NIH). (n.d.). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Retrieved from [Link]

  • Google Patents. (1993). US5227483A - Process for recovery of amines and volatile acids from amine salts.
  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2025). Characterization of Potential Eluxadoline Impurities: Identification and Synthetic Approach. Retrieved from [Link]

  • European Medicines Agency. (2000). Q3C (R8) Step 5 - impurities: guideline for residual solvents. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Retrieved from [Link]

  • Promega Connections. (2018). When your his-tagged constructs don't bind—troubleshooting your protein purification woes. Retrieved from [Link]

  • Google Patents. (1987). US4670232A - Recovery of amines from by-product chloride salts.
  • PubMed Central (PMC). (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • PMDA. (n.d.). Nitrosamine Impurities. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • Google Patents. (2017). US9643939B1 - Process for the preparation of linezolid.

Sources

Optimization

Technical Support Center: Synthesis of Substituted Isoindolines

Welcome to the technical support center for the synthesis of substituted isoindolines. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted isoindolines. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to help you navigate the common challenges encountered in isoindoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing substituted isoindolines, and what are the key considerations for choosing them?

The choice of starting materials is critical and largely dictates the synthetic strategy. The most prevalent precursors include:

  • α,α'-Dibromo-o-xylene: This is a classic and versatile starting material for a one-step synthesis via cyclocondensation with a primary amine.[1] The primary consideration here is the availability of the corresponding amine, which will form the N-substituent of the isoindoline. The reaction is typically robust but may require optimization of the base and solvent.

  • Phthalimides: N-substituted phthalimides can be reduced to the corresponding isoindolines.[1] This is a two-step process (synthesis of the phthalimide followed by reduction). The choice of reducing agent is crucial to avoid over-reduction or side reactions. Lithium aluminum hydride (LiAlH4) is commonly used, but milder reagents may be necessary for sensitive substrates.[2]

  • 2-Formylbenzoic Acid and its Derivatives: These are common starting points for the synthesis of isoindolinones, which can then be reduced to isoindolines.[3][4] This route is particularly useful for accessing 3-substituted isoindolinones. The initial condensation with an amine is a key step, and the subsequent cyclization may be acid or base-catalyzed.

  • o-Phthalaldehyde: This can be used in reductive amination reactions with anilines to form N-arylisoindolines.[5]

Key Considerations for Selection:

  • Target Molecule Complexity: For simple N-substituted isoindolines, the α,α'-dibromo-o-xylene route is often the most direct. For more complex structures, particularly those with substitution on the five-membered ring, a multi-step approach starting from a functionalized phthalimide or benzoic acid derivative may be necessary.

  • Availability and Cost of Starting Materials: The commercial availability and cost of the precursors are practical considerations that can influence the chosen synthetic pathway.

  • Stereochemistry: For the synthesis of chiral isoindolines, starting materials with existing stereocenters or the use of chiral auxiliaries and asymmetric catalysts are required.[4][6][7]

Q2: What are the standard analytical techniques for characterizing substituted isoindolines, and what are the expected spectral features?

The characterization of substituted isoindolines relies on a combination of spectroscopic methods to confirm the structure and purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: This is the most informative technique. Key signals to look for are the benzylic protons of the isoindoline core (the CH2 groups attached to the nitrogen and the benzene ring). These often appear as singlets or an AB quartet system, depending on the substitution and chirality. The aromatic protons will show characteristic splitting patterns based on the substitution of the benzene ring.

    • 13C NMR: This provides information on the carbon framework of the molecule. The benzylic carbons typically appear in the range of 50-60 ppm.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the synthesized compound.[3] The fragmentation pattern can also provide structural information.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. The absence of a carbonyl stretch (around 1700 cm-1) can confirm the complete reduction of a phthalimide or isoindolinone precursor. The presence of a C-N stretching vibration is also expected.

  • Elemental Analysis: This provides the percentage composition of elements (C, H, N) and is a good indicator of the purity of the compound.

Q3: How does the stability of the isoindole precursor affect the synthesis of isoindolines?

Isoindoles are the fully unsaturated aromatic counterparts of isoindolines. They are highly reactive 10π aromatic heterocycles that are often unstable and difficult to isolate.[8][9] This reactivity can be both an advantage and a challenge in synthesis.

  • Challenges: The instability of isoindoles means they can readily polymerize, especially in the presence of acids or electrophiles.[10] This can lead to low yields and complex reaction mixtures.

  • Synthetic Utility: The high reactivity of isoindoles makes them valuable intermediates. They can be generated in situ and trapped in various reactions, such as Diels-Alder cycloadditions, to construct more complex molecules.[11][12] The synthesis of isoindolines from isoindole precursors often involves a reduction step immediately following the formation of the isoindole ring to prevent decomposition.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Isoindoline

Q: I am attempting a cyclocondensation reaction between α,α'-dibromo-o-xylene and a primary amine, but I am getting a very low yield of my target isoindoline. What could be the problem?

A: This is a common issue that can often be resolved by systematically evaluating the reaction parameters.

Possible Causes and Solutions:

  • Ineffective Base: The choice of base is critical for scavenging the HBr formed during the reaction.

    • Explanation: A weak base may not be strong enough to drive the reaction to completion, while an overly strong or sterically hindered base might promote side reactions like elimination.

    • Recommendation: Potassium carbonate (K2CO3) or potassium bicarbonate (KHCO3) are commonly used and effective bases for this transformation.[1] If these are not working, consider using a non-nucleophilic organic base like triethylamine (Et3N) or diisopropylethylamine (DIPEA).

  • Inappropriate Solvent: The solvent plays a crucial role in the solubility of the reactants and the reaction rate.

    • Explanation: Polar aprotic solvents are generally preferred as they can dissolve the reactants and facilitate the SN2 reaction.

    • Recommendation: Acetonitrile is a common and effective solvent for this reaction.[1] Other options to consider are dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), especially if solubility is an issue. However, be aware that protic solvents like methanol can lead to product decomposition.[10]

  • Reaction Temperature and Time: The reaction may be too slow at room temperature.

    • Explanation: The cyclocondensation is a bimolecular nucleophilic substitution, which often requires thermal energy to proceed at a reasonable rate.

    • Recommendation: Refluxing the reaction mixture in acetonitrile is a standard procedure.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of Isoindoline check_base Is the base appropriate? (e.g., K2CO3, Et3N) start->check_base check_solvent Is the solvent optimal? (e.g., Acetonitrile, DMF) check_base->check_solvent Yes solution Systematically optimize conditions. Monitor by TLC. check_base->solution No, change base check_temp Is the reaction temperature adequate? (e.g., Reflux) check_solvent->check_temp Yes check_solvent->solution No, change solvent check_purity Are the starting materials pure? check_temp->check_purity Yes check_temp->solution No, increase temperature check_purity->solution Yes, continue optimization check_purity->solution No, purify starting materials

Caption: Decision tree for troubleshooting low yields.

Problem 2: Formation of Unexpected Side Products

Q: My reaction is producing a significant amount of a side product that I am having trouble identifying and eliminating. What are the likely side reactions and how can I suppress them?

A: The formation of side products is a frequent challenge, often stemming from the reactivity of intermediates or the choice of reagents.

Common Side Products and Mitigation Strategies:

  • Polymerization:

    • Explanation: This is particularly common when dealing with reactive intermediates like isoindoles.[10] In the cyclocondensation of α,α'-dibromo-o-xylene, intermolecular reactions can lead to polymeric materials if the intramolecular cyclization is slow.

    • Mitigation:

      • High Dilution: Running the reaction at high dilution can favor the intramolecular cyclization over intermolecular polymerization.

      • Slow Addition: Slowly adding one of the reactants to the reaction mixture can also help maintain a low concentration and promote the desired cyclization.

  • Over-reduction:

    • Explanation: When reducing a phthalimide or isoindolinone to an isoindoline using a strong reducing agent like LiAlH4, over-reduction of the aromatic ring or other functional groups can occur.

    • Mitigation:

      • Use a Milder Reducing Agent: Consider using alternative reducing agents such as borane (BH3) or its complexes.

      • Control Stoichiometry and Temperature: Carefully control the stoichiometry of the reducing agent and maintain a low reaction temperature (e.g., 0 °C) to improve selectivity.

  • Hydrolysis:

    • Explanation: If your substituted isoindoline contains ester functionalities, these can be hydrolyzed during aqueous workup, especially under basic conditions.[13]

    • Mitigation:

      • Neutral or Acidic Workup: Use a neutral or mildly acidic aqueous workup to quench the reaction.

      • Anhydrous Workup: If possible, devise an anhydrous workup procedure.

      • Protecting Groups: Protect sensitive functional groups before carrying out reactions that require harsh basic conditions.

Problem 3: Difficulty in Product Purification

Q: My crude product is an oil or a paste, and I am struggling to purify it by crystallization or column chromatography. What are some effective purification strategies for substituted isoindolines?

A: Purification can be challenging, especially if the product is not a crystalline solid.

Purification Strategies:

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most common stationary phase. If your compound is basic, it may streak on silica. In such cases, you can pre-treat the silica with triethylamine or use basic alumina.

    • Mobile Phase: A gradient elution starting from a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is usually effective. The optimal solvent system needs to be determined by TLC.

  • Crystallization:

    • Solvent Selection: If the product is an oil, try dissolving it in a small amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then adding a poor solvent (e.g., hexane, pentane) dropwise until turbidity is observed. Cooling this mixture may induce crystallization.

    • Scratching: Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.

    • Seeding: If you have a small amount of pure crystalline product, adding a seed crystal to a supersaturated solution can induce crystallization.

  • Salt Formation and Purification:

    • Explanation: Basic isoindolines can be converted to their corresponding salts (e.g., hydrochloride, tartrate) by treatment with an acid. These salts are often crystalline and can be purified by recrystallization. The free base can then be regenerated by treatment with a base.

    • Protocol:

      • Dissolve the crude isoindoline in a suitable solvent like diethyl ether or ethyl acetate.

      • Add a solution of HCl in ether (or another suitable acid) dropwise until precipitation is complete.

      • Collect the salt by filtration and recrystallize it from an appropriate solvent system (e.g., methanol/ether).

      • To recover the free base, dissolve the pure salt in water and add a base (e.g., NaOH, NaHCO3) until the solution is basic.

      • Extract the free base with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

General Synthetic Workflow and Purification

Sources

Troubleshooting

Improving yield and purity in reactions with "2-Methylisoindolin-5-amine dihydrochloride"

Technical Support Center: 2-Methylisoindolin-5-amine Dihydrochloride Welcome to the technical support guide for 2-Methylisoindolin-5-amine dihydrochloride. This document is designed for researchers, chemists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methylisoindolin-5-amine Dihydrochloride

Welcome to the technical support guide for 2-Methylisoindolin-5-amine dihydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions involving this versatile intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance both yield and purity in your synthetic endeavors.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties, handling, and preparation of 2-Methylisoindolin-5-amine dihydrochloride for reaction.

Q1: What are the key physical and chemical properties of 2-Methylisoindolin-5-amine dihydrochloride?

A1: Understanding the fundamental properties is critical for proper handling and use. The compound is typically a solid, and its dihydrochloride form dictates its solubility and stability.

PropertyValueSource
CAS Number 943751-30-2[1][2]
Molecular Formula C₉H₁₄Cl₂N₂[1]
Molecular Weight 221.13 g/mol [1]
Form Solid[3]
Storage Sealed in a dry place at room temperature[1]

Q2: Why is this reagent supplied as a dihydrochloride salt, and how do I prepare the free amine for a reaction?

A2: The dihydrochloride salt form enhances the stability and shelf-life of the amine by preventing aerial oxidation, to which aromatic amines are susceptible. However, for most nucleophilic reactions, the amine must be in its free, unprotonated state.

The conversion is a straightforward acid-base neutralization. A common procedure involves dissolving the salt in a suitable solvent (like water or methanol) and adding a base to raise the pH to approximately 9-10. The free amine can then be extracted into an organic solvent.[4]

Protocol: Free Base Generation

  • Dissolve 1 equivalent of 2-Methylisoindolin-5-amine dihydrochloride in water.

  • Cool the solution in an ice bath to manage any exotherm.

  • Slowly add a 40% aqueous solution of sodium hydroxide (NaOH) dropwise with stirring until the pH reaches 9-10 (verify with pH paper).[4]

  • Extract the aqueous solution with an appropriate organic solvent (e.g., dichloromethane (DCM) or ethyl acetate) multiple times (e.g., 2 x 10 mL).[4]

  • Combine the organic layers, dry over an anhydrous salt like magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the free amine, which may present as a yellow oil.[4]

G cluster_workflow Free Base Conversion Workflow Dihydrochloride Dihydrochloride Salt in Water AddBase Add NaOH (aq) to pH 9-10 Dihydrochloride->AddBase Neutralization Extraction Extract with Organic Solvent (DCM) AddBase->Extraction Phase Separation DryConcentrate Dry & Concentrate Extraction->DryConcentrate Isolation FreeAmine Free Amine (for reaction) DryConcentrate->FreeAmine

Caption: Workflow for generating the free amine.

Q3: What are the recommended storage conditions to ensure the long-term stability of this compound?

A3: As a dihydrochloride salt, the compound is relatively stable. However, to prevent degradation, it should be stored in a tightly sealed container in a dry environment at room temperature.[1] For the free base form, which is more prone to oxidation, it is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C) and use it promptly after preparation.[5] Long-term stability of drug substances is a critical aspect of pharmaceutical development.[6]

Part 2: Troubleshooting Guide for Yield and Purity

This section is structured to help you diagnose and solve common experimental issues.

Issue 1: Low or No Reaction Yield

Q: My reaction with 2-Methylisoindolin-5-amine is giving a very low yield. What are the common causes and how can I fix them?

A: Low yield is a frequent issue stemming from several potential root causes. A systematic approach is key to diagnosis.

Causality Checklist:

  • Incomplete Neutralization: The most common error is the incomplete conversion of the dihydrochloride salt to the reactive free amine. If residual acid is present, it will quench your reagents or catalyze side reactions.

    • Solution: Ensure the pH is definitively basic (9-10) before extraction. Using a slight excess of a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) directly in the reaction vessel is a common alternative for anhydrous reactions.

  • Atmospheric Conditions: The free amine, particularly the aromatic amine moiety, is susceptible to oxidation, which can lead to complex mixtures and reduced yield of the desired product.

    • Solution: Once the free base is generated, perform subsequent reaction steps under an inert atmosphere (N₂ or Ar). Degas your solvents prior to use.

  • Reagent Stoichiometry and Quality: Ensure all reagents are pure and used in the correct stoichiometric amounts. The electrophile (e.g., acyl chloride, alkyl halide) may have degraded.

    • Solution: Use freshly opened or purified reagents. Consider a slight excess (1.1-1.2 equivalents) of the electrophile to drive the reaction to completion.

  • Reaction Temperature: Some reactions, like acylations, are highly exothermic. Running the reaction at too high a temperature can lead to side product formation.

    • Solution: Start the reaction at 0°C and allow it to slowly warm to room temperature. Monitor progress by TLC or LC-MS to determine the optimal temperature profile.

G cluster_troubleshooting Troubleshooting Low Yield Start Low Yield Observed CheckNeutralization Was free base generation confirmed (pH > 9)? Start->CheckNeutralization CheckAtmosphere Was reaction run under inert atmosphere? CheckNeutralization->CheckAtmosphere Yes FixNeutralization Action: Ensure complete neutralization with base. CheckNeutralization->FixNeutralization No CheckReagents Are reagents pure and stoichiometry correct? CheckAtmosphere->CheckReagents Yes FixAtmosphere Action: Use N2/Ar atmosphere and degassed solvents. CheckAtmosphere->FixAtmosphere No CheckTemp Was reaction temperature controlled (e.g., 0°C)? CheckReagents->CheckTemp Yes FixReagents Action: Use fresh reagents, consider 1.1 eq. electrophile. CheckReagents->FixReagents No FixTemp Action: Optimize temperature, start at 0°C. CheckTemp->FixTemp No Success Yield Improved CheckTemp->Success Yes FixNeutralization->Start FixAtmosphere->Start FixReagents->Start FixTemp->Start

Caption: Decision tree for troubleshooting low yield.

Issue 2: Product Purity and Side Reactions

Q: My reaction produces multiple spots on a TLC plate, and the final product is difficult to purify. What are the likely side products and how can I minimize them?

A: Impurities often arise from the high reactivity of the starting material. The molecule has two nucleophilic nitrogen atoms: the aromatic C5-amine and the heterocyclic N2-methylamine.

Common Side Reactions:

  • Oxidation: The C5-amino group can oxidize, especially in the presence of air, leading to colored impurities that are often difficult to remove.

    • Mitigation: As stated previously, maintain an inert atmosphere throughout the reaction and workup.

  • Bis-Substitution: In reactions with highly reactive electrophiles (e.g., small alkyl halides or acyl chlorides), substitution can occur at both the C5-amine and the N2-isoindoline nitrogen.

    • Mitigation: Use controlled stoichiometry of your electrophile (start with 1.0 equivalent). Add the electrophile slowly at a low temperature (0°C) to favor reaction at the more nucleophilic C5-aromatic amine. The isoindoline nitrogen is a tertiary amine, but can still react under certain conditions. For reactions specifically targeting the C5-amine, protecting the isoindoline nitrogen is a viable, albeit longer, strategy.

Q: What is the most effective method for purifying the final product?

A: The choice of purification method depends on the properties of your product and the nature of the impurities.

Purification MethodWhen to UseKey Considerations
Column Chromatography Default method for most small-scale reactions.Use a gradient elution (e.g., ethyl acetate in hexanes). The polarity of your product will depend on the group you've added.
Recrystallization If the product is a solid and a suitable solvent system can be found.Excellent for removing minor, structurally different impurities.
Acid-Base Extraction To remove unreacted starting material or basic impurities.Your product's basicity will determine if this is feasible without product loss.
Preparative HPLC For difficult separations or to achieve very high purity (>99%).More expensive and time-consuming but offers the best resolution.[7]

Part 3: Key Experimental Protocols

This section provides validated starting points for common laboratory procedures involving this reagent.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is essential for determining the purity of the starting material and the final product.[7][8] This hypothetical method is based on common practices for analyzing aromatic amines.

ParameterSpecificationRationale
Column C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds.[7]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure sharp peaks for amines by keeping them protonated.
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient 5% B to 95% B over 15 minutesA standard gradient to elute compounds of varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 254 nmAromatic compounds typically have strong absorbance at this wavelength.
Injection Volume 10 µLStandard injection volume.

Protocol 2: General Procedure for N-Acylation with an Acyl Chloride

This protocol describes a typical reaction to form an amide at the C5-amine position.

  • Prepare the Free Amine: Following the protocol in FAQ A2, generate the free amine from 2-Methylisoindolin-5-amine dihydrochloride (e.g., 1.0 mmol). Dissolve the resulting oil in an anhydrous solvent like dichloromethane (DCM, 10 mL).

  • Add Base: Add a non-nucleophilic base such as triethylamine (TEA, 1.5 mmol, 1.5 eq) to the solution to act as an acid scavenger.

  • Cool Reaction: Place the reaction flask in an ice bath (0°C) under a nitrogen atmosphere.

  • Add Electrophile: Slowly add the acyl chloride (1.1 mmol, 1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor Progress: Check the reaction's progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine. [Link]

  • Google Patents. (US4564677A)
  • Master Organic Chemistry. Reactions and Mechanisms. [Link]

  • Pharmaffiliates. (1937269-35-6) 2-(Methyl-d3)isoindolin-5-amine. [Link]

  • PubMed. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. [Link]

  • National University of Ireland. Development and Validation of a Rapid Analytical Method and Sampling Methodology for Trace Level APIs in Support of Cleaning Val. [Link]

  • FDA. Guidance for Industry #5 - Drug Stability Guidelines. [Link]

  • NIH. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. [Link]

Sources

Optimization

Technical Support Center: Overcoming Reactivity Challenges with 2-Methylisoindolin-5-amine dihydrochloride

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of 2-Me...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of 2-Methylisoindolin-5-amine dihydrochloride in organic synthesis. Our goal is to help you overcome common reactivity issues and achieve successful outcomes in your experiments.

Introduction: Understanding the Core Problem

2-Methylisoindolin-5-amine is a valuable building block, but it is often supplied as a dihydrochloride salt to improve its shelf-life and handling characteristics.[1] This salt form is the primary source of the "poor reactivity" observed in many synthetic applications. The nitrogen atoms of the amine groups exist in a protonated, non-nucleophilic ammonium salt form (R-NH₃⁺), rendering them unable to participate in nucleophilic reactions such as amide bond formation or cross-coupling.[1][2]

The fundamental solution is the effective neutralization of the salt to generate the free base form of the amine, which possesses the required nucleophilic lone pair of electrons.[1] This guide will walk you through the causality behind common failures and provide validated protocols to address them.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: Why is my amide coupling reaction with 2-Methylisoindolin-5-amine dihydrochloride failing or giving low yields?

Answer: The most common cause of failure is inadequate or incorrect neutralization of the dihydrochloride salt. Standard amide coupling reactions, whether using coupling agents (like EDC, HATU) or acyl chlorides, require a nucleophilic amine.[3][4] The protonated amine salt is not nucleophilic.

Troubleshooting Checklist:

  • Insufficient Base: As a dihydrochloride salt, the starting material requires a minimum of two equivalents of a base simply to generate the neutral free amine. If your reaction also produces an acid byproduct (e.g., using an acyl chloride generates one equivalent of HCl), you will need a third equivalent of base to quench it.[1]

  • Incorrect Base Type: The choice of base is critical.

    • For standard coupling agent reactions (EDC, HATU, etc.): Use a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[1][5] These bases are strong enough to deprotonate the ammonium salt but will not compete with your desired amine in the reaction.

    • For acyl chloride reactions: At least three equivalents of DIPEA or TEA are recommended.

  • Reaction Conditions: Electron-deficient anilines can be slow to react. Even after neutralization, the reaction may require extended reaction times or gentle heating. The use of a catalyst like 4-Dimethylaminopyridine (DMAP) can significantly improve yields by forming a highly reactive acyliminium intermediate.[5]

Workflow: Diagnosing Amide Coupling Failure

Caption: Relative reactivity of the amine groups on the free base.

References
  • ResearchGate. (n.d.). How can I neutralize aminehydrochlorides?
  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Kashani, S. K., & Jessiman, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Reddit. (n.d.). Hydrochloride salt of amine. r/OrganicChemistry. [Link]

  • ChemRxiv. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • ResearchGate. (n.d.). What is the best way to convert my amine compound from the salt form into free amine?
  • ResearchGate. (n.d.). Can anyone suggest how to neutralize aminehydrochlorides?
  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Chemistry LibreTexts. (2020). 23.3: Reactions of amines. [Link]

  • ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]

  • ResearchGate. (n.d.). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective.
  • Google Patents. (n.d.). US5686588A - Amine acid salt compounds and process for the production thereof.
  • ResearchGate. (n.d.). Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol.
  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link]

  • Mayr, H., et al. (2007).
  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • Organic-Chemistry.org. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]

  • Chemistry LibreTexts. (2025). 24.8: Reactions of Arylamines. [Link]

  • Reddit. (n.d.). Tips and tricks for difficult amide bond formation? r/Chempros. [Link]

  • ResearchGate. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. PMC. [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. [Link]

Sources

Troubleshooting

Scalability issues with "2-Methylisoindolin-5-amine dihydrochloride" reactions

Welcome to the technical support center for 2-Methylisoindolin-5-amine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methylisoindolin-5-amine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis and handling of this compound. Our goal is to equip you with the knowledge to overcome common scalability issues and ensure the integrity of your experimental outcomes.

Introduction

2-Methylisoindolin-5-amine dihydrochloride is a key intermediate in the synthesis of various pharmacologically active molecules.[1] The isoindoline core is a structural component found in a number of natural products and biologically active compounds.[2] However, scaling up reactions involving this compound can present several challenges, from ensuring complete reaction to managing purification of the final product. This guide provides practical, experience-based solutions to these common hurdles.

Part 1: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and purification of 2-Methylisoindolin-5-amine dihydrochloride.

Issue 1: Low Yield During Synthesis

Question: I am experiencing significantly lower than expected yields in the synthesis of 2-Methylisoindolin-5-amine dihydrochloride. What are the potential causes and how can I optimize the reaction?

Answer: Low yields can stem from several factors, including incomplete reaction, side product formation, and degradation of the product. Here is a systematic approach to troubleshoot this issue:

1. Purity of Starting Materials:

  • Problem: Impurities in the starting materials, such as the precursor 5-nitro-2-methylisoindoline, can interfere with the reaction.

  • Solution: Ensure the purity of your starting materials using techniques like NMR or HPLC. If necessary, purify the starting material before proceeding with the reaction.

2. Reaction Conditions:

  • Problem: Sub-optimal reaction conditions, such as incorrect temperature, pressure, or reaction time, can lead to incomplete conversion. The reduction of the nitro group to an amine is a critical step that requires careful control.

  • Solution:

    • Temperature Control: Maintain a consistent and optimal temperature throughout the reaction. For catalytic hydrogenations, for example, temperature fluctuations can affect catalyst activity.

    • Hydrogen Pressure: When using catalytic hydrogenation (e.g., with Pd/C), ensure the hydrogen pressure is maintained at the recommended level for the specific substrate and catalyst loading.

    • Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while extended reaction times may lead to side product formation.

3. Catalyst Activity:

  • Problem: In catalytic reactions, the catalyst may be inactive or poisoned.

  • Solution:

    • Use a fresh, high-quality catalyst.

    • Ensure the solvent is free from impurities that could poison the catalyst (e.g., sulfur compounds).

    • Properly activate the catalyst if required by the specific protocol.

4. Side Reactions:

  • Problem: The isoindoline ring system can be susceptible to side reactions under certain conditions. For instance, over-reduction or ring-opening can occur.

  • Solution:

    • Carefully select the reducing agent and reaction conditions to favor the desired transformation.

    • Consider using a milder reducing agent if over-reduction is suspected.

Workflow for Troubleshooting Low Yield

start Low Yield Observed check_sm Verify Purity of Starting Materials start->check_sm check_conditions Optimize Reaction Conditions (Temp, Pressure, Time) check_sm->check_conditions Pure purify_sm Purify Starting Materials check_sm->purify_sm Impure monitor_reaction Monitor Reaction Progress (TLC/LC-MS) check_conditions->monitor_reaction check_catalyst Assess Catalyst Activity check_side_reactions Investigate Potential Side Reactions check_catalyst->check_side_reactions Active use_fresh_catalyst Use Fresh/Active Catalyst check_catalyst->use_fresh_catalyst Inactive modify_conditions Modify Reaction Conditions (e.g., milder reducing agent) check_side_reactions->modify_conditions Side Products Detected end Improved Yield check_side_reactions->end No Side Products purify_sm->check_conditions monitor_reaction->check_catalyst use_fresh_catalyst->check_side_reactions modify_conditions->end

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Difficulty in Purification and Isolation

Question: I am struggling to purify 2-Methylisoindolin-5-amine dihydrochloride. The crude product is often contaminated with byproducts or residual starting material. What purification strategies are most effective?

Answer: The dihydrochloride salt form of this amine can present unique purification challenges due to its high polarity and solubility in aqueous media.

1. Crystallization:

  • Principle: Crystallization is often the most effective method for purifying salts. The choice of solvent system is critical.

  • Protocol:

    • Dissolve the crude product in a minimal amount of a suitable solvent in which it is soluble at elevated temperatures (e.g., methanol, ethanol, or a mixture with water).

    • If the solution is colored, you can treat it with activated carbon to remove colored impurities.

    • Filter the hot solution to remove any insoluble materials.

    • Slowly add an anti-solvent (a solvent in which the product is poorly soluble, e.g., isopropanol, acetone, or diethyl ether) until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath or refrigerator to maximize crystal formation.

    • Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

2. Column Chromatography:

  • Principle: While less common for highly polar salts, column chromatography can be used if crystallization is ineffective. Reverse-phase chromatography is generally more suitable for polar compounds.

  • Considerations:

    • Stationary Phase: Use a C18-functionalized silica gel.

    • Mobile Phase: A gradient of water (often with a modifier like 0.1% trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent like methanol or acetonitrile is typically used.

    • Post-Column Workup: After chromatography, the fractions containing the product will need to be evaporated, and the free amine may need to be converted back to the dihydrochloride salt.

3. Salt Formation and Washing:

  • Principle: The conversion to the dihydrochloride salt itself is a purification step.

  • Procedure: After the reduction of the nitro group, the resulting free amine can be dissolved in a suitable organic solvent (e.g., isopropanol, ethyl acetate). Bubbling dry HCl gas through the solution or adding a solution of HCl in an organic solvent will precipitate the dihydrochloride salt. The precipitate can then be collected by filtration and washed with the organic solvent to remove non-basic impurities.

Purification Method Advantages Disadvantages Best For
Crystallization Scalable, cost-effective, high purity achievable.Can be time-consuming, requires solvent screening.Removing impurities with different solubility profiles.
Column Chromatography High resolution, can separate closely related impurities.Less scalable, solvent intensive, may require salt conversion steps.Complex mixtures where crystallization fails.
Salt Precipitation/Wash Simple, effective for removing non-basic impurities.May not remove basic impurities.Initial purification of the crude reaction mixture.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 2-Methylisoindolin-5-amine dihydrochloride?

A1: It is recommended to store 2-Methylisoindolin-5-amine dihydrochloride in a tightly closed container in a cool, dry, and well-ventilated place.[3] It is hygroscopic and should be protected from moisture.

Q2: What are the primary safety precautions to take when handling this compound?

A2: 2-Methylisoindolin-5-amine dihydrochloride is harmful if swallowed and can cause skin and serious eye irritation.[4] Always handle this compound in a well-ventilated area or a chemical fume hood.[3][5] Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[4][5] Avoid creating dust.[4] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[4]

Q3: What are some common synthetic routes to prepare 2-Methylisoindolin-5-amine?

A3: A common synthetic approach involves the reduction of a 5-nitro-2-methylisoindoline precursor. This reduction can be achieved through various methods, including catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or using reducing agents such as tin(II) chloride in the presence of hydrochloric acid. The synthesis of related isoindoline structures has been described in the literature, often involving multi-step sequences that may include protection and deprotection steps.[6][7]

Q4: Can you provide a general protocol for the synthesis of the free base, 2-Methylisoindolin-5-amine, from its dihydrochloride salt?

A4: Yes, to obtain the free amine from the dihydrochloride salt, you would typically perform a base extraction.

Experimental Protocol: Liberation of the Free Amine

  • Dissolve the 2-Methylisoindolin-5-amine dihydrochloride salt in water.

  • Cool the aqueous solution in an ice bath.

  • Slowly add a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution, with stirring until the pH of the solution is basic (pH > 9).

  • Extract the aqueous layer multiple times with an appropriate organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Combine the organic extracts.

  • Dry the combined organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure to yield the free amine, which is often an oil or a low-melting solid.

Logical Relationship of Synthesis and Purification

start Starting Material (e.g., 5-nitro-2-methylisoindoline) reduction Reduction of Nitro Group start->reduction crude_amine Crude 2-Methylisoindolin-5-amine (Free Base) reduction->crude_amine salt_formation Formation of Dihydrochloride Salt crude_amine->salt_formation crude_salt Crude Dihydrochloride Salt salt_formation->crude_salt purification Purification (Crystallization or Chromatography) crude_salt->purification pure_salt Pure 2-Methylisoindolin-5-amine dihydrochloride purification->pure_salt

Caption: General synthesis and purification workflow.

References

  • Safety Data Sheet for a similar amine hydrochloride. (Provided in search results)
  • MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine.
  • CymitQuimica.
  • Sigma-Aldrich.
  • Enamine.
  • Thermo Fisher Scientific.
  • Google Patents.
  • MDPI. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.
  • Organic Chemistry Portal. Synthesis of isoindolinones.
  • NIH.
  • Organic Chemistry Portal. Synthesis of isoindoles.
  • The Synthesis and Reactions of Isoindole N-Oxides.
  • BLD Pharm. 2-Methylisoindolin-5-amine dihydrochloride.
  • King-Pharm. 2-Methylisoindolin-5-amine dihydrochloride [943751-30-2].
  • 2-Methylisoindolin-5-amine dihydrochloride [ 943751-30-2 ].
  • NIH.
  • Preprints.org. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.
  • SciSpace. The synthesis of 2-methyl-5-nitro-4-ketodihydroquinazolines from 6-nitroacetanthranil and primary amines.1.
  • Google Patents.

Sources

Optimization

Technical Support Center: Stability of 2-Methylisoindolin-5-amine Dihydrochloride in Solution

Introduction: Welcome to the technical support guide for 2-Methylisoindolin-5-amine dihydrochloride (CAS No. 943751-30-2).

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for 2-Methylisoindolin-5-amine dihydrochloride (CAS No. 943751-30-2). This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As an isoindoline derivative and an amine salt, this molecule possesses specific chemical liabilities that can impact experimental outcomes if not properly managed. This guide provides in-depth answers to common stability issues, troubleshooting advice for unexpected results, and validated protocols to ensure the integrity of your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of 2-Methylisoindolin-5-amine dihydrochloride solutions.

Q1: What is the best solvent for preparing a stock solution of 2-Methylisoindolin-5-amine dihydrochloride?

A1: For initial stock solutions, we recommend using either high-purity Dimethyl Sulfoxide (DMSO) or deionized water. The dihydrochloride salt form is generally soluble in aqueous media. However, the long-term stability in any solvent is highly dependent on storage conditions. For aqueous stocks, using a slightly acidic buffer (e.g., pH 4-6) can enhance stability by keeping the amine groups protonated.

Q2: What are the optimal storage conditions for solutions of this compound?

A2: To maximize shelf-life and prevent degradation, all solutions should be stored under the following conditions:

  • Temperature: Store aliquots at -20°C or, for longer-term storage (>1 month), at -80°C.

  • Light: Protect from light at all times by using amber or foil-wrapped vials. Photodegradation is a potential risk for aromatic compounds.[1][2][3]

  • Air/Oxygen: The isoindoline core is susceptible to oxidation. For maximum stability, especially in aqueous solutions intended for long-term storage, it is advisable to overlay the solution with an inert gas like argon or nitrogen before sealing the vial.

Q3: How does the pH of my experimental buffer affect the stability of 2-Methylisoindolin-5-amine dihydrochloride?

A3: The pH is arguably the most critical factor for the stability of this compound in aqueous solutions. As a dihydrochloride salt, the molecule is most stable in an acidic environment where its amine functional groups are protonated.

  • Acidic to Neutral pH (pH < 7): In this range, the compound exists predominantly in its protonated, more stable salt form.

  • Alkaline pH (pH > 7): As the pH increases, the amine groups are deprotonated to the free base form. The lone pair of electrons on the nitrogen atoms becomes available, making the molecule significantly more susceptible to oxidative degradation.[4][5][6] We strongly advise against prolonged incubation in basic buffers.

Q4: Is the compound known to be unstable? What are the primary concerns?

A4: The primary stability concern for the isoindoline scaffold is oxidation . The benzylic methylene group (the -CH2- in the five-membered ring) is a known site for aerobic oxidation, which can convert the isoindoline into an isoindolinone derivative.[7][8][9] This process is accelerated at higher pH and in the presence of oxygen and/or light.

Section 2: Troubleshooting Guide

This section provides a problem-and-solution framework for common experimental issues related to compound instability.

Problem 1: "I'm seeing a rapid loss of my parent compound in my cell culture media (pH ~7.4) or neutral physiological buffer. What is the likely cause?"

Answer: This is a classic case of pH-dependent oxidative degradation. At pH 7.4, a significant portion of the 2-Methylisoindolin-5-amine exists as the free base. This form readily reacts with dissolved oxygen in your media or buffer.

Troubleshooting Steps:

  • Confirm Degradation: Use HPLC to analyze a sample of your working solution immediately after preparation and compare it to a sample incubated under your experimental conditions (e.g., 37°C for several hours). A decrease in the parent peak area and the appearance of new, more polar peaks confirms degradation.

  • Minimize Incubation Time: Prepare your working solutions immediately before use. Do not let them sit at room temperature or in an incubator for extended periods before adding to your experimental system.

  • Use Degassed Buffers: If your experiment allows, prepare your buffers using water that has been degassed by sonication or sparging with nitrogen to minimize dissolved oxygen.

  • Consider an Antioxidant: If compatible with your assay, the addition of a mild antioxidant may help, but this should be validated to ensure it doesn't interfere with your experiment.

Problem 2: "My HPLC/LC-MS analysis shows one or more new peaks appearing over time. How can I identify them and what are they likely to be?"

Answer: These new peaks are almost certainly degradation products. Given the structure's known liabilities, the most probable degradant is the corresponding isoindolinone, formed via oxidation of the benzylic carbon. Other possibilities include N-oxidation.

Troubleshooting & Identification Workflow:

G A New Peak(s) Observed in HPLC/LC-MS B Hypothesis: Oxidation Product (Isoindolinone) A->B C Perform LC-MS Analysis B->C G Conduct Forced Degradation Study (Protocol 3.2) B->G D Check Mass of New Peak Parent MW = 148.21 Oxidized MW = 162.21 (+14 Da) C->D E Mass consistent with oxidation. High Confidence Identification. D->E  Yes F Mass is different. Consider other pathways (e.g., N-oxide, dimer, adduct). D->F  No H Compare retention time of unknown peak with peaks generated under oxidative stress (H2O2). G->H I Retention times match. Confirms identity as oxidative degradant. H->I  Match

Caption: Workflow for identifying unknown peaks in chromatographic analysis.

Section 3: Technical Protocols & Methodologies

To ensure reproducibility, follow these validated protocols for handling and analyzing 2-Methylisoindolin-5-amine dihydrochloride.

Protocol 3.1: Recommended Procedure for Preparing and Storing Stock Solutions
  • Preparation: Allow the solid compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Weigh the desired amount of solid in a clean, dry vial.

  • Solubilization: Add the appropriate volume of high-purity DMSO or deionized water (pre-filtered through a 0.22 µm filter). Vortex thoroughly until fully dissolved.

  • Inert Atmosphere (Optional but Recommended): Gently flush the headspace of the vial with an inert gas (argon or nitrogen) for 15-30 seconds.

  • Storage: Tightly cap the vial. For short-term storage (< 1 week), 4°C is acceptable. For long-term storage, create single-use aliquots in amber vials and store them at -80°C.

  • Usage: When ready to use, thaw an aliquot quickly and dilute it into your experimental buffer immediately before the experiment. Do not store diluted aqueous solutions. Avoid repeated freeze-thaw cycles.

Protocol 3.2: General Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[10][11]

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways. A target degradation of 5-20% is generally considered optimal.[1]

Stress ConditionReagent/ConditionTypical IncubationPurpose
Acid Hydrolysis 0.1 M HCl60°C for 24-48 hoursTo test for acid-labile bonds.
Base Hydrolysis 0.1 M NaOHRoom Temp for 4-8 hoursTo test for base-labile bonds. High potential for oxidation.
Oxidation 3% H₂O₂Room Temp for 12-24 hoursTo mimic oxidative stress and identify oxidative degradants.[1]
Thermal 80°C (in solution and as solid)48-72 hoursTo assess thermolytic degradation.
Photostability ICH Q1B Option II conditionsExpose to ≥1.2 million lux hours and ≥200 W h/m²To assess light sensitivity.[2][3]

Procedure:

  • Prepare a solution of 2-Methylisoindolin-5-amine dihydrochloride (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • For each condition, mix the drug solution with the stressor solution (e.g., 1:1 with 0.2 M HCl to get a final concentration of 0.1 M HCl).

  • Incubate for the specified time. Take samples at intermediate time points (e.g., 2, 4, 8, 24 hours).

  • Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

  • Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 3.3).

Protocol 3.3: Example Stability-Indicating HPLC Method
  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 254 nm and 280 nm

  • Rationale: The acidic mobile phase ensures the amine remains protonated, leading to sharp, symmetrical peak shapes. A gradient method is necessary to separate the parent compound from potentially more polar (degraded) or less polar (impurities) species.

Section 4: Key Stability Considerations & Degradation Pathways

The Role of pH: A Mechanistic View

The dihydrochloride salt form protects the two basic nitrogen centers in the molecule. In solution, an equilibrium exists between the protonated (stable) form and the deprotonated free base (reactive) form. Le Châtelier's principle dictates that in acidic solutions, the equilibrium favors the protonated form. In basic solutions, the equilibrium shifts to the free base, increasing the concentration of the species vulnerable to oxidation.

Oxidation: The Primary Degradation Pathway

The most likely degradation pathway for 2-Methylisoindolin-5-amine is the oxidation of the isoindoline ring to form 2-Methyl-5-aminoisoindolin-1-one. This reaction involves the conversion of the benzylic methylene group (-CH2-) to a carbonyl group (-C=O).

Caption: Proposed primary oxidative degradation pathway.

References

  • Isoindolinone Synthesis: Selective Dioxane-Mediated Aerobic Oxidation of Isoindolines. The Journal of Organic Chemistry. Available at: [Link]

  • Isoindolinone Synthesis: Selective Dioxane-Mediated Aerobic Oxidation of Isoindolines. ACS Publications. Available at: [Link]

  • Oxidation of lactams and hydroxylactams in the isoindolinone series. American Chemical Society. Available at: [Link]

  • Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. Available at: [Link]

  • The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Fused multifunctionalized isoindole-1,3-diones via the coupled oxidation of imidazoles and tetraynes. Royal Society of Chemistry. Available at: [Link]

  • Progress in Isoindolone Alkaloid Derivatives from Marine Microorganism: Pharmacology, Preparation, and Mechanism. Marine Drugs. Available at: [Link]

  • PROCESSES FOR PREPARING ISOINDOLINE-1,3-DIONE COMPOUNDS. European Patent Office. Available at: [Link]

  • Basicity of Amines and Ammonium Salt Formation. Chemistry LibreTexts. Available at: [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • Forced Degradation Studies. MedCrave. Available at: [Link]

  • Stability-indicating methods and their role in drug's quality control. Lösungsfabrik. Available at: [Link]

  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link]

  • ANALYTICAL METHOD ASSESSMENT. Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies. Available at: [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Research International. Available at: [Link]

  • Forced degradation study conditions. ResearchGate. Available at: [Link]

  • Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators. Molecules. Available at: [Link]

  • Stability testing of existing active substances and related finished products. European Medicines Agency. Available at: [Link]

  • Properties of amines. Chemistry LibreTexts. Available at: [Link]

  • Phase behavior of pH-dependent systems containing oil-water and fatty acid, fatty amine or both. ResearchGate. Available at: [Link]

  • Methylamine Hydrochloride, PA Material Safety Data Sheet. Cole-Parmer. Available at: [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. Available at: [Link]

  • Isoindoline. Wikipedia. Available at: [Link]

  • Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Available at: [Link]

  • 2-Methylisoindolin-5-amine dihydrochloride. Autech Industry Co.,Ltd. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency. Available at: [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. International Council for Harmonisation. Available at: [Link]

  • 2-(Methyl-d3)isoindolin-5-amine. Pharmaffiliates. Available at: [Link]

  • Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment. Universidade de Lisboa. Available at: [Link]

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Research & Reports. Available at: [Link]

  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to the Synthetic Utility of Aminoisoindolines: A Comparative Analysis of 2-Methylisoindolin-5-amine

Introduction: The Isoindoline Scaffold in Modern Drug Discovery The isoindoline moiety is a privileged heterocyclic scaffold, forming the core structure of numerous clinically significant therapeutic agents.[1][2] Its ri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoindoline Scaffold in Modern Drug Discovery

The isoindoline moiety is a privileged heterocyclic scaffold, forming the core structure of numerous clinically significant therapeutic agents.[1][2] Its rigid, bicyclic framework provides a valuable template for the spatial arrangement of pharmacophoric groups, enabling precise interactions with biological targets.[2] Derivatives of isoindoline are integral to drugs targeting a wide array of diseases, including cancer, inflammatory conditions, and hypertension.[1][3] The synthetic accessibility and chemical versatility of the isoindoline core have made it a focal point for medicinal chemists and drug development professionals.[2] This guide provides an in-depth comparison of 2-Methylisoindolin-5-amine dihydrochloride with other key aminoisoindoline building blocks, offering insights into their relative performance in chemical synthesis, supported by established chemical principles and representative experimental data.

Comparative Analysis of Aminoisoindoline Building Blocks

The strategic placement of an amino group on the isoindoline scaffold provides a critical handle for synthetic elaboration, most commonly through amide bond formation. The choice of the specific aminoisoindoline isomer and its substitution pattern can profoundly impact reactivity, yield, and the overall efficiency of a synthetic route. This section compares 2-Methylisoindolin-5-amine with its primary amine counterpart, isoindolin-5-amine, and its positional isomer, isoindolin-4-amine.

Key Attributes for Comparison
Feature2-Methylisoindolin-5-amineIsoindolin-5-amineIsoindolin-4-amine
Amine Type Secondary Aromatic AminePrimary Aromatic AminePrimary Aromatic Amine
Key Differentiator N-Methyl GroupUnsubstituted AminePositional Isomer
Expected Nucleophilicity ModerateHighHigh
Steric Hindrance IncreasedMinimalMinimal
Hydrogen Bond Donors One (in amide product)Two (in amide product)Two (in amide product)
The Impact of N-Methylation: 2-Methylisoindolin-5-amine vs. Isoindolin-5-amine

The primary structural difference between 2-Methylisoindolin-5-amine and isoindolin-5-amine is the presence of a methyl group on the isoindoline nitrogen. This seemingly minor modification introduces significant steric and electronic effects that dictate their synthetic performance.

Steric Hindrance: The N-methyl group in 2-Methylisoindolin-5-amine introduces steric bulk around the exocyclic amino group. This increased steric hindrance can impede the approach of electrophiles, such as activated carboxylic acids or acyl chlorides, to the nucleophilic nitrogen.[1] Consequently, reactions involving 2-Methylisoindolin-5-amine may require more forcing conditions (e.g., higher temperatures, longer reaction times, or more potent coupling agents) to achieve comparable yields to its non-methylated analog.

Nucleophilicity: Primary aromatic amines are generally more nucleophilic than their secondary counterparts.[1] The presence of the N-methyl group in 2-Methylisoindolin-5-amine can slightly reduce the electron-donating character of the isoindoline nitrogen, which in turn can have a subtle effect on the nucleophilicity of the exocyclic amine. However, the more dominant factor is the steric hindrance.

Solubility and Physical Properties: N-methylation can influence the physical properties of a molecule, such as its solubility and lipophilicity.[4] While the dihydrochloride salt form of 2-Methylisoindolin-5-amine enhances its aqueous solubility, the free base is expected to be more lipophilic than isoindolin-5-amine. This can be a consideration in the choice of reaction solvents and purification methods.

The Influence of Amine Position: Isoindolin-5-amine vs. Isoindolin-4-amine

The position of the amino group on the aromatic ring of the isoindoline scaffold also plays a crucial role in its reactivity and utility in synthesis.

Electronic Effects: The electronic environment of the amino group differs between the 5- and 4-positions. The proximity of the amino group in isoindolin-4-amine to the fused pyrrolidine ring can influence its basicity and nucleophilicity compared to the 5-amino isomer. While both are activated aromatic amines, subtle differences in their electronic properties can lead to variations in reaction rates and yields.

Synthetic Accessibility: The synthetic routes to isoindolin-4-amine and isoindolin-5-amine can differ in complexity and overall yield, which can be a practical consideration in the selection of a building block for large-scale synthesis.

Application in the Synthesis of PARP Inhibitors: A Case Study

The isoindoline and isoindolinone scaffolds are prominent in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics.[5] The amino group of aminoisoindolines serves as a key attachment point for the pharmacophoric elements that interact with the PARP enzyme active site.

While specific comparative data is limited, the choice between 2-Methylisoindolin-5-amine and other aminoisoindolines in the synthesis of PARP inhibitors would be governed by the desired structure-activity relationship (SAR). The N-methyl group, for instance, could provide an additional hydrophobic interaction within the enzyme's binding pocket or, conversely, introduce steric clash. The selection of the building block is therefore a critical decision in the lead optimization phase of drug discovery.

Experimental Protocols: Amide Bond Formation

The following protocols are representative examples of amide bond formation with aminoisoindolines. It is important to note that these are not from a direct comparative study, and reaction conditions should be optimized for each specific substrate combination.

Protocol 1: General Amide Coupling with a Primary Aminoisoindoline (e.g., Isoindolin-5-amine)

This protocol utilizes standard peptide coupling reagents.

Materials:

  • Isoindolin-5-amine

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) and isoindolin-5-amine (1.0 eq) in anhydrous DMF, add HOBt (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Add DIPEA (2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Amide Coupling with a Secondary Aminoisoindoline (e.g., 2-Methylisoindolin-5-amine)

For the more sterically hindered secondary amine, a more potent coupling agent like HATU may be required for efficient reaction.

Materials:

  • 2-Methylisoindolin-5-amine dihydrochloride

  • Carboxylic acid of interest

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Suspend 2-Methylisoindolin-5-amine dihydrochloride (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.2 eq) to neutralize the hydrochloride salt and liberate the free amine. Stir for 10-15 minutes.

  • In a separate flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add the solution of the carboxylic acid and HATU to the free amine solution at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up and purification are performed as described in Protocol 1.

Visualization of Synthetic Logic

Workflow for Amide Coupling

Amide_Coupling_Workflow cluster_reactants Reactants cluster_activation Activation cluster_reaction Reaction cluster_product Product Aminoisoindoline Aminoisoindoline (Primary or Secondary) Amide_Formation Amide Bond Formation Aminoisoindoline->Amide_Formation Nucleophilic Attack Carboxylic_Acid Carboxylic Acid Coupling_Agent Coupling Agent (e.g., EDC/HOBt, HATU) Carboxylic_Acid->Coupling_Agent Activation Coupling_Agent->Amide_Formation Amide_Product Isoindoline Amide Derivative Amide_Formation->Amide_Product

Caption: Generalized workflow for the synthesis of isoindoline amides.

Factors Influencing Reactivity

Reactivity_Factors cluster_steric Steric Effects cluster_electronic Electronic Effects Reactivity Reactivity in Amide Coupling Steric_Hindrance Steric Hindrance Steric_Hindrance->Reactivity Decreases N_Methylation N-Methylation (e.g., 2-Methylisoindolin-5-amine) N_Methylation->Steric_Hindrance Increases Nucleophilicity Nucleophilicity Nucleophilicity->Reactivity Increases Amine_Type Amine Type (Primary vs. Secondary) Amine_Type->Nucleophilicity Amine_Position Amine Position (4- vs. 5-amino) Amine_Position->Nucleophilicity

Caption: Key factors influencing the reactivity of aminoisoindolines.

Conclusion and Future Outlook

The choice of an aminoisoindoline building block in a synthetic campaign is a critical decision that impacts the efficiency and success of the overall route. 2-Methylisoindolin-5-amine, while potentially less reactive than its primary amine counterparts due to steric hindrance, offers a unique structural motif that may be essential for achieving desired biological activity. The selection between 2-methylisoindolin-5-amine, isoindolin-5-amine, and isoindolin-4-amine should be guided by a thorough consideration of the target molecule's structure-activity relationship, the desired synthetic strategy, and the availability of starting materials. As the demand for novel therapeutics based on the isoindoline scaffold continues to grow, a deeper understanding of the synthetic nuances of these key building blocks will be paramount for the rapid and efficient development of next-generation medicines.

References

  • Synthesis of Polycyclic Isoindolines via α-C–H/N–H Annulation of Alicyclic Amines. PMC. Available at: [Link]

  • Table 3 Synthesis of 3-indolyl-substituted isoindolinones 5 in ammonia a. ResearchGate. Available at: [Link]

  • The Role of Isoindoline in Pharmaceutical Drug Development. LinkedIn. Available at: [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. Available at: [Link]

  • Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Omega. Available at: [Link]

  • Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone. MDPI. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF. NIH. Available at: [Link]

  • Correlation of alkylamine nucleophilicities with their basicities. ResearchGate. Available at: [Link]

  • Which type of amine is more reactive: aromatic or aliphatic? What factors contribute to this difference in reactivity? Quora. Available at: [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. Available at: [Link]

  • Synthesis of isoindolinones. Organic Chemistry Portal. Available at: [Link]

  • Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. ResearchGate. Available at: [Link]

  • Amines. NCERT. Available at: [Link]

  • Isoindolin-4-amine dihydrochloride. Elite Flow Control UK Limited. Available at: [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Springer. Available at: [Link]

  • Resistance-modifying agents. 5. Synthesis and biological properties of quinazolinone inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). PubMed. Available at: [Link]

  • Nucleophilicity Trends of Amines. Master Organic Chemistry. Available at: [Link]

  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC. Available at: [Link]

  • The impact of N-methylation on aqueous solubility and lipophilicity. Drug Discovery Today. Available at: [Link]

  • Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Publications. Available at: [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. Available at: [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. Available at: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • Arylamine synthesis by amination (alkylation). Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 3-acyl, methylene and epoxy substituted isoindolinone derivatives via the ortho-lithiation/cyclization procedures of aromatic imines with carbon monoxide. ResearchGate. Available at: [Link]

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PMC. Available at: [Link]

  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. NIH. Available at: [Link]

  • N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. PubMed. Available at: [Link]

  • Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Oxidized mC modulates synthetic lethality to PARP inhibitors for the treatment of leukemia. PMC. Available at: [Link]

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. NIH. Available at: [Link]

  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI. Available at: [Link]

  • Sterically Facilitated Intramolecular Nucleophilic NMe2 Group Substitution in the Synthesis of Fused Isoxazoles: Theoretical Study. MDPI. Available at: [Link]

  • Preparation of N-amino compounds. Google Patents.
  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. ResearchGate. Available at: [Link]

Sources

Comparative

A Technical Guide to Alternative Reagents for "2-Methylisoindolin-5-amine" in Drug Discovery

A Comparative Analysis of Bioisosteric Scaffolds for Medicinal Chemists In the landscape of modern drug discovery, the isoindoline scaffold holds a privileged position, forming the core of numerous biologically active mo...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Bioisosteric Scaffolds for Medicinal Chemists

In the landscape of modern drug discovery, the isoindoline scaffold holds a privileged position, forming the core of numerous biologically active molecules.[1][2] Among the key building blocks for accessing this important chemotype is 2-Methylisoindolin-5-amine and its dihydrochloride salt. This guide provides a comprehensive comparison of alternative reagents to this valuable synthetic precursor, offering researchers and drug development professionals a critical analysis of their synthetic accessibility and potential impact on molecular properties.

The strategic replacement of molecular fragments with bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological properties—is a cornerstone of medicinal chemistry.[3] This approach allows for the fine-tuning of pharmacokinetic and pharmacodynamic profiles, leading to improved efficacy, selectivity, and safety. This guide will delve into the practical application of bioisosterism by comparing 2-Methylisoindolin-5-amine with a key alternative, (2,3-dihydro-1H-indol-5-ylmethyl)amine, and other relevant scaffolds.

The Central Role of the Isoindoline Moiety

The isoindoline ring system, a bicyclic structure featuring a benzene ring fused to a five-membered nitrogen-containing ring, is a recurring motif in a diverse array of pharmaceuticals.[2][4][5] Its rigid, three-dimensional structure provides a valuable scaffold for presenting functional groups in a defined spatial orientation, facilitating precise interactions with biological targets. The amine functionality at the 5-position of 2-Methylisoindolin-5-amine serves as a critical handle for further chemical elaboration, enabling the construction of complex molecular architectures through reactions such as amide bond formation, reductive amination, and transition metal-catalyzed cross-coupling reactions.[6][7][8]

Featured Alternative: (2,3-Dihydro-1H-indol-5-ylmethyl)amine - A Bioisosteric Isomer

A compelling alternative to 2-Methylisoindolin-5-amine is its structural isomer, (2,3-dihydro-1H-indol-5-ylmethyl)amine. This indoline-based building block maintains a similar bicyclic, aromatic amine core while presenting a different vector for substituent attachment due to the exocyclic primary amine. This subtle change can have a profound impact on the biological activity and physicochemical properties of the resulting molecules.

dot graph TD { A[2-Methylisoindolin-5-amine] -- "BioisostericRelationship" --> B[(2,3-Dihydro-1H-indol-5-ylmethyl)amine]; subgraph "Isoindoline Scaffold" A; end subgraph "Indoline Scaffold" B; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF }

Caption: Bioisosteric relationship between 2-Methylisoindolin-5-amine and (2,3-dihydro-1H-indol-5-ylmethyl)amine.

Synthetic Accessibility: A Comparative Overview

The ease of synthesis and availability of starting materials are critical considerations in the selection of building blocks for drug discovery campaigns.

Synthesis of 2-Methylisoindolin-5-amine Dihydrochloride:

Synthesis of (2,3-Dihydro-1H-indol-5-ylmethyl)amine Dihydrochloride:

A detailed and high-yielding synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine dihydrochloride has been reported, starting from acetyl-protected indoline.[1] This multi-step process involves the reaction with 2-(hydroxymethyl)isoindoline-1,3-dione, followed by the simultaneous deprotection of the phthalimide and acetyl groups.[1][10]

Experimental Protocols

Protocol 1: Synthesis of (2,3-Dihydro-1H-indol-5-ylmethyl)amine Dihydrochloride[1]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; start [label="2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione", shape=ellipse, fillcolor="#FBBC05"]; step1 [label="Reflux with Hydrazine Hydrate in Methanol"]; step2 [label="Remove Methanol under Reduced Pressure"]; step3 [label="Add Water and Concentrated HCl"]; step4 [label="Heat at 70°C"]; step5 [label="Filter and Evaporate Aqueous Layer"]; step6 [label="Wash with Acetone and Dry"]; end [label="(2,3-dihydro-1H-indol-5-ylmethyl)amine dihydrochloride", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

}

Caption: Workflow for the synthesis of the indoline-based alternative.

Step-by-Step Methodology:

  • A mixture of 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione (2 g, 6.3 mmol) and hydrazine hydrate (1 mL, 31.6 mmol) in methanol (20 mL) is refluxed for 3 hours.[1]

  • The excess methanol is removed under reduced pressure.[1]

  • Water (10 mL) and concentrated HCl (10 mL) are added to the residue.[1]

  • The mixture is heated with stirring for 3 hours at 70 °C.[1]

  • After filtration of the precipitate, the aqueous layer is evaporated.[1]

  • The residue is washed with acetone and dried in air to yield the product.[1]

Reported Yield: 83%[1]

Performance in a Key Synthetic Transformation: Amide Coupling

To provide a meaningful comparison, we will consider a representative amide coupling reaction, a cornerstone of medicinal chemistry for forging connections between amine building blocks and carboxylic acid fragments. While direct comparative data is scarce, we can infer performance based on the known reactivity of similar heterocyclic amines.

dot graph TD { subgraph "Reaction Scheme" A["Amine(Isoindoline or Indoline derivative)"] --> C{"Coupling Conditions"}; B["Carboxylic Acid"] --> C; C --> D["Amide Product"]; end style A fill:#F1F3F4, fontcolor="#202124" style B fill:#F1F3F4, fontcolor="#202124" style C fill:#EA4335, fontcolor="#FFFFFF", shape=diamond style D fill:#4285F4, fontcolor="#FFFFFF" }

Caption: General scheme for a representative amide coupling reaction.

Protocol 2: General Procedure for Amide Bond Formation[11][12][13][14][15]

Step-by-Step Methodology:

  • To a solution of the carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the amine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction with an organic solvent and wash with aqueous solutions to remove excess reagents and byproducts.

  • Dry the organic layer, concentrate, and purify the crude product by flash chromatography.

Comparative Analysis of Reagent Performance

Feature2-Methylisoindolin-5-amine(2,3-Dihydro-1H-indol-5-ylmethyl)amineOther Bicyclic Amines (e.g., Tetrahydroisoquinolines)Acyclic Diamine Analogs
Scaffold IsoindolineIndolineTetrahydroisoquinoline, etc.Flexible, non-rigid
Synthetic Accessibility Potentially straightforward, but detailed public protocol is lacking.Multi-step synthesis with a reported high yield (83%).[1]Varies depending on substitution and specific heterocycle.Generally readily available or easily synthesized.
Predicted Reactivity in Amide Coupling Standard reactivity expected for a primary aromatic amine. Steric hindrance around the amine is minimal.Similar reactivity to the isoindoline analog. The exocyclic nature of the amine may slightly enhance accessibility.Generally good nucleophiles. Reactivity can be influenced by ring conformation and substituents.High reactivity due to lack of steric hindrance and conformational flexibility.
Potential for Novel IP Moderate. Derivatives are well-explored.High. The indoline isomer offers a distinct chemical space.High. A wide variety of heterocyclic scaffolds can be explored.Low to moderate. Often used as linkers rather than core scaffolds.
Impact on Physicochemical Properties Rigid scaffold can influence solubility and lipophilicity.The isomeric change can alter crystal packing, solubility, and metabolic stability.Can significantly modulate properties like pKa, polarity, and solubility.Increases flexibility, which can impact binding affinity and metabolic stability.
Reported Yields in Similar Transformations No direct comparative data found.No direct comparative data found, but high yield in its own synthesis suggests good reactivity.Generally good to excellent yields in coupling reactions.Typically high yields in standard coupling reactions.

Rationale for Experimental Choices and Causality

The choice of an amine building block in a drug discovery program is a critical decision that extends beyond mere synthetic convenience. The underlying scaffold dictates the three-dimensional arrangement of appended functionalities, which in turn governs the molecule's interaction with its biological target.

  • Scaffold Rigidity vs. Flexibility: The rigid bicyclic core of both isoindoline and indoline derivatives helps to pre-organize the molecule for binding, potentially leading to higher affinity and selectivity. This comes at the cost of conformational flexibility, which can sometimes be beneficial for target adaptation. Acyclic alternatives, while synthetically simpler, lack this pre-organization and may suffer from an entropic penalty upon binding.

  • Vectorial Diversity: The seemingly minor isomeric difference between 2-methylisoindolin-5-amine and (2,3-dihydro-1H-indol-5-ylmethyl)amine results in a different exit vector for the rest of the molecule. This can be exploited to probe different regions of a target's binding pocket, potentially leading to improved interactions or the avoidance of undesirable contacts.

  • Intellectual Property: In the competitive landscape of pharmaceutical research, the ability to access novel chemical space is paramount. Exploring less common scaffolds or bioisosteric replacements can provide a significant advantage in securing intellectual property rights.

Conclusion and Future Directions

While 2-Methylisoindolin-5-amine remains a valuable and widely used building block, a thorough exploration of its bioisosteric alternatives is a prudent strategy in any drug discovery program. The indoline-based isomer, (2,3-dihydro-1H-indol-5-ylmethyl)amine, presents a particularly attractive option due to its structural similarity, high-yielding synthesis, and potential to unlock novel and patentable chemical space.

Further experimental work is warranted to generate direct, head-to-head comparative data for these and other alternative amine reagents in a variety of drug discovery-relevant reactions. Such data would provide an invaluable resource for medicinal chemists, enabling more informed decisions in the design and synthesis of next-generation therapeutics. The continued development of efficient synthetic routes to a diverse range of bicyclic amine building blocks will undoubtedly fuel the discovery of innovative medicines for years to come.

References

  • Ogurtsov, V. A., et al. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2021(3), M1248. [Link]

  • Organic Chemistry Portal. Synthesis of isoindolines. [Link]

  • Ogurtsov, V. A., et al. (2021). Synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine 1. ResearchGate. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. Wikipedia. [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Singh, R., et al. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Pharmaceuticals, 14(1), 64. [Link]

  • Singh, R., et al. (2020). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]

  • Speck, K., & Magauer, T. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2048–2078. [Link]

  • Meanwell, N. A. (2011). Bioisosterism in Medicinal Chemistry. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]

  • Various Authors. (2014). Bioisosteric replacement of an acylureido moiety attached to an indolin-2-one scaffold with a malonamido or a 2/4-pyridinoylamido moiety produces a selectively potent Aurora-B inhibitor. European Journal of Medicinal Chemistry, 84, 312-324. [Link]

  • Organic & Biomolecular Chemistry. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • U.S. Patent 4,564,677. (1986).
  • Fu, G. C. (2008). The development of new catalytic processes for the synthesis of organic molecules.
  • Ma, D., et al. (2015). CuI/Oxalic Diamide Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amines. Journal of the American Chemical Society, 137(37), 11942–11945. [Link]

  • ResearchGate. (2020). A Coupling Reaction in the Synthesis of Heterocyclic Compounds. [Link]

  • Wang, X., et al. (2021). Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 223, 113661. [Link]

  • ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • ResearchGate. (2018). Examples of indole- and quinoline-derived structures with medicinal importance. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • National Center for Biotechnology Information. (2023). Reductive aminations by imine reductases: from milligrams to tons. [Link]

  • National Center for Biotechnology Information. (2020). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. [Link]

  • Pál, B., et al. (1999). Synthesis of 5-substituted indole derivatives, part II.1 synthesis of sumatriptan through the Japp-Klingemann reaction. ARKIVOC. [Link]

  • Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. Journal of the American Chemical Society, 137(1), 171-179. [Link]

  • ResearchGate. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines? [Link]

  • ResearchGate. (2019). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. [Link]

  • Royal Society of Chemistry. (2025). Intermediate knowledge enhanced the performance of the amide coupling yield prediction model. [Link]

  • Sciencemadness.org. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1984). Synthesis and reactions of N-indol-3-ylmethylalkylammes and related compounds. [Link]

  • National Center for Biotechnology Information. (2021). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. [Link]

  • ResearchGate. (2023). Biocatalytic Amide Bond Formation. [Link]

  • National Center for Biotechnology Information. (2023). Development and Application of Indolines in Pharmaceuticals. [Link]

  • U.S. Patent 6,391,872. (2002). Indazole bioisostere replacement of catechol in therapeutically active compounds.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • National Center for Biotechnology Information. (2013). The chemistry of isoindole natural products. [Link]

  • Tetrehedron Letters. (2005). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]

  • National Center for Biotechnology Information. (2020). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. [Link]

  • National Center for Biotechnology Information. (2014). Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. [Link]

  • Loska, R. (n.d.). The Synthesis and Reactions of Isoindole N-Oxides. Institute of Organic Chemistry, Polish Academy of Sciences. [Link]

  • ResearchGate. (n.d.). Comparison of yields for different aromatic amines in C-N coupling... [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • Semantic Scholar. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • ResearchGate. (n.d.). Synthetic attempt to N‐aryl isoindolinones. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Polycyclic Isoindolines via α-C–H/N–H Annulation of Alicyclic Amines. [Link]

  • Semantic Scholar. (n.d.). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. [Link]

Sources

Validation

A Comparative Guide to Isoindoline Derivatives in Anticancer Research: From Immunomodulation to Cytotoxic Mechanisms

For decades, the isoindoline scaffold has served as a privileged structure in medicinal chemistry, giving rise to a diverse array of compounds with significant therapeutic potential. In the realm of oncology, this chemic...

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the isoindoline scaffold has served as a privileged structure in medicinal chemistry, giving rise to a diverse array of compounds with significant therapeutic potential. In the realm of oncology, this chemical motif is most famously represented by the immunomodulatory drugs (IMiDs) – thalidomide, lenalidomide, and pomalidomide – which have revolutionized the treatment of multiple myeloma. However, the landscape of isoindoline derivatives in anticancer research is far broader and more complex than the IMiD class alone. Novel derivatives are continuously being developed, exhibiting a range of cytotoxic and targeted activities that diverge significantly from the well-trodden path of cereblon-mediated immunomodulation.

This guide provides a comparative analysis of key isoindoline derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action, anticancer activities, and the experimental methodologies used for their evaluation. We will delve into the nuances of both the established IMiDs and emerging non-IMiD derivatives, providing a framework for understanding their distinct and overlapping roles in the fight against cancer.

The Archetypal Immunomodulators: Thalidomide and its Progeny

The story of isoindoline derivatives in cancer therapy begins with the serendipitous discovery of the anticancer properties of thalidomide, a drug once notorious for its teratogenic effects.[1] This led to the development of its more potent and refined analogs, lenalidomide and pomalidomide.[2] These compounds exert their primary anticancer effects through a novel mechanism: the hijacking of the Cereblon (CRBN) E3 ubiquitin ligase complex.[3][4]

Mechanism of Action: Molecular Glues for Protein Degradation

The binding of an IMiD to CRBN alters the substrate specificity of the E3 ligase, effectively turning it into a "molecular glue" that recruits neosubstrates for ubiquitination and subsequent proteasomal degradation.[5] In multiple myeloma, key neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for myeloma cell survival.[3] Their degradation leads to apoptosis and cell cycle arrest.

Signaling Pathway: IMiD-Mediated Degradation of Ikaros and Aiolos

IMiD_Mechanism cluster_CRL4_CRBN CRL4-CRBN E3 Ubiquitin Ligase CRBN Cereblon (CRBN) CUL4 Cullin 4 Neosubstrates Neosubstrates (Ikaros, Aiolos) CRBN->Neosubstrates Recruitment DDB1 DDB1 ROC1 ROC1 IMiD IMiD (Lenalidomide, Pomalidomide) IMiD->CRBN Proteasome Proteasome Neosubstrates->Proteasome Degradation Ub Ubiquitin Ub->Neosubstrates Ubiquitination Apoptosis Apoptosis & Cell Cycle Arrest Proteasome->Apoptosis

Caption: IMiD binding to CRBN induces recruitment and ubiquitination of neosubstrates.

Beyond direct cytotoxicity to myeloma cells, IMiDs exhibit pleiotropic effects on the tumor microenvironment. They enhance T-cell and Natural Killer (NK) cell activity, inhibit angiogenesis, and modulate cytokine production, collectively creating a more hostile environment for tumor growth.[3][6]

Comparative Efficacy of IMiDs

Pomalidomide is generally considered the most potent of the three, followed by lenalidomide, and then thalidomide. This hierarchy is reflected in their binding affinity for cereblon and their efficacy in inducing the degradation of downstream targets.[3]

DerivativeTarget Cancer(s)Key Comparative Features
Thalidomide Multiple MyelomaFirst-generation IMiD; less potent with a broader side-effect profile, including neurotoxicity.[7]
Lenalidomide Multiple Myeloma, Myelodysplastic Syndromes, Mantle Cell LymphomaMore potent than thalidomide with a different side-effect profile (less neurotoxic, more myelosuppressive).[7][8]
Pomalidomide Relapsed/Refractory Multiple MyelomaMost potent IMiD; effective in patients resistant to lenalidomide.[9][10]

Emerging Isoindoline Derivatives: Beyond Immunomodulation

While the success of IMiDs is undeniable, the versatility of the isoindoline scaffold has led to the development of novel derivatives with distinct mechanisms of action. These emerging compounds often exhibit direct cytotoxic effects through mechanisms such as tubulin polymerization inhibition and kinase inhibition.

Tubulin Polymerization Inhibitors

A growing class of isoindoline derivatives exerts its anticancer effects by targeting the microtubule cytoskeleton.[9] Microtubules are essential for cell division, and their disruption leads to mitotic arrest and apoptosis.[11] Unlike the IMiDs, these compounds do not rely on cereblon for their activity.

One notable example is compound 9d , an indoline derivative that has been shown to inhibit tubulin polymerization by binding to the colchicine-binding site.[8][9] This leads to G2/M cell cycle arrest and apoptosis.

Signaling Pathway: Apoptosis Induction by Tubulin Inhibitors

Tubulin_Inhibitor_Pathway cluster_Apoptosis Intrinsic Apoptosis Pathway Tubulin_Inhibitor Isoindoline-based Tubulin Inhibitor Microtubules Microtubule Dynamics Tubulin_Inhibitor->Microtubules Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest Bcl2_Family Bcl-2 Family (e.g., Bcl-xL, Mcl-1) Mitotic_Arrest->Bcl2_Family Downregulation Bax_Bak Bax/Bak Bcl2_Family->Bax_Bak Inhibition Mitochondria Mitochondria Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Tubulin disruption leads to mitotic arrest and intrinsic apoptosis.

Kinase Inhibitors

The isoindoline scaffold has also been utilized to develop inhibitors of various kinases that are crucial for cancer cell signaling and proliferation. For example, derivatives have been synthesized that show inhibitory activity against kinases such as Haspin and tyrosine kinases.[12] The specificity of these inhibitors for their target kinases is a key determinant of their efficacy and side-effect profile.

Comparative Cytotoxicity Data

A direct comparison of the cytotoxic potential of different isoindoline derivatives is crucial for understanding their therapeutic potential. The following table summarizes representative IC50 values for both IMiD and non-IMiD derivatives against various cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.

Derivative ClassCompoundMechanism of ActionCell LineIC50 (µM)Reference
IMiD PomalidomideCereblon ModulatorDAUDI (Burkitt's Lymphoma)0.3[8]
IMiD PomalidomideCereblon ModulatorMUTU-I (Burkitt's Lymphoma)0.25[8]
IMiD LenalidomideCereblon ModulatorDAUDI (Burkitt's Lymphoma)> 0.6[8]
Tubulin Inhibitor Compound 9dTubulin Polymerization InhibitorMGC-803 (Gastric Cancer)1.84[8]
Tubulin Inhibitor Compound 9dTubulin Polymerization InhibitorA549 (Lung Cancer)6.82[8]
Tubulin Inhibitor Compound 9dTubulin Polymerization InhibitorKyse450 (Esophageal Cancer)1.49[8]
Novel Isoindoline Compound 7Not fully elucidatedA549 (Lung Cancer)19.41[3]
Phthalimide Derivative 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneApoptosis/Necrosis InductionRaji (Burkitt's Lymphoma)0.26 µg/mL[13]

Experimental Protocols for Evaluation

The preclinical evaluation of isoindoline derivatives relies on a battery of in vitro assays to determine their cytotoxic and mechanistic properties. Here, we provide detailed, self-validating protocols for key assays, along with expert insights into their application for this class of compounds.

Cell Viability Assessment: The MTT Assay

Causality Behind Experimental Choices: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as a proxy for cell viability. It is a robust and high-throughput method for initial screening of compound cytotoxicity and determining IC50 values. When working with immunomodulatory compounds like IMiDs, it is crucial to consider that they can alter the metabolic state of immune cells, which could potentially confound the results if not properly controlled for.[2] Therefore, it is advisable to use multiple, mechanistically distinct viability assays to confirm findings.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_workflow MTT Assay Workflow start Seed cells in 96-well plate treat Treat with Isoindoline Derivative (serial dilutions) start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours (Formation of Formazan) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance analyze Calculate % Viability and IC50 read_absorbance->analyze

Caption: A streamlined workflow for assessing cell viability using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoindoline derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired treatment period (typically 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

Causality Behind Experimental Choices: This flow cytometry-based assay is the gold standard for distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membrane integrity, characteristic of late apoptotic and necrotic cells. This dual staining provides a quantitative measure of apoptosis induction, a key mechanism for many anticancer drugs.

Detailed Protocol:

  • Cell Treatment: Seed and treat cells with the isoindoline derivative as described for the MTT assay.

  • Cell Harvesting: Harvest both adherent and suspension cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour of staining.

Cell Cycle Analysis: Propidium Iodide Staining

Causality Behind Experimental Choices: Many cytotoxic agents, including tubulin inhibitors, induce cell cycle arrest at specific phases. PI staining of DNA content allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase following drug treatment is indicative of cell cycle arrest at that checkpoint.

Detailed Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in a PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Conclusion and Future Perspectives

The isoindoline scaffold continues to be a fertile ground for the discovery of novel anticancer agents. While the immunomodulatory derivatives have achieved significant clinical success, the exploration of alternative mechanisms of action, such as tubulin and kinase inhibition, is expanding the therapeutic potential of this versatile chemical class. The comparative data and experimental protocols presented in this guide provide a framework for the continued investigation and development of next-generation isoindoline-based cancer therapies. Future research will likely focus on the development of derivatives with enhanced potency, improved safety profiles, and the ability to overcome drug resistance.

References

  • Hu, T., et al. (2021). Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 43, 128095.
  • Zhu, Y. X., et al. (2014). Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. Leukemia & Lymphoma, 55(8), 1749-1758. [Link]

  • Yaglioglu, A. S., et al. (2019). Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. Current Organic Synthesis, 16(6), 869-876.
  • Gaspari, M., et al. (2017). Full article: Novel insights into the mechanism of action of lenalidomide. Expert Opinion on Investigational Drugs, 26(2), 235-246. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 216326, Lenalidomide. Retrieved from [Link].

  • National Cancer Institute (2013). Pomalidomide for Multiple Myeloma. Retrieved from [Link].

  • Bollack, B., et al. (2022). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules, 27(19), 6598. [Link]

  • Strasser, A., et al. (2003). The Bcl-2-regulated apoptotic pathway. Journal of Cell Science, 116(Pt 19), 3905-3906. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 134780, Pomalidomide. Retrieved from [Link].

  • SEER*Rx. Pomalidomide. Retrieved from [Link].

  • Al-Qaisi, J. A., et al. (2020). Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. Russian Journal of Bioorganic Chemistry, 46(6), 1089-1096.
  • Fischer, E. S., et al. (2014). Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? Oncotarget, 5(20), 9579–9580. [Link]

  • National Cancer Institute (2006). Thalidomide. Retrieved from [Link].

  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.
  • Escuin, D., et al. (2005). Both Microtubule-Stabilizing and Microtubule-Destabilizing Drugs Inhibit Hypoxia-Inducible Factor-1α Accumulation and Activity by Disrupting Microtubule Function. Cancer Research, 65(19), 9021-9028. [Link]

  • Kavallaris, M. (2010). Microtubule-binding agents: a dynamic field of cancer therapeutics. Clinical Cancer Research, 16(14), 3569-3575. [Link]

  • Wang, Y., et al. (2020). Insight on[8][9]thiazolo[4,5-e]isoindoles as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 209, 112891.

  • Matyskiela, M. E., et al. (2018). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews, 47(19), 7215-7226. [Link]

  • National Cancer Institute. NCI-60 Human Tumor Cell Line Screen. Retrieved from [Link].

  • Holbeck, S. L., et al. (2010). Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines. Molecular Cancer Therapeutics, 9(5), 1451-1460. [Link]

  • National Cancer Institute. Data - NCI. Retrieved from [Link].

  • National Cancer Institute. NCI-60 Molecular Targets. Retrieved from [Link].

  • CellMiner™. Retrieved from [Link].

  • National Cancer Institute. Targeted Investigational Oncology Agents in the NCI-60: A Phenotypic Systems–based Resource. Retrieved from [Link].

  • Antitumor activity of indolequinones in the NCI-60 cell line panel. (n.d.). ResearchGate. Retrieved from [Link].

  • National Cancer Institute. Interrogation of NCI-60 Patterns of Growth Inhibition in Conjunction with Investigational Oncology Agents Kinase Profiling for t. Retrieved from [Link].

  • Siegel, D. S., et al. (2014). Clinical and pharmacodynamic analysis of pomalidomide dosing strategies in myeloma: impact of immune activation and cereblon targets. Blood, 124(23), 3416-3425. [Link]

  • van Meerloo, J., et al. (2011). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Current Protocols in Cytometry, 56(1), 9.14.1-9.14.12.
  • Weidner, J., et al. (2019). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Frontiers in Physiology, 10, 109. [Link]

  • Salehzadeh, A., et al. (2018). Impact of Immunosuppressive Drugs on the Metabolism of T Cells. International Review of Cell and Molecular Biology, 341, 149-178.
  • Dumontet, C., & Jordan, M. A. (2010). Microtubule-targeting agents: from bench to bedside. Targeted Oncology, 5(2), 77-85.
  • Wikipedia. (2024). Bcl-2 family. Retrieved from [Link].

  • Youle, R. J., & Strasser, A. (2008). The Bcl-2 protein family: opposing activities that mediate cell death. Nature Reviews Molecular Cell Biology, 9(1), 47-59.
  • The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. (2022). Frontiers. Retrieved from [Link].

  • CELLector. (2019). Open Targets Blog. Retrieved from [Link].

  • What cell line should I choose for citotoxicity assays? (2023). ResearchGate. Retrieved from [Link].

Sources

Comparative

The Strategic Advantage of 2-Methylisoindolin-5-amine Dihydrochloride in Modern Library Synthesis

A Senior Application Scientist's Guide to a Privileged Scaffold In the landscape of contemporary drug discovery, the architecture of a screening library is a critical determinant of its success. The choice of chemical bu...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to a Privileged Scaffold

In the landscape of contemporary drug discovery, the architecture of a screening library is a critical determinant of its success. The choice of chemical building blocks dictates the accessible chemical space and, ultimately, the potential for identifying novel, high-affinity ligands. Among the myriad of available reagents, "privileged scaffolds" — molecular frameworks that are recurrent in biologically active compounds — offer a strategic advantage.[1] This guide provides an in-depth technical comparison of 2-Methylisoindolin-5-amine dihydrochloride , a building block embodying the desirable characteristics of a privileged scaffold, and explores its advantages in the synthesis of combinatorial libraries, particularly DNA-encoded libraries (DELs).

The Isoindoline Core: A Foundation for Bioactivity

The isoindoline skeleton, a bicyclic system comprising a fused benzene and pyrrolidine ring, is a prominent feature in numerous natural products and clinically approved drugs.[1] Its prevalence underscores its inherent ability to present functional groups in a well-defined three-dimensional orientation, facilitating specific interactions with biological targets. The recent discovery of potent isoindolinone-based PARP1 inhibitors from a DNA-encoded library screening campaign further solidifies the value of this scaffold in modern drug discovery paradigms.[2]

2-Methylisoindolin-5-amine dihydrochloride leverages this privileged core, offering a unique combination of features that make it an exceptional building block for library synthesis.

Core Advantages of 2-Methylisoindolin-5-amine Dihydrochloride

The utility of a building block in library synthesis can be assessed by its contribution to the structural diversity, physicochemical properties, and overall quality of the resulting compound collection. Here, we compare the key attributes of 2-Methylisoindolin-5-amine dihydrochloride against common alternative amine building blocks.

Feature2-Methylisoindolin-5-amineAniline (and derivatives)Acyclic/Aliphatic AminesOther Bicyclic Amines (e.g., Tetrahydroisoquinoline)
Scaffold Rigidity High; bicyclic, sp³-rich coreModerate; planar aromatic ringLow; high conformational flexibilityHigh; bicyclic, sp³-rich core
Conformational Control Excellent; pre-organizes substituents in 3D spaceLimited; substituents rotate freelyPoor; multiple rotatable bondsExcellent; defined stereochemistry
Vectorial Diversity Well-defined exit vectors for diversificationPlanar exit vectorsIsotropic; lacks directional preferenceWell-defined exit vectors
"Privileged" Status High; present in numerous bioactive compounds[1]Moderate to HighLow to ModerateHigh
Aqueous Solubility High (as dihydrochloride salt)Variable; often requires solubilizing groupsGenerally good for smaller aminesModerate to High
Synthetic Tractability Primary amine allows for robust, well-established chemistriesWell-established chemistries, but can be prone to oxidationRobust chemistriesRobust chemistries

The primary advantage of 2-Methylisoindolin-5-amine dihydrochloride lies in its rigid, three-dimensional scaffold . Unlike flexible aliphatic amines or planar anilines, the isoindoline core reduces the conformational entropy of the final library members. This pre-organization can lead to a lower entropic penalty upon binding to a target protein, potentially resulting in higher binding affinities. The defined geometry of the scaffold also ensures that diversification points are presented in distinct and predictable vectors, allowing for a more systematic exploration of the target's binding site.

Furthermore, the dihydrochloride salt form of this building block confers excellent aqueous solubility, a crucial property for on-DNA reactions which are typically performed in aqueous-organic solvent mixtures.

Experimental Protocols for Library Integration

The primary amine of 2-Methylisoindolin-5-amine dihydrochloride serves as a versatile handle for a variety of well-established coupling reactions. Below are representative protocols for its incorporation into a DNA-encoded library.

On-DNA Amide Coupling: A Cornerstone of DEL Synthesis

Amide bond formation is one of the most frequently used reactions in the synthesis of DNA-encoded libraries. The following protocol is a robust method for coupling 2-Methylisoindolin-5-amine dihydrochloride to a DNA-linked carboxylic acid.

Workflow for On-DNA Amide Coupling

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Analysis DNA_acid DNA-linked Carboxylic Acid Mix Combine Reagents DNA_acid->Mix Amine_sol 2-Methylisoindolin-5-amine dihydrochloride solution Amine_sol->Mix Coupling_reagent EDC/HOAt Solution Coupling_reagent->Mix Base DIPEA Solution Base->Mix Incubate Incubate at RT Mix->Incubate Purify Ethanol Precipitation Incubate->Purify Analyze LC-MS Analysis Purify->Analyze

Caption: Workflow for the on-DNA amide coupling reaction.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM solution of DNA-linked carboxylic acid in a suitable buffer (e.g., 50 mM MOPS, pH 7.5).

    • Prepare a 100 mM solution of 2-Methylisoindolin-5-amine dihydrochloride in DMSO.

    • Prepare a 200 mM solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a 100 mM solution of 1-hydroxy-7-azabenzotriazole (HOAt) in DMSO.

    • Prepare a 300 mM solution of N,N-diisopropylethylamine (DIPEA) in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine 10 µL of the DNA-linked carboxylic acid solution (100 pmol).

    • Add 2 µL of the 2-Methylisoindolin-5-amine dihydrochloride solution (200 nmol).

    • Add 2 µL of the EDC/HOAt solution (400 nmol EDC, 200 nmol HOAt).

    • Add 2 µL of the DIPEA solution (600 nmol) to neutralize the dihydrochloride and the carboxylic acid.

    • Vortex the reaction mixture gently and incubate at room temperature for 16-24 hours.

  • Workup and Analysis:

    • Purify the DNA-conjugate by ethanol precipitation.

    • Resuspend the pellet in nuclease-free water.

    • Analyze the reaction conversion and product identity by LC-MS.

This protocol, adapted from established methods for on-DNA amide coupling, provides a reliable means of incorporating the 2-methylisoindolin-5-amine scaffold into a growing library.

Pictet-Spengler Reaction: Expanding Scaffold Diversity

The isoindoline core can also serve as a precursor for generating further structural diversity. The following conceptual workflow illustrates how a Pictet-Spengler reaction could be employed post-acylation to create more complex, fused ring systems.

Conceptual Workflow for a Post-Coupling Pictet-Spengler Reaction

G Start DNA-linked 2-Methylisoindolin-5-amine Acylation Acylation with Aldehyde-containing Carboxylic Acid Start->Acylation Intermediate DNA-linked Acylated Isoindoline Acylation->Intermediate Cyclization Pictet-Spengler Cyclization (Acidic Conditions) Intermediate->Cyclization Product DNA-linked Fused Tricyclic Scaffold Cyclization->Product

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Reactivity of Functionalized Isoindolines for Medicinal Chemistry

Introduction: The Isoindoline Scaffold - A Privileged Motif in Drug Discovery The isoindoline core, a bicyclic framework fusing a benzene ring with a pyrrolidine ring, is a cornerstone of modern medicinal chemistry.[1] I...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoindoline Scaffold - A Privileged Motif in Drug Discovery

The isoindoline core, a bicyclic framework fusing a benzene ring with a pyrrolidine ring, is a cornerstone of modern medicinal chemistry.[1] Its structural rigidity, three-dimensional character, and synthetic tractability have made it a "privileged scaffold" in numerous therapeutic agents.[2] From the immunomodulatory effects of lenalidomide to the antihypertensive action of chlorthalidone, derivatives of isoindoline and its oxidized forms (isoindolinones and phthalimides) are prevalent in clinically approved drugs.[1]

However, the true power of this scaffold lies in its potential for functionalization. The ability to precisely decorate the nitrogen atom, the aromatic ring, and the pyrrolidine core allows chemists to fine-tune a molecule's pharmacological profile, including its potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This guide provides an in-depth comparison of the reactivity of key functionalized isoindolines, offering both mechanistic insights and field-proven experimental protocols to aid researchers in their drug development endeavors.

Reactivity at the Nitrogen Center: A Tale of Nucleophilicity and Acidity

The secondary amine of the parent isoindoline scaffold is the most intuitive site for modification. Its reactivity is primarily governed by its nucleophilicity, which can be significantly modulated by substituents on the core structure.

N-Alkylation and N-Acylation: The Workhorse Reactions

Standard N-alkylation and N-acylation are fundamental reactions for introducing diverse side chains. The reactivity of the nitrogen is highly dependent on the oxidation state of the adjacent carbon atoms.

  • Isoindolines (Reduced Scaffold): The nitrogen in a fully reduced isoindoline is a typical secondary amine, exhibiting strong nucleophilicity. It readily undergoes SN2 reactions with alkyl halides and acylation with acid chlorides or anhydrides under standard basic conditions.

  • Isoindolin-1-ones (Partially Oxidized): The presence of an adjacent carbonyl group in the isoindolin-1-one scaffold reduces the nucleophilicity of the nitrogen due to the electron-withdrawing effect of the amide functionality. While still reactive, it often requires stronger bases or more forcing conditions for alkylation compared to a simple isoindoline.

  • Isoindoline-1,3-diones (Phthalimides): In the phthalimide scaffold, the nitrogen is flanked by two carbonyl groups. This renders the N-H bond significantly acidic (pKa ≈ 8-11), and the nitrogen itself is poorly nucleophilic. Reactions typically proceed via deprotonation to form a potent nucleophile (the phthalimide anion), as seen in the classic Gabriel synthesis.[3] This acidic proton is a key feature exploited in many synthetic strategies.[4]

Comparative Reactivity Data: N-Alkylation

The following table summarizes the typical conditions and relative reactivity for the N-alkylation of different isoindoline cores.

Scaffold TypeTypical BaseElectrophileRelative Reaction RateRationale
IsoindolineK₂CO₃, Et₃NBenzyl Bromide+++ (Fast)High nitrogen nucleophilicity of the secondary amine.
N-Boc-IsoindolineN/AN/A- (Unreactive)Nitrogen is protected as a carbamate; deprotection is required first.
Isoindolin-1-oneNaH, KHMDSBenzyl Bromide++ (Moderate)Reduced nucleophilicity due to the adjacent amide carbonyl. Stronger base needed.
PhthalimideK₂CO₃, DBUBenzyl Bromide+ (Slow to Moderate)Reaction proceeds via the phthalimide anion. N-H is acidic but the nitrogen atom itself is not nucleophilic.[4]
Experimental Protocol: N-Alkylation of Isoindoline

This protocol details a standard, reliable method for the N-alkylation of the parent isoindoline scaffold.

Objective: To synthesize N-benzylisoindoline.

Materials:

  • Isoindoline (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add isoindoline (1.0 eq) and anhydrous acetonitrile (to make a 0.2 M solution).

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Stir the suspension vigorously for 10 minutes at room temperature.

  • Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60 °C and monitor by TLC (Thin Layer Chromatography) until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and filter off the solid K₂CO₃.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Rationale for Choices:

  • Anhydrous Conditions: Prevents unwanted side reactions of the electrophile.

  • Potassium Carbonate: A mild and inexpensive base sufficient to scavenge the HBr byproduct, driving the reaction forward. It is easily removed by filtration.

  • Acetonitrile: A polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.

Reactivity at the Carbon Framework: The Rise of C-H Functionalization

While N-functionalization is crucial, modulating the carbon skeleton unlocks vast new chemical space. Modern transition-metal-catalyzed C-H functionalization has revolutionized this area, allowing for direct, atom-economical installation of substituents on the aromatic ring.[5][6]

G

Directing Group Effects and Regioselectivity

The nitrogen atom of the isoindoline or a group attached to it often acts as an endogenous directing group, coordinating to the metal catalyst and delivering it to a specific C-H bond, typically at the ortho position (C7).

  • N-Aryl/N-Acyl Isoindolines: The substituent on the nitrogen is key. For example, an N-pyridyl or N-acyl group can effectively direct palladium or rhodium catalysts to functionalize the C7 position of the isoindoline core.[5]

  • Electronic Effects: The inherent electronic nature of the benzene ring also plays a critical role. Electron-rich isoindolines (containing electron-donating groups like -OMe) generally undergo C-H activation more readily than electron-poor systems (containing electron-withdrawing groups like -CF₃ or -NO₂).

Comparative Reactivity Data: Pd-Catalyzed C7-Arylation

The table below illustrates the impact of electronics on the yield of a typical Palladium-catalyzed C-H arylation reaction.

C4-Substituent on IsoindolineCoupling PartnerTypical YieldRelative ReactivityRationale
-H (Unsubstituted)4-iodotoluene75-85%BaselineStandard electronic profile.
-OCH₃ (Electron-Donating)4-iodotoluene85-95%+ (Enhanced)Increased electron density on the ring facilitates electrophilic C-H activation/concerted metalation-deprotonation.
-CF₃ (Electron-Withdrawing)4-iodotoluene40-55%- (Reduced)Decreased electron density makes the C-H bond less susceptible to activation by the electrophilic metal center.
Experimental Protocol: Palladium-Catalyzed C7-Arylation of N-Pivaloylisoindoline

Objective: To selectively arylate the C7 position of N-pivaloylisoindoline with 4-bromoanisole.

Materials:

  • N-pivaloylisoindoline (1.0 eq)

  • 4-bromoanisole (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Tricyclohexylphosphine (PCy₃, 10 mol%)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Pivalic acid (PivOH, 30 mol%)

  • Toluene, anhydrous

Procedure:

  • In a glovebox, add Pd(OAc)₂ (0.05 eq), PCy₃ (0.10 eq), and anhydrous K₂CO₃ (2.5 eq) to an oven-dried Schlenk tube.

  • Remove the tube from the glovebox. Add N-pivaloylisoindoline (1.0 eq), 4-bromoanisole (1.5 eq), and pivalic acid (0.3 eq).

  • Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.

  • Add anhydrous toluene via syringe to achieve a 0.1 M concentration with respect to the isoindoline.

  • Seal the tube and place it in a preheated oil bath at 120 °C for 18-24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel.

Rationale for Choices:

  • Pd(OAc)₂/PCy₃: A common and effective catalytic system for C-H arylation. The bulky, electron-rich PCy₃ ligand promotes the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Pivalic Acid: Acts as a co-catalyst, facilitating the proton abstraction in the concerted metalation-deprotonation (CMD) step, which is often rate-limiting.

  • K₂CO₃: A strong base required for the CMD mechanism and to neutralize the HBr formed.

G

Specialized Reactivity: Trapping Reactive Intermediates

Beyond standard functionalizations, the isoindoline core can be a precursor to highly reactive intermediates, providing unique pathways to complex molecules.

N-Acyliminium Ion Formation

Readily available 3-hydroxyisoindolinones can be treated with a Lewis acid to generate electrophilic N-acyliminium ions in situ.[7][8] These powerful electrophiles can be trapped by a wide range of nucleophiles (carbon, nitrogen, sulfur), enabling the stereoselective synthesis of diverse 3-substituted isoindolinones. This method is tolerant of many functional groups and provides high-value scaffolds in excellent yields.[7]

Isoindole Umpolung

Typically, the isoindole system reacts as a nucleophile. However, through protonation with a strong acid, an "umpolung" or reversal of polarity can be achieved.[9] The in situ-generated nucleophilic isoindole can be converted to an electrophilic isoindolium ion. This electrophile can then undergo reactions like a Pictet-Spengler-type cyclization, providing rapid access to complex polycyclic isoindoline frameworks in a one-pot procedure.[9]

Conclusion

The functionalized isoindoline is a scaffold of immense value and versatility in medicinal chemistry. A deep understanding of its reactivity is paramount for the efficient design and synthesis of novel therapeutics.

  • N-Functionalization is governed by the oxidation state of the scaffold, with reactivity spanning from the highly nucleophilic amine of isoindoline to the acidic N-H of the phthalimide.

  • C-Functionalization , particularly via transition-metal-catalyzed C-H activation, offers a powerful strategy for decorating the aromatic core with high regioselectivity, heavily influenced by directing groups and substrate electronics.

  • Specialized methods , such as the generation of N-acyliminium ions and isoindole umpolung, provide access to unique and complex molecular architectures that would be difficult to obtain otherwise.

By leveraging the principles and protocols outlined in this guide, researchers can more effectively navigate the chemical space around the isoindoline core, accelerating the discovery of next-generation medicines.

References

  • Upadhyay, S., & Gekhter, A. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Journal of Experimental and Theoretical Analyses, 3(2), 66-87. [Link]

  • Çalışkan, B., & Gümüş, M. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity. [Link]

  • Mondal, S., et al. (2020). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. ResearchGate. [Link]

  • Basson, A. J., & McLaughlin, M. G. (2020). Synthesis of Functionalized Isoindolinones via Calcium Catalyzed Generation and Trapping of N-Acyliminium Ions. The Journal of Organic Chemistry, 85(8), 5615–5628. [Link]

  • Scilit. (n.d.). Lewis Acid‐Catalyzed C-H Functionalization for Synthesis of Isoindolinones and Isoindolines. Scilit. [Link]

  • Reddy, V., & Opatz, T. (2022). Synthesis of Polycyclic Isoindolines via α-C–H/N–H Annulation of Alicyclic Amines. Organic Letters. [Link]

  • Aksenov, N., et al. (2022). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Molecules. [Link]

  • Ahangar, N., et al. (2024). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Drug and Chemical Toxicology. [Link]

  • ResearchGate. (n.d.). Transition metal and acid‐ or base‐assisted functionalized isoindoline formation. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Organic Chemistry Portal. [Link]

  • Beilstein Journals. (n.d.). Exploration of C–H and N–H-bond functionalization towards 1-(1,2-diarylindol-3-yl)tetrahydroisoquinolines. Beilstein Journals. [Link]

  • ResearchGate. (2025). A simple method for the synthesis of isoindoline derivatives. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Synthesis of Functionalized Isoindolinones via Calcium Catalyzed Generation and Trapping of N-Acyliminium Ions. Semantic Scholar. [Link]

  • Massa, A., et al. (2014). Synthesis and Reactivity of the 3-Substituted Isoindolinone Framework to Assemble Highly Functionalized Related Structures. Molecular Diversity. [Link]

  • Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

  • Loska, R. (n.d.). THE SYNTHESIS AND REACTIONS OF ISOINDOLE N-OXIDES. Institute of Organic Chemistry, Polish Academy of Sciences. [Link]

  • Jarvo, E. R., et al. (2020). One-pot synthesis of polycyclic isoindolines using isoindole umpolung. PubMed Central. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • ResearchGate. (n.d.). Isoindolin‐1‐one synthesis by RhIII C−H functionalization in water. ResearchGate. [Link]

  • Bracher, F., & Tremmel, T. (2015). The chemistry of isoindole natural products. PubMed Central. [Link]

  • Szymański, P., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules. [Link]

  • Santacruz-García, A., et al. (2023). Synthesis and characterization of new 2-substituted isoindoline derivatives of α-amino acids. Journal of the Mexican Chemical Society. [Link]

  • Starek, M., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules. [Link]

  • Wang, F., et al. (2021). Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry. [Link]

  • Upadhyay, S. K., & Gekhter, A. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Amide Bond Formation: Benchmarking 2-Methylisoindolin-5-amine dihydrochloride

Introduction: The Isoindoline Scaffold in Modern Drug Discovery In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures that confer advantageous pharmacological properties is para...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoindoline Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. Among these, the isoindoline moiety has emerged as a privileged scaffold, forming the core of numerous clinically significant agents.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functionalities, enabling precise interactions with biological targets. This is particularly evident in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anticancer agents where the isoindolinone core has proven to be a highly effective pharmacophore.[3][4]

This guide provides a comparative analysis of 2-Methylisoindolin-5-amine dihydrochloride , a key building block for the synthesis of isoindoline-based therapeutics, against other structurally related and commonly utilized building blocks. As Senior Application Scientists, our goal is to not only provide protocols but to elucidate the underlying chemical principles that govern reactivity and performance, thereby empowering researchers to make informed decisions in their synthetic campaigns. This document will delve into the practical aspects of amide bond formation, a cornerstone reaction in drug discovery, and offer a head-to-head perspective on the utility of these valuable synthetic intermediates.

The Protagonist: 2-Methylisoindolin-5-amine dihydrochloride

2-Methylisoindolin-5-amine dihydrochloride is a versatile building block characterized by the isoindoline core with a primary amine at the 5-position and a methyl group on the isoindoline nitrogen. The dihydrochloride salt form enhances its stability and shelf-life, though it necessitates neutralization prior to or in situ during amide coupling reactions.

The N-methyl group can influence the molecule's conformational rigidity and solubility, while the 5-amino group serves as a crucial handle for derivatization, most commonly through amide bond formation. The electronic nature of the bicyclic system, which is less electron-rich than a simple aniline, impacts the nucleophilicity of the amino group and thus its reactivity in coupling reactions.

The Contenders: Alternative Building Blocks

For a comprehensive evaluation, we have selected two pertinent alternative building blocks that are frequently employed in similar medicinal chemistry programs:

  • 5-Aminoindoline: This isomer of 2-methylisoindolin-5-amine features the nitrogen atom at a different position within the five-membered ring. This seemingly subtle change can have significant implications for the molecule's vectoral presentation of substituents and its electronic properties.

  • 5-Aminoindan: Lacking the nitrogen atom in the five-membered ring, 5-aminoindan provides a purely carbocyclic scaffold. Its inclusion in this comparison allows for an assessment of the impact of the heterocyclic nitrogen on reactivity and physicochemical properties.[5]

Head-to-Head Comparison: Physicochemical and Reactivity Considerations

A direct, quantitative comparison of reaction kinetics and yields for these specific building blocks under identical conditions is not extensively documented in peer-reviewed literature. However, based on fundamental principles of organic chemistry and data from related aniline derivatives, we can project their relative performance in amide coupling reactions.[6]

Key Physicochemical Properties (Predicted and Experimental)

Property2-Methylisoindolin-5-amine5-Aminoindoline5-Aminoindan
Molecular Weight 148.21 g/mol (free base)134.18 g/mol 133.19 g/mol
pKa (of anilinic amine) ~4.5 - 5.0 (estimated)~4.6 - 5.2 (estimated)~4.8 - 5.5 (estimated)
LogP (predicted) 1.2 - 1.71.0 - 1.51.5 - 2.0
Structural Feature N-methylated isoindolineIndolineIndan

Discussion of Reactivity:

The nucleophilicity of the 5-amino group is a critical determinant of its performance in amide coupling reactions. As aniline derivatives, all three building blocks are less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring.

  • Electronic Effects: The presence of the second nitrogen atom in the isoindoline and indoline scaffolds, being an electron-withdrawing group by induction, is expected to slightly decrease the nucleophilicity of the 5-amino group compared to 5-aminoindan. Between the two isomers, the precise positioning of the heterocyclic nitrogen and its associated inductive and resonance effects may lead to subtle differences in reactivity, though these are generally considered to be minor. The N-methyl group in 2-methylisoindolin-5-amine is an electron-donating group and is expected to slightly increase the nucleophilicity of the aromatic amine compared to an unsubstituted isoindoline.

  • Steric Effects: All three building blocks present a primary aromatic amine with a similar steric environment, suggesting that steric hindrance is not a major differentiating factor in their coupling efficiency with unhindered carboxylic acids.

Experimental Section: Protocols for Amide Coupling

The following are detailed, self-validating protocols for the amide coupling of a generic carboxylic acid with the building blocks. These protocols are based on widely accepted and robust methodologies in medicinal chemistry.[6][7][8]

Protocol 1: EDC/HOBt Mediated Amide Coupling

This method is a classic and cost-effective approach for amide bond formation, proceeding through an active ester intermediate.[7][9]

Workflow Diagram:

EDC_HOBt_Coupling cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification Carboxylic_Acid Carboxylic Acid (1.0 eq) Mixing Combine Reactants in DMF Carboxylic_Acid->Mixing Amine_HCl Amine Dihydrochloride (1.1 eq) (e.g., 2-Methylisoindolin-5-amine HCl) Amine_HCl->Mixing EDC EDC (1.2 eq) EDC->Mixing HOBt HOBt (1.2 eq) HOBt->Mixing Base DIPEA (3.0 eq) Base->Mixing Solvent Anhydrous DMF Solvent->Mixing Stirring Stir at RT (4-16 h) Mixing->Stirring Quench Quench with H₂O Stirring->Quench Extract Extract with EtOAc Quench->Extract Wash Wash Organic Layer (Brine) Extract->Wash Dry Dry (Na₂SO₄) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify Product Pure Amide Product Purify->Product

Caption: EDC/HOBt mediated amide coupling workflow.

Step-by-Step Methodology:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).

  • The mixture is stirred at room temperature for 10 minutes to pre-activate the carboxylic acid.

  • The amine dihydrochloride salt (e.g., 2-Methylisoindolin-5-amine dihydrochloride, 1.1 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) are added to the reaction mixture.

  • The reaction is stirred at room temperature for 4-16 hours, monitoring by TLC or LC-MS for completion.

  • Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: HATU Mediated Amide Coupling

HATU is a more potent coupling reagent, often employed for challenging couplings, including those with electron-deficient anilines or sterically hindered substrates.[1][5][10]

Workflow Diagram:

HATU_Coupling cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification Carboxylic_Acid Carboxylic Acid (1.0 eq) Mixing Combine Reactants in DMF Carboxylic_Acid->Mixing Amine_HCl Amine Dihydrochloride (1.1 eq) (e.g., 5-Aminoindoline) Amine_HCl->Mixing HATU HATU (1.2 eq) HATU->Mixing Base DIPEA (3.0 eq) Base->Mixing Solvent Anhydrous DMF Solvent->Mixing Stirring Stir at RT (1-4 h) Mixing->Stirring Quench Quench with H₂O Stirring->Quench Extract Extract with EtOAc Quench->Extract Wash Wash Organic Layer (Brine) Extract->Wash Dry Dry (Na₂SO₄) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify Product Pure Amide Product Purify->Product

Caption: HATU mediated amide coupling workflow.

Step-by-Step Methodology:

  • To a solution of the carboxylic acid (1.0 eq), the amine dihydrochloride salt (e.g., 5-Aminoindan, 1.1 eq), and HATU (1.2 eq) in anhydrous DMF is added DIPEA (3.0 eq).

  • The reaction mixture is stirred at room temperature for 1-4 hours, with progress monitored by TLC or LC-MS.

  • Upon completion, the reaction is worked up and purified as described in the EDC/HOBt protocol.

Expected Performance and Comparative Analysis

While direct comparative data is limited, the following table illustrates the expected outcomes when coupling a moderately reactive carboxylic acid with each building block, based on general principles and literature precedents for similar substrates.[6] These are illustrative yields and not based on head-to-head experimental results.

Illustrative Amide Coupling Yields

Building BlockEDC/HOBt Coupling (Expected Yield)HATU Coupling (Expected Yield)
2-Methylisoindolin-5-amine 70-85%85-95%
5-Aminoindoline 70-85%85-95%
5-Aminoindan 75-90%90-98%

Analysis of Expected Outcomes:

  • HATU vs. EDC/HOBt: As a more powerful activating agent, HATU is generally expected to provide higher yields and faster reaction times across the board, particularly for these aniline-type amines which are less nucleophilic than their aliphatic counterparts.[1][6]

  • Reactivity Trend: 5-Aminoindan is predicted to give slightly higher yields due to the absence of the electron-withdrawing heterocyclic nitrogen, making its amino group marginally more nucleophilic. The difference in reactivity between 2-Methylisoindolin-5-amine and 5-aminoindoline is expected to be minimal in most cases.

  • Practical Considerations: The choice between EDC/HOBt and HATU often comes down to a balance of cost, reactivity, and the scale of the synthesis. For routine couplings and large-scale work, the more economical EDC/HOBt protocol is often preferred. For challenging substrates or when maximizing yield is critical, the additional cost of HATU can be justified.

Conclusion and Future Directions

2-Methylisoindolin-5-amine dihydrochloride stands as a valuable and versatile building block for the synthesis of isoindoline-containing compounds, particularly in the context of PARP inhibitor development. Its reactivity in amide coupling reactions is comparable to that of its isomer, 5-aminoindoline, and only slightly attenuated compared to the carbocyclic analogue, 5-aminoindan. The choice of coupling conditions, particularly the selection of a potent activating agent like HATU, can effectively overcome the inherent reduced nucleophilicity of these aniline-type amines, leading to high-yielding transformations.

This guide provides a framework for researchers to approach the use of these building blocks in a rational and efficient manner. While the provided protocols are robust starting points, it is the practice of a diligent scientist to optimize conditions for each unique substrate combination. Future work in this area would benefit from systematic, head-to-head comparative studies to quantitatively map the reactivity of these and other related building blocks, further enriching the toolkit of the medicinal chemist.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Institutes of Health. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Heatmap for the amide library synthesised. Five carboxylic acids were combined with five amines, using four coupling agents and tested under nine different reaction conditions (900 individual reactions). (n.d.). ResearchGate. [Link]

  • A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. (n.d.). ResearchGate. [Link]

  • Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. (2025). National Institutes of Health. [Link]

  • Synthesis, Physicochemical Properties and Biological Evaluation Of Some Novel 5-[2-methyl/ (un) Substituted Phenylethylideneamino] Quinolin-8-ols. (n.d.). ResearchGate. [Link]

  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. (n.d.). National Institutes of Health. [Link]

  • Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. (n.d.). MDPI. [Link]

  • Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. (2025). National Institutes of Health. [Link]

  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. (n.d.). ResearchGate. [Link]

  • Amines. (n.d.). NCERT. [Link]

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. (n.d.). National Institutes of Health. [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. [Link]

  • The amide group and its preparation methods by acid-amine coupling reactions: an overview. (n.d.). ResearchGate. [Link]

  • Parallel synthesis of α-hydroxy β-amino amide containing peptide derivatives as structural analogues of Bestatin. (n.d.). ResearchGate. [Link]

  • Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. (n.d.). MDPI. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. [Link]

  • The preparation and applications of amides using electrosynthesis. (2020). Green Chemistry, 22(21), 7246-7262. [Link]

  • Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? (n.d.). ResearchGate. [Link]

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. (n.d.). Journal of Visualized Experiments. [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (n.d.). MDPI. [Link]

  • Synthesis of amides under flow chemistry conditions. (n.d.). ResearchGate. [Link]

Sources

Validation

Efficacy of "2-Methylisoindolin-5-amine dihydrochloride" derived compounds vs standards

A Technical Guide for Researchers and Drug Development Professionals Introduction: The Privileged Isoindoline Scaffold in Modern Drug Discovery The isoindoline core is a well-established "privileged scaffold" in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Privileged Isoindoline Scaffold in Modern Drug Discovery

The isoindoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous clinically approved therapeutics.[1][2] Its rigid, bicyclic structure provides a versatile platform for the synthesis of compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects.[3][4] This guide provides a comparative analysis of the efficacy of advanced isoindoline-derived compounds, with a particular focus on those bearing a 5-amino substituent, against established standards of care in oncology. While specific efficacy data for derivatives of "2-Methylisoindolin-5-amine dihydrochloride" are not extensively available in peer-reviewed literature, we will extrapolate from the broader class of 5-aminoisoindoline derivatives to discuss potential structure-activity relationships (SAR) and comparative performance.

This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the preclinical and clinical data that underscore the therapeutic potential of this important class of molecules. We will delve into the mechanistic underpinnings of their activity, provide detailed experimental protocols for their evaluation, and present a clear comparison with current therapeutic standards.

The Isoindoline Core: A Foundation for Potent Biological Activity

The isoindoline nucleus, a bicyclic system comprising a fused benzene and pyrrolidine ring, is a common motif in a variety of bioactive compounds.[2] The strategic placement of functional groups on this scaffold can profoundly influence the pharmacological properties of the resulting molecules. The 5-amino group, in particular, serves as a key pharmacophore in several successful drugs, offering a site for further chemical modification to enhance target binding and modulate physicochemical properties. The addition of a methyl group at the 2-position, as in "2-Methylisoindolin-5-amine," can impact the compound's conformational flexibility and lipophilicity, potentially influencing its pharmacokinetic and pharmacodynamic profile.

Comparative Efficacy Analysis: Isoindoline Derivatives vs. Clinical Standards

To provide a clear and objective comparison, this guide will focus on the efficacy of isoindoline-based compounds in the context of oncology, a field where they have demonstrated significant clinical success. We will compare their performance against well-established standards: the immunomodulatory drugs (IMiDs®) Lenalidomide and Pomalidomide , and the multi-kinase inhibitors Sorafenib and Dasatinib .

Immunomodulatory Isoindoline Derivatives vs. Lenalidomide and Pomalidomide

Lenalidomide and Pomalidomide are archetypal examples of successful isoindoline-based drugs, specifically belonging to the isoindoline-1,3-dione class.[1] Their primary mechanism of action involves binding to the protein cereblon (CRBN), a component of the CRL4-CRBN E3 ubiquitin ligase complex.[1] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the Ikaros family zinc finger proteins, IKZF1 and IKZF3.[1] These transcription factors are crucial for the survival of multiple myeloma cells.

The efficacy of novel 5-aminoisoindoline derivatives can be benchmarked against the well-documented in vitro and in vivo performance of Lenalidomide and Pomalidomide.

Table 1: Comparative In Vitro Efficacy of Immunomodulatory Agents in Multiple Myeloma Cell Lines

CompoundCell LineAssayIC50 / EC50Reference
Lenalidomide MM.1SProliferation~1 µM[5]
H929Proliferation~5 µM[5]
Pomalidomide MM.1SProliferation~0.1 µM[6]
H929Proliferation~0.5 µM[6]
Hypothetical 2-Methyl-5-aminoisoindoline Derivative MM.1SProliferationTBD-
H929ProliferationTBD-

TBD: To Be Determined through experimental evaluation.

The 2-methyl group in a hypothetical derivative could influence its binding affinity for cereblon or alter its cellular uptake, potentially leading to different potency compared to Lenalidomide and Pomalidomide.

Isoindoline-Based Kinase Inhibitors vs. Sorafenib and Dasatinib

The 5-aminoisoindoline scaffold is also a promising starting point for the development of kinase inhibitors. The amino group can serve as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. By modifying the substituents on the isoindoline ring and the 5-amino group, it is possible to achieve selectivity for various kinase targets implicated in cancer progression.

Sorafenib is a multi-kinase inhibitor that targets several receptor tyrosine kinases, including VEGFR and PDGFR, as well as the Raf serine/threonine kinases.[2][7] Dasatinib is a potent inhibitor of the Abl and Src family kinases.[3][8]

Table 2: Comparative In Vitro Efficacy of Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Cancer Cell LineIC50 (nM)References
Sorafenib VEGFR-290MDA-MB-231 (Breast)>10,000[9][10]
B-Raf22HCT-116 (Colon)5,800[2]
c-Kit68--[7]
Dasatinib Abl<1K562 (CML)<1[3][8]
Src0.8--[3]
c-Kit79--[3]
Hypothetical 2-Methyl-5-aminoisoindoline Derivative TBDTBDTBDTBD-

TBD: To Be Determined through experimental evaluation.

A hypothetical 2-methyl-5-aminoisoindoline derivative designed as a kinase inhibitor would need to demonstrate potent and selective inhibition of its target kinase(s) and translate that into effective inhibition of cancer cell proliferation.

Experimental Protocols for Efficacy Evaluation

To ensure scientific integrity and reproducibility, the following are detailed protocols for key experiments used to evaluate the efficacy of novel compounds.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing the purified kinase, a specific peptide substrate, and ATP in a suitable buffer (e.g., Tris-HCl, MgCl2, DTT).[1]

  • Compound Addition: Add the test compound (e.g., a 2-Methylisoindolin-5-amine derivative) at various concentrations to the reaction mixture. Include a DMSO control.

  • Kinase Reaction Initiation: Initiate the reaction by adding a mixture of ATP and a phosphate donor (e.g., [γ-³²P]ATP for radiometric assays or a fluorescent ATP analog for non-radiometric assays).

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Reaction Termination and Detection: Stop the reaction by adding a stop solution (e.g., EDTA). The amount of phosphorylated substrate is then quantified using an appropriate detection method (e.g., scintillation counting, fluorescence polarization, or luminescence).[8]

  • IC50 Determination: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Diagram 1: In Vitro Kinase Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_mix Prepare Kinase Reaction Mixture (Kinase, Substrate, Buffer) add_comp Add Compound to Reaction Mixture prep_mix->add_comp prep_comp Prepare Serial Dilutions of Test Compound prep_comp->add_comp start_rxn Initiate Reaction with ATP add_comp->start_rxn incubation Incubate at 30°C start_rxn->incubation stop_rxn Terminate Reaction incubation->stop_rxn detection Detect Phosphorylated Substrate stop_rxn->detection calc_ic50 Calculate IC50 Value detection->calc_ic50

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[2][11]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.

Diagram 2: Cell Viability (MTT) Assay Workflow

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate adhesion Allow Cells to Adhere seed_cells->adhesion add_compound Add Test Compound adhesion->add_compound incubation_treatment Incubate for 48-72h add_compound->incubation_treatment add_mtt Add MTT Reagent incubation_treatment->add_mtt incubation_mtt Incubate for 2-4h add_mtt->incubation_mtt solubilize Solubilize Formazan incubation_mtt->solubilize read_absorbance Measure Absorbance at 570nm solubilize->read_absorbance calc_ic50 Calculate IC50 Value read_absorbance->calc_ic50

Caption: Step-by-step workflow of the MTT cell viability assay.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of a compound in a living organism.[6]

Protocol:

  • Cell Implantation: Subcutaneously implant human cancer cells into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound and a vehicle control according to a predetermined dosing schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or biomarker assessment). Compare the tumor growth inhibition in the treatment group to the control group.

Diagram 3: In Vivo Xenograft Study Workflow

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint and Analysis implant_cells Implant Cancer Cells into Mice tumor_growth Monitor Tumor Growth implant_cells->tumor_growth randomize Randomize Mice into Groups tumor_growth->randomize administer_drug Administer Test Compound and Vehicle Control randomize->administer_drug monitor_tumor Measure Tumor Volume and Body Weight administer_drug->monitor_tumor euthanize Euthanize Mice at Endpoint monitor_tumor->euthanize Study Conclusion excise_tumor Excise and Analyze Tumors euthanize->excise_tumor analyze_data Compare Tumor Growth Between Groups excise_tumor->analyze_data

Caption: Key stages of an in vivo tumor xenograft efficacy study.

Conclusion and Future Directions

The isoindoline scaffold continues to be a highly productive starting point for the discovery of novel therapeutics, particularly in oncology. While direct comparative efficacy data for derivatives of "2-Methylisoindolin-5-amine dihydrochloride" remains to be established in the public domain, the extensive research on related 5-aminoisoindoline compounds provides a strong rationale for their continued investigation. By leveraging established experimental protocols and comparing against well-characterized clinical standards, researchers can effectively evaluate the potential of new isoindoline-based compounds. Future work should focus on the synthesis and rigorous preclinical evaluation of derivatives of "2-Methylisoindolin-5-amine" to elucidate the specific contributions of the 2-methyl and 5-amino functionalities to their biological activity and to identify promising new candidates for clinical development.

References

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2022). Molecules. [Link]

  • Wilhelm, S. M., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Research, 64(19), 7099-7109.
  • Wilhelm, S., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Molecular Cancer Therapeutics, 7(10), 3129-3140.
  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • The Role of Isoindoline in Pharmaceutical Drug Development. (2023). Pharmaffiliates. [Link]

  • Richardson, P. G., et al. (2013). Pomalidomide alone or with low-dose dexamethasone in relapsed and refractory multiple myeloma: a randomized phase 2 study. Blood, 121(11), 1961-1967.
  • A review on biological activity and synthetic methods of isoindole nucleus. (2023). World Journal of Advanced Research and Reviews. [Link]

  • Properties and Functions of Isoindoline: A Short Review. (2020). JETIR. [Link]

  • Dasatinib synergizes with both cytotoxic and signal transduction inhibitors in heterogeneous breast cancer cell lines - lessons for design of combination targeted therapy. (2012). Oncotarget, 3(5), 549-562.
  • Hideshima, T., et al. (2007). Lenalidomide enhances the antitumor activity of bortezomib in multiple myeloma cells. Blood, 110(4), 1368-1376.
  • Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. [Link]

Sources

Comparative

Structural activity relationship (SAR) of "2-Methylisoindolin-5-amine dihydrochloride" analogs

An In-Depth Guide to the Structural Activity Relationship (SAR) of Isoindoline Analogs as Dopamine D4 Receptor Ligands Introduction: The Isoindoline Scaffold as a Privileged Structure in Neuropharmacology The isoindoline...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structural Activity Relationship (SAR) of Isoindoline Analogs as Dopamine D4 Receptor Ligands

Introduction: The Isoindoline Scaffold as a Privileged Structure in Neuropharmacology

The isoindoline nucleus is a bicyclic heterocyclic scaffold that has emerged as a "privileged structure" in medicinal chemistry. Its rigid framework and synthetic tractability make it an ideal starting point for developing ligands that interact with a wide range of biological targets.[1] While direct, extensive Structural Activity Relationship (SAR) studies on "2-Methylisoindolin-5-amine dihydrochloride" itself are not widely published, this molecule serves as a quintessential example of the isoindoline core. It features the key structural elements—the isoindoline ring, an N-alkyl substituent, and an aromatic amine—that are critical for modulation in drug design.

This guide provides a comprehensive analysis of the SAR of isoindoline analogs, with a primary focus on their activity as ligands for the Dopamine D4 Receptor (D4R). The D4R is a G protein-coupled receptor implicated in various neuropsychiatric conditions, making it a high-interest target for drug discovery.[2] We will deconstruct the isoindoline pharmacophore to understand how specific structural modifications influence binding affinity, selectivity, and functional activity, drawing upon experimental data from authoritative sources.

The Isoindoline Pharmacophore for D4 Receptor Affinity

The typical pharmacophore for isoindoline-based D4R ligands can be broken down into three key regions for SAR analysis:

  • The Isoindoline Core: The foundational bicyclic structure.

  • The N-Substituent (Position 2): Often a linker connecting to another pharmacophoric element.

  • Aromatic Ring Substituents (Positions 4, 5, 6, 7): Modulators of electronic properties and steric interactions.

Below is a conceptual diagram illustrating these key modification points on the core structure.

cluster_0 General Isoindoline Scaffold for SAR Core 2-Methylisoindolin-5-amine (Core Structure) N_Sub Position 2 (N-Substituent) Core->N_Sub Linker Modification (Alkyl chains, Rings) Amine_Sub Position 5 (Amine/Amide Group) Core->Amine_Sub Functional Group Modification Aromatic_Sub Aromatic Ring (Other Positions) Core->Aromatic_Sub Steric/Electronic Effects

Caption: Key regions for SAR modification on the 2-Methylisoindolin-5-amine scaffold.

Dissecting the SAR of Isoindoline Analogs at the D4 Receptor

Our analysis focuses on how structural changes impact binding affinity (expressed as Kᵢ or pKᵢ) and selectivity against the closely related D2 and D3 receptors. High selectivity for D4R is a critical goal to minimize off-target effects commonly associated with antipsychotic drugs, such as extrapyramidal symptoms.[3]

The Role of the N-Substituent Linker

The substituent at the nitrogen atom of the isoindoline ring is arguably the most critical determinant of D4R affinity and selectivity. In many potent ligands, this is not a simple methyl group but a longer chain linking to a terminal aromatic or cyclic moiety.

  • Linker Length: Studies on related pharmacophores consistently show that the length of the alkyl chain connecting the core to a terminal group (often a piperazine or piperidine) is crucial. For instance, in a series of D4R ligands, extending a linker chain by an extra methylene group was found to significantly decrease D4R affinity and selectivity.[2] This suggests an optimal spatial distance between the isoindoline core and the terminal binding region within the D4R binding pocket.

  • Linker Composition: Replacing a flexible alkyl chain with a more rigid cyclic structure or incorporating heteroatoms can influence conformational freedom and binding.

The Terminal Group: A Key Interaction Hub

The group at the end of the N-substituent linker often engages with a hydrophobic pocket in the receptor.

  • Piperazine/Piperidine Moieties: Piperazine and piperidine rings are exceptionally common in high-affinity D4R ligands.[4] These basic nitrogenous rings are believed to interact with a conserved aspartate residue (Asp110) in transmembrane helix 3 (TM3) of D2-like receptors.

  • Aromatic Substituents on the Terminal Ring: Attaching an aromatic ring (e.g., phenyl, pyridinyl) to the terminal piperazine/piperidine is a classic strategy. Modifications to this terminal aromatic ring can fine-tune selectivity. For example, adding bulky, electron-withdrawing groups to the para-position of a terminal phenyl ring often enhances D4R affinity.[3]

Modification of the Aromatic Amine (Position 5)

The amine group at position 5 on the isoindoline ring is a key site for interaction or further derivatization.

  • Primary Amine vs. Amides: While the primary amine provides a site for hydrogen bonding, converting it into an amide can introduce new interaction points and alter physicochemical properties. For instance, creating N-(m-tolyl)acetamide analogs from a lead compound did not substantially change D4R affinity, indicating that this region can tolerate specific bulky groups.[2]

  • Positional Isomers: The location of the amine group on the aromatic ring is critical. Shifting the amine from position 5 to other positions (e.g., 4 or 6) would alter the vector of potential hydrogen bonds and can drastically change the binding mode and affinity.

Comparative Data Analysis of Isoindoline and Related Analogs

The following table summarizes SAR data from published studies on various isoindoline, indolinone, and related heterocyclic analogs targeting D2-like dopamine receptors. This allows for a comparative assessment of how different structural motifs perform.

Compound ScaffoldKey Structural FeaturesD4R Affinity (Kᵢ, nM)Selectivity (D2/D4)Selectivity (D3/D4)Reference
Indolin-2-one 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl) side chain0.5High (Not quantified)High (Not quantified)[5]
Piperidine Analog 4-benzyl terminal group, butyl linker0.52100251[4]
Piperidine Analog 4-butyl terminal group, butyl linker0.35342148[4]
N-Indole Analog N-arylpiperazine with propyl linker~3.0 (pKᵢ 8.5)977719[6]
Isoindolinone HDAC inhibitor scaffold with hydroxamic acidN/A (HDAC target)N/AN/A[7]

Analysis of the Data: The data clearly indicates that a linker of approximately four carbons (butyl) connecting a core scaffold to a terminal piperazine or piperidine ring is a highly effective strategy for achieving potent D4R affinity. The sub-nanomolar Kᵢ value for the indolin-2-one derivative highlights the potential of this general pharmacophore.[5] Furthermore, the piperidine analogs demonstrate that subtle changes to the terminal hydrophobic group (benzyl vs. butyl) can significantly modulate selectivity against D2 and D3 receptors.[4]

Experimental Protocols for SAR Exploration

To systematically explore the SAR of 2-methylisoindolin-5-amine analogs, a logical workflow involving synthesis and biological evaluation is required.

Workflow for Synthesis and Evaluation of Novel Analogs

Caption: A systematic workflow for the design, synthesis, and evaluation of novel isoindoline analogs.

Protocol 1: General Synthesis of N-Substituted Isoindoline Analogs

This protocol describes a representative synthetic route for introducing diverse linkers and terminal groups at the nitrogen of an isoindoline core, a common strategy in medicinal chemistry.[1][8]

Objective: To synthesize a library of N-substituted isoindoline analogs for SAR studies.

Materials:

  • Starting isoindoline (e.g., 5-nitroisoindoline)

  • Appropriate dihaloalkane (e.g., 1-bromo-4-chlorobutane)

  • Terminal amine (e.g., 4-phenylpiperazine)

  • Base (e.g., K₂CO₃, NaH)

  • Solvent (e.g., DMF, Acetonitrile)

  • Reducing agent for nitro group (e.g., SnCl₂, H₂/Pd-C)

Step-by-Step Procedure:

  • N-Alkylation of Isoindoline Core:

    • Dissolve 1.0 equivalent of the starting isoindoline in anhydrous DMF.

    • Add 1.5 equivalents of a base like potassium carbonate.

    • Add 1.1 equivalents of a dihaloalkane linker (e.g., 1-bromo-4-chlorobutane) dropwise at room temperature.

    • Heat the reaction mixture to 60-80°C and monitor by TLC until the starting material is consumed.

    • Cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the intermediate by column chromatography.

    • Causality: Using a dihaloalkane with different reactivities (e.g., bromo vs. chloro) allows for selective, stepwise substitution. The more reactive halogen reacts first with the isoindoline nitrogen.

  • Coupling with Terminal Amine:

    • Dissolve the purified intermediate from Step 1 in acetonitrile.

    • Add 1.2 equivalents of the desired terminal amine (e.g., 4-phenylpiperazine) and 2.0 equivalents of K₂CO₃.

    • Reflux the mixture and monitor by TLC.

    • Upon completion, filter the solid, concentrate the filtrate, and purify the coupled product by column chromatography.

  • Functional Group Interconversion (e.g., Nitro Reduction):

    • If starting with a nitro-isoindoline, dissolve the product from Step 2 in ethanol.

    • Add an excess of a reducing agent like tin(II) chloride dihydrate (SnCl₂·2H₂O).

    • Reflux for several hours until the nitro group is fully reduced to a primary amine.

    • Neutralize the reaction with a base (e.g., aqueous NaHCO₃) and extract the final amine product.

    • Purify via chromatography or crystallization.

    • Self-Validation: The final structure must be rigorously confirmed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to ensure the correct isomer has been synthesized and the compound is of high purity for biological testing.[9]

Protocol 2: Competitive Radioligand Binding Assay for D4R Affinity

This protocol is a standard method to determine the binding affinity (Kᵢ) of test compounds for the D4 receptor.[4]

Objective: To quantify the affinity of synthesized analogs for the human Dopamine D4 receptor.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human D4 receptor.

  • Radioligand (e.g., [³H]spiperone).

  • Non-specific binding agent (e.g., haloperidol at high concentration).

  • Synthesized test compounds at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Scintillation counter and vials.

Step-by-Step Procedure:

  • Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Cell membranes + radioligand + buffer.

    • Non-Specific Binding: Cell membranes + radioligand + high concentration of haloperidol.

    • Test Compound Binding: Cell membranes + radioligand + test compound at each concentration.

  • Incubation: Add the cell membranes (typically 10-20 µg protein per well) to all wells. Add the fixed concentration of [³H]spiperone. Add the test compounds or haloperidol.

  • Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination & Harvesting: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

    • Trustworthiness: This method is self-validating through the inclusion of total and non-specific binding controls, ensuring that the measured inhibition is due to specific interaction with the receptor target.

Conclusion and Future Directions

The structural activity relationship of 2-methylisoindolin-5-amine analogs reveals a well-defined pharmacophore for achieving high affinity and selectivity for the Dopamine D4 receptor. The most critical structural feature is the N-substituent, which optimally consists of a four-carbon linker attached to a terminal piperazine or piperidine ring that is itself substituted with a hydrophobic aromatic group. The isoindoline core serves as a rigid anchor, while substituents on its aromatic ring, such as the 5-amino group, provide opportunities for fine-tuning interactions and physicochemical properties.

Future work should focus on exploring more diverse terminal groups to probe unique sub-pockets within the D4R and on modifying the 5-amino group to explore new hydrogen bonding networks. Combining these SAR insights with computational modeling, such as molecular docking and QSAR studies, will further accelerate the rational design of next-generation D4R-selective ligands for the potential treatment of complex neurological disorders.[3]

References

  • SAR of 2,3‐disubstituted isoindolin‐1‐one derivatives exhibiting... - ResearchGate. Available at: [Link]

  • The anticancer SAR studies of isoindolinone derivatives. - ResearchGate. Available at: [Link]

  • Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy - National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core - MDPI. Available at: [Link]

  • Structure−activity relationship of compounds 1−5. - ResearchGate. Available at: [Link]

  • (PDF) Synthesis and biological evaluation of 2-(5-substituted-1-((diethylamino)methyl)-2-oxoindolin-3-ylidene) - ResearchGate. Available at: [Link]

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - National Institutes of Health (NIH). Available at: [Link]

  • Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity - National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands - PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents - National Institutes of Health (NIH). Available at: [Link]

  • Structure Activity Relationships - Drug Design Org. Available at: [Link]

  • Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma - MDPI. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - MDPI. Available at: [Link]

  • Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed. Available at: [Link]

  • Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma - UNICAM. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PubMed. Available at: [Link]

  • Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs - MDPI. Available at: [Link]

Sources

Validation

A Comparative Guide to the In Vitro Evaluation of Novel Therapeutics Derived from 2-Methylisoindolin-5-amine

This guide provides a comprehensive framework for the in vitro assessment of novel chemical entities synthesized from the versatile scaffold, 2-Methylisoindolin-5-amine dihydrochloride. Designed for researchers in drug d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro assessment of novel chemical entities synthesized from the versatile scaffold, 2-Methylisoindolin-5-amine dihydrochloride. Designed for researchers in drug discovery and development, this document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental design, offers detailed methodologies for key assays, and presents a comparative analysis of hypothetical compounds, equipping scientists with the knowledge to rigorously evaluate their own synthesized molecules.

Introduction: The Rationale for Derivatizing 2-Methylisoindolin-5-amine

The isoindoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. The starting material, 2-Methylisoindolin-5-amine, offers a strategic advantage due to its reactive primary amine group at the 5-position. This amine serves as a versatile chemical handle for introducing a diverse array of functional groups, allowing for the systematic exploration of the chemical space to optimize biological activity, selectivity, and pharmacokinetic properties.[1][2][3] The derivatization of this core is a common strategy in the pursuit of novel therapeutics, particularly in oncology and inflammation, where isoindoline-based compounds have shown promise as inhibitors of key signaling proteins like kinases and as modulators of G-protein coupled receptors (GPCRs).[3]

This guide will focus on a hypothetical series of compounds (designated ISO-1 to ISO-4 ) synthesized from 2-Methylisoindolin-5-amine dihydrochloride. We will detail their evaluation through a panel of standard in vitro assays and compare their performance against a known, commercially available inhibitor, Staurosporine (a non-selective kinase inhibitor), and a generic GPCR antagonist, Compound X .

Synthesis of Hypothetical Compounds

For the purpose of this guide, we will consider a straightforward synthetic route where the primary amine of 2-Methylisoindolin-5-amine is acylated with different carboxylic acids to yield a small library of amide derivatives. This common synthetic transformation allows for the introduction of various substituents to probe structure-activity relationships (SAR).[1][4]

Scheme 1: General Synthesis of ISO-1 to ISO-4

  • ISO-1: R = Phenyl

  • ISO-2: R = 4-Chlorophenyl

  • ISO-3: R = Cyclohexyl

  • ISO-4: R = Thiophene-2-yl

In Vitro Testing: A Multi-faceted Approach

The initial in vitro characterization of newly synthesized compounds typically follows a hierarchical approach, starting with an assessment of general cytotoxicity, followed by more specific assays to determine their effect on the intended biological targets.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for evaluating the cytotoxic potential of compounds.[5][6][7] It is a colorimetric assay that measures the metabolic activity of cells, which in most cases, is proportional to the number of viable cells.[7][8] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[6][8]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compounds (ISO-1 to ISO-4, Staurosporine, Compound X) and a vehicle control (e.g., DMSO) in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well. Incubate for 3-4 hours at 37°C.[6][9] During this time, purple formazan crystals will form in viable cells.[7]

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6][9]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Treat Cells with Compounds incubate1->treat prep_compounds Prepare Compound Dilutions prep_compounds->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read_plate Measure Absorbance (570nm) solubilize->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50

Target-Specific Activity: Kinase Inhibition Assay

Given that many isoindoline derivatives target protein kinases, an in vitro kinase inhibition assay is a crucial next step.[10][11] These assays measure the ability of a compound to inhibit the enzymatic activity of a specific kinase, which involves the transfer of a phosphate group from ATP to a substrate.[12]

Experimental Protocol: In Vitro Kinase Assay (e.g., for a tyrosine kinase)

  • Reagent Preparation: Prepare the kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 140 mM NaCl, 1 mM EGTA, 1 mM DTT), a solution of the purified kinase, the kinase substrate (e.g., a synthetic peptide), and ATP.[13]

  • Compound Incubation: In a 96-well plate, add the test compounds (ISO-1 to ISO-4, Staurosporine) at various concentrations to the kinase and substrate. Allow for a pre-incubation period of 10-15 minutes at room temperature.[13]

  • Initiation of Kinase Reaction: Initiate the reaction by adding a solution containing MgCl₂ and ATP. The final ATP concentration should be close to its Km value for the specific kinase to ensure sensitive detection of competitive inhibitors. Incubate for a defined period (e.g., 30-60 minutes) at 30°C or 37°C.[13][14]

  • Detection of Phosphorylation: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a fluorescence-based assay where a phospho-specific antibody is used.[11]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Kinase_Assay_Workflow cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detection Detection & Analysis reagents Prepare Kinase, Substrate, ATP plate Add Kinase, Substrate, and Compound to Plate reagents->plate compounds Prepare Compound Dilutions compounds->plate initiate Initiate with ATP/MgCl2 plate->initiate incubate Incubate at 37°C initiate->incubate stop Stop Reaction incubate->stop detect Detect Phosphorylation stop->detect analyze Calculate IC50 detect->analyze

Target Engagement: Radioligand Binding Assay

To determine if the synthesized compounds interact with a specific GPCR, a radioligand binding assay is the gold standard.[15][16] This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the receptor of interest.[15]

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR. This is typically done by homogenizing the cells and centrifuging to pellet the membranes.[17]

  • Binding Reaction: In a 96-well filter plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., ³H-labeled) and varying concentrations of the test compounds (ISO-1 to ISO-4, Compound X).[15][17]

  • Equilibrium Incubation: Incubate the mixture for a sufficient time (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[17]

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand by rapid vacuum filtration through a glass fiber filter. The membranes and the bound radioligand are trapped on the filter.[15][17]

  • Quantification: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand. Measure the radioactivity trapped on the filters using a scintillation counter.[17]

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. Calculate the percentage of inhibition of specific binding for each concentration of the test compound and determine the IC₅₀. The Ki (inhibition constant) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.[17]

Signaling_Pathway GPCR GPCR G_Protein G-Protein GPCR->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger PKA Protein Kinase A Second_Messenger->PKA Target_Protein Target Protein PKA->Target_Protein Cellular_Response Cellular Response Target_Protein->Cellular_Response ISO_Compound ISO-Compound (Antagonist) ISO_Compound->GPCR

Comparative Performance Analysis

The following tables summarize the hypothetical in vitro data for the synthesized isoindoline derivatives and the reference compounds.

Table 1: Cytotoxicity (IC₅₀ in µM)

CompoundHeLa CellsA549 Cells
ISO-1 > 50> 50
ISO-2 15.222.5
ISO-3 > 50> 50
ISO-4 45.838.1
Staurosporine 0.010.02
Compound X > 50> 50

Table 2: Kinase Inhibition (IC₅₀ in µM)

CompoundTarget Kinase ATarget Kinase B
ISO-1 5.612.3
ISO-2 0.82.1
ISO-3 > 20> 20
ISO-4 9.115.7
Staurosporine 0.0050.008

Table 3: GPCR Binding Affinity (Ki in µM)

CompoundTarget GPCR
ISO-1 > 10
ISO-2 > 10
ISO-3 1.2
ISO-4 3.5
Compound X 0.05

Interpretation of Results and Future Directions

  • ISO-2 emerges as a potent, albeit moderately selective, kinase inhibitor with significant cytotoxicity against cancer cell lines. The presence of the electron-withdrawing chlorine atom on the phenyl ring appears to enhance its activity compared to the unsubstituted analog, ISO-1 .

  • ISO-3 , with its aliphatic cyclohexyl group, shows poor kinase inhibition but displays moderate affinity for the target GPCR, suggesting a different mode of action for this derivative.

  • ISO-1 and ISO-4 exhibit weak to moderate activity in the tested assays.

  • As expected, the broad-spectrum kinase inhibitor Staurosporine is highly potent in both the kinase and cytotoxicity assays. Compound X serves as a potent and selective reference for the GPCR binding assay.

These initial in vitro findings provide a solid foundation for further investigation. Future work on the ISO-2 series could involve synthesizing additional analogs to improve selectivity and reduce off-target cytotoxicity. For the ISO-3 series, further profiling against a panel of GPCRs would be warranted to determine its selectivity profile.

This guide has outlined a logical and rigorous workflow for the initial in vitro characterization of novel compounds derived from 2-Methylisoindolin-5-amine. By combining systematic synthesis with a well-designed panel of assays, researchers can efficiently identify promising lead candidates for further development in the quest for new and improved therapeutics.

References

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • In vitro kinase assay and inhibition assay. Bio-protocol. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • In vitro JAK kinase activity and inhibition assays. PubMed. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Simple Synthesis of New Bioactive Nitrogenous Compounds by In Silico Study. MDPI. [Link]

  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI. [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ResearchGate. [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. NIH. [Link]

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. NIH. [Link]

  • Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. ResearchGate. [Link]

  • Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. NIH. [Link]

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed Central. [Link]

  • In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. ScienceDirect. [Link]

  • Synthesis and antioxidant, antimicrobial activity of 6-cyano-5-imino-2-methyl- 7-(methylthio)-5H-thiazolo [3, 2-a] pyrimidines. Der Pharma Chemica. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Synthesis of Isoindoline-Based Scaffolds: A Comparative Analysis

For researchers, medicinal chemists, and professionals in drug development, the isoindoline scaffold is a cornerstone of significant therapeutic interest. Its presence in a multitude of bioactive molecules and clinical d...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the isoindoline scaffold is a cornerstone of significant therapeutic interest. Its presence in a multitude of bioactive molecules and clinical drugs underscores the importance of efficient and versatile synthetic strategies for its construction.[1] This guide provides an in-depth, comparative analysis of the most prominent synthetic routes to isoindoline-based scaffolds, moving beyond a simple recitation of protocols to explore the mechanistic underpinnings and practical considerations that guide the selection of an optimal synthetic strategy.

The Strategic Importance of the Isoindoline Core

The isoindoline framework, a bicyclic structure featuring a benzene ring fused to a pyrrolidine ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, leading to the development of drugs for treating conditions ranging from multiple myeloma to hypertension and obesity.[1] The strategic value of this scaffold necessitates a robust and adaptable synthetic toolkit for the creation of diverse analogue libraries for drug discovery programs.

A Comparative Overview of Key Synthetic Strategies

The synthesis of isoindoline scaffolds can be broadly categorized into several key approaches, each with its own set of advantages and limitations. This guide will focus on a comparative analysis of four major strategies:

  • Classical Cyclization: The Pictet-Spengler Reaction

  • Convergent Construction: The Diels-Alder Reaction

  • Modern Bond Formation: Transition-Metal Catalyzed C-H Activation

  • Reductive Approaches: Reductive Amination and Catalytic Hydrogenation

The following sections will delve into the mechanistic details, substrate scope, and practical considerations for each of these methodologies, supported by experimental data and protocols.

The Pictet-Spengler Reaction: A Time-Honored Approach

The Pictet-Spengler reaction, a classic acid-catalyzed condensation and cyclization of a β-arylethylamine with an aldehyde or ketone, remains a reliable method for the synthesis of tetrahydroisoquinolines and, by extension, isoindoline scaffolds.[2][3]

Mechanistic Insights:

The reaction proceeds through the initial formation of a Schiff base, which then protonates to form an electrophilic iminium ion.[3] An intramolecular electrophilic aromatic substitution, driven by the nucleophilicity of the aryl ring, leads to the formation of the new heterocyclic ring.[3] The choice of acid catalyst and reaction conditions is crucial and depends on the reactivity of the aromatic precursor.

Experimental Protocol: One-Pot Synthesis of Polycyclic Isoindolines via a Pictet-Spengler-Type Reaction

This protocol describes a one-pot procedure for the synthesis of polycyclic isoindolines, which involves an initial isoindole formation followed by a Pictet-Spengler-type cyclization.[4]

  • Reactant Preparation: In a suitable round-bottom flask, dissolve the tryptamine derivative (1.0 equivalent) in dichloromethane (CH2Cl2).

  • Isoindole Formation: Add triethylamine (Et3N) to the solution to facilitate the in situ formation of the isoindole.

  • Cyclization: Introduce a trifluoroacetic acid (TFA) to catalyze the Pictet-Spengler-type cyclization. The reaction mixture is stirred at room temperature for a specified time, typically ranging from a few hours to a day, and the progress is monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography to yield the desired polycyclic isoindoline.

The Diels-Alder Reaction: A Powerful Cycloaddition Strategy

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, offers a convergent and often stereoselective route to construct the core of isoindoline derivatives, particularly isoindolinones.[5][6]

Mechanistic Considerations:

The intramolecular Diels-Alder reaction is particularly powerful for constructing complex, fused ring systems. The stereochemical outcome of the reaction is often predictable based on the endo rule, which favors the formation of the kinetic product where the substituents of the dienophile are oriented towards the diene.[7] The choice of solvent and the use of Lewis acid catalysts can significantly influence the reaction rate and selectivity.

Experimental Protocol: Intramolecular Diels-Alder Reaction for Isoindolinone Synthesis

This protocol outlines a general procedure for the synthesis of an isoindolinone core via an intramolecular Diels-Alder reaction.[5]

  • Precursor Synthesis: Synthesize the acyclic precursor containing both the diene and dienophile moieties. This often involves the coupling of a furan-containing amine with an appropriate acyl chloride.

  • Cycloaddition: Dissolve the precursor in a high-boiling point solvent such as xylene or toluene. Heat the solution to reflux to promote the intramolecular Diels-Alder reaction. The reaction progress is monitored by TLC or LC-MS.

  • Aromatization: The resulting cycloadduct is often not aromatic and requires a subsequent aromatization step. This can be achieved through various methods, such as treatment with a base like potassium tert-butoxide (tBuOK) or an acid, to furnish the final isoindolinone scaffold.[5]

  • Purification: The crude product is purified by column chromatography or recrystallization.

C-H Activation: A Modern and Atom-Economical Approach

Transition-metal catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of isoindolinones.[8][9] This approach avoids the need for pre-functionalized starting materials, directly converting C-H bonds into new C-C or C-N bonds.

The Role of Directing Groups:

A key element in C-H activation strategies is the use of a directing group, which positions the metal catalyst in proximity to the targeted C-H bond, ensuring high regioselectivity. For the synthesis of isoindolinones, the amide functionality often serves as an effective directing group.[10] Rhodium and palladium are commonly employed catalysts for these transformations.[8][11]

Experimental Protocol: Rhodium-Catalyzed Synthesis of Isoindolinones via C-H Activation

This protocol provides a general procedure for the rhodium-catalyzed annulation of N-benzoylsulfonamides with alkenes to synthesize isoindolinones.[8]

  • Reaction Setup: In a sealed reaction vessel, combine the N-benzoylsulfonamide (1.0 equivalent), the alkene (1.2-1.5 equivalents), the rhodium catalyst (e.g., [{RhCl2Cp*}2], 2-5 mol%), and a copper co-oxidant (e.g., Cu(OAc)2·H2O, 2.0 equivalents) in a suitable solvent like toluene.

  • Reaction Conditions: The mixture is heated to a high temperature (typically 100-130 °C) for 12-24 hours.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired isoindolinone product.

Reductive Approaches: Versatile and High-Yielding

Reductive amination of ortho-dicarbonyl compounds, such as 2-carboxybenzaldehyde or o-phthalaldehyde, and the catalytic hydrogenation of phthalimides are highly effective methods for producing isoindolines and their derivatives.[12][13][14]

Reductive Amination:

This one-pot procedure involves the initial formation of an imine or enamine from the reaction of a carbonyl compound and an amine, followed by in situ reduction with a suitable reducing agent, such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN).[15][16]

Catalytic Hydrogenation:

The catalytic hydrogenation of N-substituted phthalimides to the corresponding isoindolines or isoindolinones is another valuable synthetic route. The choice of catalyst (e.g., Pd/C, Pt nanowires) and reaction conditions (e.g., hydrogen pressure, temperature, additives) can be tuned to control the extent of reduction and achieve high yields.[14][17]

Experimental Protocol: Reductive Amination for N-Substituted Isoindolinone Synthesis

This protocol describes the synthesis of N-substituted isoindolinones from 2-carboxybenzaldehyde and a primary amine using platinum nanowires as a catalyst.[14]

  • Reaction Mixture: In a reaction vessel, combine 2-carboxybenzaldehyde (1.0 equivalent), the primary amine (1.0-1.2 equivalents), and the platinum nanowire catalyst in a suitable solvent.

  • Hydrogenation: The vessel is charged with hydrogen gas (typically at 1 bar pressure) and the mixture is stirred at a specified temperature until the reaction is complete, as monitored by TLC.

  • Workup and Purification: The catalyst is removed by filtration, and the solvent is evaporated. The crude product is then purified by column chromatography to yield the pure N-substituted isoindolinone.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route for a particular isoindoline-based target depends on several factors, including the availability of starting materials, the desired substitution pattern, scalability, and cost-effectiveness. The following table provides a comparative summary of the discussed methods.

Synthetic RouteKey AdvantagesKey DisadvantagesTypical YieldsSubstrate Scope
Pictet-Spengler Reaction Well-established, reliable for certain substitution patterns, can be performed in one pot.Often requires harsh acidic conditions, limited to electron-rich aromatic systems.[2]Moderate to HighGood for tryptamine derivatives and other electron-rich β-arylethylamines.[4]
Diels-Alder Reaction Convergent, excellent for constructing complex fused systems, often highly stereoselective.Requires synthesis of a diene-dienophile precursor, may require high temperatures.[7]Good to ExcellentBroad scope for constructing isoindolinones with varied substitution patterns.[5][6]
C-H Activation Atom-economical, avoids pre-functionalization, allows for late-stage modification.Often requires expensive transition metal catalysts and specific directing groups.[9]Good to ExcellentBroad, but dependent on the directing group and catalyst system.[8]
Reductive Amination/ Hydrogenation High yields, often uses readily available starting materials, can be highly chemoselective.May require specialized hydrogenation equipment, catalyst poisoning can be an issue.ExcellentWide range of aldehydes, ketones, and amines can be used; phthalimide reduction is versatile.[14][17]

Visualizing the Synthetic Pathways

To further clarify the relationships between the starting materials and the isoindoline scaffold for each synthetic route, the following diagrams are provided.

Pictet_Spengler cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_product Product beta-Arylethylamine beta-Arylethylamine Iminium Ion Iminium Ion beta-Arylethylamine->Iminium Ion Condensation Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Iminium Ion Isoindoline Scaffold Isoindoline Scaffold Iminium Ion->Isoindoline Scaffold Intramolecular Cyclization

Caption: Pictet-Spengler Reaction Workflow

Diels_Alder cluster_start Starting Materials cluster_intermediate Key Step cluster_product Product Diene Precursor Diene Precursor Intramolecular\nCycloaddition Intramolecular Cycloaddition Diene Precursor->Intramolecular\nCycloaddition Dienophile Precursor Dienophile Precursor Dienophile Precursor->Intramolecular\nCycloaddition Isoindolinone Scaffold Isoindolinone Scaffold Intramolecular\nCycloaddition->Isoindolinone Scaffold Aromatization

Caption: Diels-Alder Reaction Workflow

CH_Activation cluster_start Starting Materials cluster_intermediate Key Process cluster_product Product Aryl Amide Aryl Amide Catalytic Cycle\n(e.g., Rh, Pd) Catalytic Cycle (e.g., Rh, Pd) Aryl Amide->Catalytic Cycle\n(e.g., Rh, Pd) C-H Activation Alkene/Alkyne Alkene/Alkyne Alkene/Alkyne->Catalytic Cycle\n(e.g., Rh, Pd) Annulation Isoindolinone Scaffold Isoindolinone Scaffold Catalytic Cycle\n(e.g., Rh, Pd)->Isoindolinone Scaffold

Caption: C-H Activation Workflow

Reductive_Amination cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_product Product o-Dicarbonyl o-Dicarbonyl (e.g., 2-carboxybenzaldehyde) Imine/Enamine Imine/Enamine o-Dicarbonyl->Imine/Enamine Condensation Amine Amine Amine->Imine/Enamine Isoindoline/Isoindolinone Isoindoline/Isoindolinone Imine/Enamine->Isoindoline/Isoindolinone Reduction

Caption: Reductive Amination Workflow

Conclusion and Future Outlook

The synthesis of isoindoline-based scaffolds is a dynamic field of research, with both classical and modern methods offering powerful tools for the construction of these important heterocyclic systems. The choice of synthetic strategy is a critical decision that should be guided by a thorough understanding of the underlying mechanisms, the scope and limitations of each method, and the specific requirements of the target molecule. As the demand for novel and diverse isoindoline derivatives continues to grow in the pharmaceutical industry, the development of even more efficient, selective, and sustainable synthetic methodologies will undoubtedly remain a key focus of research.

References

  • Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. PubMed Central. [Link]

  • Synthesis of Azaisoindolinones by Heterogeneous Catalyzed Regioselective Hydrodeoxygenation of N‑Heteroaromatic Phthalimides. PubMed Central. [Link]

  • The Development of Synthetic Methods Using Isoindole Chemistry. ProQuest. [Link]

  • Merging C–H Activation and Strain–Release in Ruthenium-Catalyzed Isoindolinone Synthesis. Organic Letters. [Link]

  • Isoindolinone-directed site-selective C–H activation. ResearchGate. [Link]

  • Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides. PubMed Central. [Link]

  • Pictet–Spengler reaction. Wikipedia. [Link]

  • Merging C–H Activation and Strain–Release in Ruthenium-Catalyzed Isoindolinone Synthesis. ACS Publications. [Link]

  • An Intramolecular Diels–Alder Approach to the Isoindolinone Core of AZD8154. Organic Process Research & Development. [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules. [Link]

  • Diels alder reaction scope and limitations. Filo. [Link]

  • Promotion of the catalytic hydrogenation of phthalimide and substituted phthalimides over palladium. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides. Tetrahedron. [Link]

  • Synthesis of isoindolinones. Organic Chemistry Portal. [Link]

  • Scope of the Reaction Protocols for the Synthesis of Isoindolinone Derivatives. ResearchGate. [Link]

  • Recent Developments in Isoindole Chemistry. ResearchGate. [Link]

  • Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides. PubMed. [Link]

  • A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews. [Link]

  • Rhodium(III)-Catalyzed C–H Functionalization in Water for Isoindolin-1-one Synthesis. Organic Letters. [Link]

  • Modern Approaches to the Synthesis of Isoindoles with Various Hydrogenation States (A Review). ResearchGate. [Link]

  • Synthesis of N‐arylisoindolines from the reductive amination of... ResearchGate. [Link]

  • Rhodium(III)-Catalyzed C-H Functionalization in Water for Isoindolin-1-one Synthesis. R Discovery. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. MDPI. [Link]

  • The mechanism of the Pictet–Spengler reaction. ResearchGate. [Link]

  • Isoindolone Formation via Intramolecular Diels–Alder Reaction. ResearchGate. [Link]

  • One-pot synthesis of polycyclic isoindolines using isoindole umpolung. PubMed Central. [Link]

  • Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines. PubMed. [Link]

  • Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet-Spengler Reaction. ResearchGate. [Link]

  • Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press. [Link]

  • Diels–Alder Cycloaddition Reactions in Sustainable Media. PubMed Central. [Link]

  • The design of PINO-like hydrogen-atom-transfer catalysts. Nature Reviews Chemistry. [Link]

  • Highly efficient synthesis of N-substituted isoindolinones and phthalazinones using Pt nanowires as catalysts. PubMed. [Link]

  • Reductive Amination. Chemistry LibreTexts. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Reductive Amination. YouTube. [Link]

  • Synthesis of hydroisoindoles via intramolecular Diels–Alder reactions of functionalised amido trienes. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Reaction of OPA with isonitriles leads to isoindole derivative. ResearchGate. [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Green Chemistry Teaching and Learning Community. [Link]

  • Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). PubMed Central. [Link]

  • The Intramolecular Diels-Alder Reaction in Natural Product Synthesis. Organic Chemistry Portal. [Link]

  • The Intramolecular Diels Alder Reaction. Master Organic Chemistry. [Link]

  • Molecular design principles towards exo-exclusive Diels–Alder reactions. PubMed Central. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Methylisoindolin-5-amine dihydrochloride

For researchers and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed, auth...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed, authoritative framework for the proper disposal of 2-Methylisoindolin-5-amine dihydrochloride (CAS No. 943751-30-2), ensuring the safety of laboratory personnel and the preservation of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, emphasizing a proactive approach to chemical waste management.

Understanding the Hazard Profile

2-Methylisoindolin-5-amine dihydrochloride is an organic compound that, like many amine hydrochlorides, presents specific hazards that must be understood to ensure safe handling and disposal.[1][2] The primary hazards associated with this solid compound include:

  • Acute Toxicity: Harmful if swallowed.[2]

  • Irritation: Causes skin irritation and serious eye irritation.[2]

  • Respiratory Effects: May cause respiratory tract irritation.[2]

Given these properties, all handling and disposal operations must be conducted with the appropriate personal protective equipment and within a controlled environment to minimize exposure.

Immediate Safety and Handling Precautions

Before beginning any work that will generate waste containing 2-Methylisoindolin-5-amine dihydrochloride, it is imperative to have a designated waste stream and to be fully equipped with the correct Personal Protective Equipment (PPE).

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table details the minimum required PPE when handling this compound.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes of solutions or airborne dust particles that can cause serious eye irritation.[2][3]
Hand Protection Nitrile or other chemically resistant gloves.Prevents direct skin contact, which can cause irritation or potential absorption.[4][5]
Body Protection A standard laboratory coat.Protects against contamination of personal clothing.[4]
Respiratory Protection To be used in a chemical fume hood or with appropriate exhaust ventilation.Minimizes the inhalation of dust, which can cause respiratory irritation.[2][6]

This data is synthesized from multiple safety data sheets for amine hydrochlorides and general chemical handling guidelines.[1][2][3][4][5]

All weighing and solution preparation activities involving solid 2-Methylisoindolin-5-amine dihydrochloride should be performed in a certified chemical fume hood to control dust and potential vapors.[2][6]

The Core Disposal Protocol: Segregation and Professional Disposal

The most authoritative and safest method for the disposal of 2-Methylisoindolin-5-amine dihydrochloride is to treat it as hazardous chemical waste.[2] This waste must be collected for incineration or other approved treatment by a licensed professional waste disposal service.[2][4]

Causality: Attempting to neutralize or chemically treat amine hydrochlorides in the lab without a validated protocol can be dangerous. Amines are incompatible with a range of substances, including strong oxidizing agents and acids, and improper mixing can lead to violent reactions or the release of toxic gases.[7][8] Therefore, direct collection and disposal by a specialized service is the self-validating and safest protocol.

The following workflow diagram illustrates the required steps for proper waste management.

cluster_0 Waste Generation & Collection cluster_1 Labeling & Storage cluster_2 Final Disposal A Generate Waste (Solid or Aqueous) B Transfer to Designated Hazardous Waste Container A->B Immediate Segregation C Label Container Clearly - 'Hazardous Waste' - Chemical Name - Date B->C Accurate Identification D Store in a Secure, Well-Ventilated Area C->D Safe Interim Storage E Arrange Pickup with Licensed Disposal Service D->E Contact EHS Office F Complete Waste Manifest E->F Regulatory Compliance

Caption: Workflow for the safe disposal of 2-Methylisoindolin-5-amine dihydrochloride waste.

Objective: To safely collect and prepare waste containing 2-Methylisoindolin-5-amine dihydrochloride for professional disposal.

Materials:

  • Waste containing 2-Methylisoindolin-5-amine dihydrochloride (solid or in solution).

  • Appropriate, compatible, and clearly labeled hazardous waste container.

  • Required PPE (as specified in the table above).

Procedure:

  • Segregate at the Source: Keep waste containing 2-Methylisoindolin-5-amine dihydrochloride separate from all other chemical waste streams.[4][8] This is critical to prevent inadvertent and potentially hazardous reactions.[8]

  • Container Selection: Use a robust, leak-proof container made of a material compatible with amines and their salts. High-density polyethylene (HDPE) is a suitable choice.

  • Waste Transfer:

    • For Solid Waste: Carefully transfer the solid powder into the designated waste container, taking care to avoid generating dust.[2][6] This should be done inside a chemical fume hood.

    • For Liquid Waste (Solutions): Use a funnel to carefully pour the solution into the designated liquid waste container. Avoid splashing.

  • Labeling: Immediately after adding waste, ensure the container is clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste".[4]

    • The full chemical name: "2-Methylisoindolin-5-amine dihydrochloride".[4]

    • Any other components in the waste mixture.

    • The date the waste was first added to the container.

  • Storage: Securely seal the waste container and store it in a designated, well-ventilated, and secure area away from incompatible materials.[4][7] This storage area should be approved by your institution's Environmental Health and Safety (EHS) department.

Emergency Procedures: Spill Management

Accidental spills must be managed promptly and safely. The response procedure depends on the scale of the spill.

A minor spill is one that is small, contained, and does not pose an immediate respiratory threat to individuals in the lab.[9]

Procedure:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Ensure Proper PPE: Don the appropriate PPE, including gloves, safety goggles, and a lab coat.[10]

  • Containment: If the spill is a liquid, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain it.[9][11] Do not use combustible materials like sawdust.[11] For a solid spill, gently cover it to prevent dust from becoming airborne.[11]

  • Collection: Carefully sweep or scoop the absorbed material or solid into a designated hazardous waste container.[6][7]

  • Decontamination: Clean the spill area with a suitable decontamination solution. For amine compounds, specialized decontamination kits are available.[12] If one is not available, a thorough wash with soap and water can be performed, with the rinsate collected as hazardous waste.[10]

  • Disposal: Seal and label the container with the spill cleanup materials as hazardous waste and dispose of it according to the protocol in Section 3.

A major spill is any spill that is large, not fully contained, poses a fire or inhalation hazard, or that you are not comfortable cleaning up.[9]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 2-Methylisoindolin-5-amine dihydrochloride

Hazard Assessment and Engineering Controls 2-Methylisoindolin-5-amine dihydrochloride is a solid, and like many amine hydrochlorides, it should be handled with care. Potential hazards include irritation to the skin, eyes...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Engineering Controls

2-Methylisoindolin-5-amine dihydrochloride is a solid, and like many amine hydrochlorides, it should be handled with care. Potential hazards include irritation to the skin, eyes, and respiratory tract.[1] Ingestion may be harmful.[1] Therefore, proper engineering controls are the first line of defense.

  • Ventilation: Always handle this compound in a well-ventilated area.[2][3] A laboratory fume hood is the preferred engineering control to minimize inhalation exposure.[1]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][3]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial to prevent direct contact with the chemical. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE ComponentSpecificationRationale
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact. Gloves must be inspected before use and removed using the proper technique to avoid contaminating hands.[2]
Eye and Face Protection Safety glasses with side-shields or goggles. A face shield may be necessary for splash hazards.To protect the eyes from dust particles and splashes.[1][3]
Skin and Body Protection A lab coat or chemical-resistant overalls.To prevent contamination of personal clothing.[2][4]
Respiratory Protection A NIOSH-approved respirator may be necessary if engineering controls are insufficient or during spill cleanup.To prevent inhalation of dust particles.[1][5]

Operational Protocols: From Receipt to Disposal

A systematic approach to handling 2-Methylisoindolin-5-amine dihydrochloride will ensure safety at every stage of its lifecycle in the laboratory.

Handling and Storage
  • Receiving: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]

  • Weighing and Dispensing: Conduct these operations in a fume hood to minimize dust generation and inhalation. Avoid creating dust.[7]

  • Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory.[2][6]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a well-defined emergency plan is critical.

Spill_Response cluster_immediate_actions Immediate Actions cluster_assessment Assessment & PPE cluster_containment Containment & Cleanup cluster_disposal Disposal & Decontamination Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Assess Assess Spill Size & Risk Evacuate->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Contain Contain the Spill Don_PPE->Contain Cleanup Clean Up Spill Contain->Cleanup Dispose Dispose of Waste Cleanup->Dispose Decontaminate Decontaminate Area & Equipment Dispose->Decontaminate

Caption: Workflow for managing a chemical spill.

  • In Case of a Spill:

    • Evacuate the immediate area and alert others.

    • Wear appropriate PPE before attempting to clean up.[2]

    • For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[7]

    • Ventilate the area and wash the spill site after material pickup is complete.[2]

  • Exposure Response:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][7]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[1][7]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][6]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][7]

Disposal Plan

Dispose of 2-Methylisoindolin-5-amine dihydrochloride and any contaminated materials in accordance with all applicable local, state, and federal regulations.[5] Do not allow the product to enter drains.[2][7]

References

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. Available from: [Link]

  • CHEMM. Personal Protective Equipment (PPE). Available from: [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. Available from: [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. (2022-12-07). Available from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylisoindolin-5-amine dihydrochloride
Reactant of Route 2
2-Methylisoindolin-5-amine dihydrochloride
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